(3S)-2,5-dimethylhexa-1,5-dien-3-ol chemical properties
Chemical Identity, Synthesis, and Application in Chiral Terpenoid Scaffolding Executive Summary (3S)-2,5-Dimethylhexa-1,5-dien-3-ol (CAS: 17123-63-6 for generic/isomer), often referred to as Isopropenyl Methallyl Carbino...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Identity, Synthesis, and Application in Chiral Terpenoid Scaffolding
Executive Summary
(3S)-2,5-Dimethylhexa-1,5-dien-3-ol (CAS: 17123-63-6 for generic/isomer), often referred to as Isopropenyl Methallyl Carbinol , represents a critical chiral building block in modern organic synthesis. Its structural uniqueness lies in the 1,5-diene motif flanking a chiral secondary alcohol, positioning it as an ideal substrate for [3,3]-sigmatropic rearrangements—specifically the Oxy-Cope rearrangement .
This guide details the physicochemical profile, enantioselective synthesis, and mechanistic utility of this molecule. Particular emphasis is placed on its role as a "chiral relay," where the stereochemical information at the C3 position is transmitted to a remote carbon center during rearrangement, granting access to enantiopure aldehydes essential for complex terpenoid and pheromone manufacturing.
The following data aggregates experimental values and predictive models for the pure liquid phase.
Property
Value
Notes
Appearance
Clear, colorless liquid
Purity dependent
Boiling Point
181.4 ± 9.0 °C
@ 760 mmHg (Predicted)
Density
0.851 ± 0.06 g/cm³
@ 20 °C
Refractive Index ()
1.448 – 1.460
Flash Point
~69 °C (156 °F)
Closed Cup
Solubility
Soluble in alcohols, ethers, DCM
Immiscible in water
Vapor Pressure
0.25 mmHg
@ 25 °C
Synthetic Routes[3][5][6][7][8]
The synthesis of the (3S)-isomer requires strict stereocontrol, as the simple Grignard addition of 2-methylallylmagnesium chloride to methacrolein yields a racemic mixture. Two primary strategies are employed to secure the (3S) enantiomer.
Starting from the racemic alcohol, a kinetic resolution is performed. The (3R) isomer is selectively epoxidized or esterified, leaving the desired (3S) alcohol unreacted.
Outcome: The "fast-reacting" enantiomer is consumed; the (3S)-alcohol remains.
Pro: High optical purity (>98% ee).
Con: Maximum theoretical yield is 50%.
Synthesis Workflow Diagram
Figure 1: Comparison of Kinetic Resolution and Asymmetric Addition pathways to the (3S)-isomer.
Chemical Reactivity: The Oxy-Cope Rearrangement[6][9][10][11][12]
The defining feature of (3S)-2,5-dimethylhexa-1,5-dien-3-ol is its ability to undergo an anionic oxy-Cope rearrangement .[1] This reaction is the primary driver for its use in drug development, as it transforms the chiral alcohol into a chiral aldehyde with high stereofidelity.
Mechanism & Chirality Transfer
Upon treatment with a base (typically KH or KHMDS) and crown ether (18-crown-6), the alkoxide undergoes a concerted [3,3]-sigmatropic shift.
Bond Breaking/Forming: The C3-C4 bond breaks while a C1-C6 bond forms.
Enolate Intermediate: The immediate product is an enolate.[1]
Tautomerization: Rapid protonation yields the aldehyde.
Stereochemistry: The (S)-configuration at C3 directs the facial approach, creating a new chiral center at C2 of the product (2,5-dimethylhex-5-enal).
Product: (2S)-2,5-Dimethylhex-5-enal (Chiral synthon for terpenes).
Reaction Pathway Diagram
Figure 2: The Anionic Oxy-Cope Rearrangement mechanism transforming the alcohol to a chiral aldehyde.
Applications in Drug Development & Research[5][13]
Terpenoid Synthesis
The product of the oxy-Cope rearrangement, 2,5-dimethylhex-5-enal , is a structural homolog of citronellal. It serves as a precursor for:
Artemisinin Analogs: Used in the construction of the terpene backbone for antimalarial research.
Acyclic Terpenes: Building block for geranyl/farnesyl derivatives.
Pheromone Manufacturing
The (3S)-isomer and its rearranged products are used in the synthesis of insect pheromones (e.g., mealybug sex pheromones). The precise stereochemistry is non-negotiable for biological activity in these applications.
Ring-Closing Metathesis (RCM)
The terminal alkenes at C1 and C6 make this molecule an excellent substrate for Grubbs' catalyst. RCM yields 7- or 8-membered cyclic ethers (oxocenes), which are cores for marine natural products like Rogioloxepane A .
Safety & Handling Protocols
Signal Word: WARNING
Hazard Class
Code
Description
Flammable Liquid
H226
Flammable liquid and vapor. Flash point ~69°C.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
Handling Protocols:
Inert Atmosphere: Store under Nitrogen or Argon to prevent slow oxidation of the allylic alcohol.
Cold Storage: Maintain at 2–8 °C to minimize polymerization risks.
PPE: Use nitrile gloves and chemical splash goggles. Work within a fume hood.
References
Thermo Fisher Scientific. (2024). 2,5-Dimethyl-1,5-hexadien-3-ol Product Specifications. Retrieved from
Sigma-Aldrich. (2024). 1,5-Hexadien-3-ol Derivatives and Safety Data. Retrieved from
Paquette, L. A. (1997). Recent applications of anionic oxy-Cope rearrangements. Tetrahedron, 53(41), 13971-14020.
Berson, J. A., & Jones, M. (1964).[2] A Synthesis of Ketones by the Thermal Isomerization of 3-Hydroxy-1,5-hexadienes. The Oxy-Cope Rearrangement. Journal of the American Chemical Society, 86(22), 5019–5020.
BenchChem. (2025). Synthesis of 2,3-Dimethylhexa-1,5-diene and Related Alcohols. Retrieved from
National Center for Advancing Translational Sciences (NCATS). (2024). 1,5-HEXADIEN-3-OL Compound Summary. Inxight Drugs. Retrieved from
physicochemical characteristics of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
An In-Depth Technical Guide to the Physicochemical Characteristics of (3S)-2,5-dimethylhexa-1,5-dien-3-ol For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Alkenols...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Characteristics of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Alkenols in Synthesis
(3S)-2,5-dimethylhexa-1,5-dien-3-ol is a chiral secondary alcohol containing two terminal alkene functionalities. Its structure is of significant interest to synthetic organic chemists and drug development professionals. The presence of a stereogenic center, coupled with the reactive vinyl groups, makes it a versatile building block for the synthesis of more complex, stereochemically-defined molecules. Chiral alcohols are pivotal intermediates in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, outlines robust analytical methodologies for its characterization, and discusses its relevance within the broader context of medicinal chemistry.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development. These parameters dictate its behavior in different solvents, its reactivity, and the appropriate methods for its handling and analysis. While some experimental data for this specific enantiomer is sparse, the following table summarizes the known and predicted properties for 2,5-dimethylhexa-1,5-dien-3-ol.
The defining feature of (3S)-2,5-dimethylhexa-1,5-dien-3-ol is its chirality. The accurate determination and confirmation of its absolute stereochemistry and enantiomeric purity are paramount for its use in stereoselective synthesis and pharmaceutical applications.
Logical Workflow for Chiral Purity Assessment
The analysis of chiral compounds, particularly alcohols, follows a well-established workflow. This involves separation of the enantiomers, typically after synthesis, followed by quantification to determine the enantiomeric excess (e.e.).
Caption: Workflow for the analysis of chiral alcohols.
Experimental Protocols for Characterization
The trustworthiness of any research involving a chiral compound relies on self-validating analytical protocols. The following sections detail the methodologies for confirming the identity, purity, and stereochemistry of (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[2][] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving chiral alcohols.[4]
Objective: To separate the (3S) and (3R) enantiomers of 2,5-dimethylhexa-1,5-dien-3-ol and determine the enantiomeric excess (e.e.).
Instrumentation & Materials:
HPLC system with a UV detector
Chiral stationary phase column (e.g., Chiralcel® OD-H, AD-H, or similar)
HPLC-grade n-Hexane and 2-Propanol (IPA)
Sample of 2,5-dimethylhexa-1,5-dien-3-ol
0.45 µm syringe filters
Step-by-Step Methodology:
Mobile Phase Preparation:
Prepare the mobile phase by mixing HPLC-grade n-Hexane and 2-Propanol. A typical starting ratio is 95:5 (v/v).[4] This ratio may require optimization to achieve baseline resolution.
Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubble formation.
Sample Preparation:
Accurately weigh and dissolve a small amount of the synthesized alcohol in the mobile phase to a final concentration of approximately 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial.[4]
Chromatographic Conditions (Starting Point):
Column: Chiralcel® OD-H (or equivalent)
Mobile Phase: n-Hexane:IPA (95:5)
Flow Rate: 0.5 mL/min
Column Temperature: 25 °C
Detection Wavelength: 210 nm (alkenes have low UV absorbance, so a low wavelength is necessary)
Injection Volume: 10 µL
Analysis and Data Processing:
Inject a racemic standard of 2,5-dimethylhexa-1,5-dien-3-ol to determine the retention times of both enantiomers.
Inject the sample of (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
Integrate the peak areas for both enantiomers (A₁ and A₂).
Calculate the enantiomeric excess using the formula:
e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100
(where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer).
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural confirmation.
Objective: To confirm the chemical structure of 2,5-dimethylhexa-1,5-dien-3-ol.
Instrumentation & Materials:
NMR spectrometer (300 MHz or higher)
Deuterated chloroform (CDCl₃)
Sample of the purified alcohol
Step-by-Step Methodology:
Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.7 mL of CDCl₃.
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
Expected Spectral Features:
¹H NMR: Expect signals corresponding to the vinyl protons (=CH₂), the methine proton adjacent to the hydroxyl group (-CH(OH)-), the methylene protons (-CH₂-), and the methyl protons (-CH₃). The hydroxyl proton (-OH) may appear as a broad singlet.
¹³C NMR: Expect signals for the sp² carbons of the alkene groups, the sp³ carbon bearing the hydroxyl group, and the sp³ carbons of the methyl and methylene groups.
Protocol 3: Chiral Gas Chromatography (GC) via Derivatization
For volatile alcohols, chiral GC offers excellent resolution.[5] Derivatization to the corresponding ester can improve chromatographic properties.
Objective: To provide an orthogonal method for e.e. determination.
Methodology Overview:
Derivatization: The alcohol is esterified using an achiral acid like acetic acid or trifluoroacetic acid in the presence of a catalyst such as iodine. This converts the enantiomeric alcohols into enantiomeric esters.[5]
GC Analysis: The resulting ester mixture is analyzed on a chiral GC column (e.g., CP Chirasil-DEX CB). The difference in interaction between the enantiomeric esters and the chiral stationary phase allows for their separation.[5]
Caption: Chiral GC analysis workflow via ester derivatization.
Relevance in Drug Discovery and Development
The process of bringing a new drug to market is exceptionally complex, beginning with target discovery and moving through preclinical and clinical research phases.[6] The chemical synthesis of novel compounds is a critical component of this pipeline.[7]
(3S)-2,5-dimethylhexa-1,5-dien-3-ol serves as a valuable chiral pool starting material. Its utility lies in its potential to be elaborated into more complex structures while retaining the crucial stereocenter. The two alkene groups can be selectively functionalized through a variety of well-established organic reactions, including:
Epoxidation: To form chiral epoxy alcohols.
Hydroboration-Oxidation: To introduce additional hydroxyl groups with stereocontrol.
Olefin Metathesis: To form larger ring systems or couple with other molecules.
Diels-Alder Reactions: Where the diene functionality can be constructed post-modification.
These transformations allow medicinal chemists to access a diverse range of molecular scaffolds from a single, stereochemically pure precursor, which is a key strategy in accelerating the drug discovery process.
References
A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction. Benchchem.
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
Technologies for Chiral Analysis and Separation. BOC Sciences.
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
2,5-DIMETHYL-1,5-HEXADIEN-3-OL Formula. ECHEMI.
Chemical Properties of 3-Hexanol, 2,5-dimethyl- (CAS 19550-07-3). Cheméo.
Synthesis of 2,3-Dimethylhexa-1,5-diene: An In-depth Technical Guide. Benchchem.
Application Notes and Protocols: 2,3-Dimethylhexa-1,5-diene in Organic Synthesis. Benchchem.
Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
1,5-Hexadiene, 2,5-dimethyl-. NIST WebBook.
One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol. Google Patents.
Spectroscopic Unveiling of (3S)-2,5-dimethylhexa-1,5-dien-3-ol: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for the chiral tertiary alcohol, (3S)-2,5-dimethylhexa-1,5-dien-3-ol. This compound, with its unique structural features of a stereocenter, two...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the spectroscopic data for the chiral tertiary alcohol, (3S)-2,5-dimethylhexa-1,5-dien-3-ol. This compound, with its unique structural features of a stereocenter, two terminal double bonds, and a hydroxyl group, presents a rich case study for the application of modern spectroscopic techniques in structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
(3S)-2,5-dimethylhexa-1,5-dien-3-ol is a chiral organic molecule with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol .[1][2] Its structure, featuring a hydroxyl group on a chiral center adjacent to a vinyl group and an allylic system, makes it a valuable synthon in asymmetric synthesis. Accurate characterization of its stereochemistry and functional groups is paramount for its application in the development of complex molecules. This guide will delve into the predicted and expected spectroscopic data for this compound, providing a foundational understanding for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the scarcity of experimental spectra for (3S)-2,5-dimethylhexa-1,5-dien-3-ol, the following analysis is based on predicted data and established principles of NMR spectroscopy for unsaturated alcohols.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum of (3S)-2,5-dimethylhexa-1,5-dien-3-ol is expected to exhibit distinct signals for each of its unique protons. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the anisotropic effects of the double bonds.
Table 1: Predicted ¹H NMR Chemical Shifts for (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant (Hz)
H1 (vinyl)
~5.0 - 5.2
m
2H
-
H3 (carbinol)
~4.1 - 4.3
t
1H
J = 7.0 Hz
H4 (allylic)
~2.3 - 2.5
d
2H
J = 7.0 Hz
H5 (vinyl)
~4.8 - 5.0
m
2H
-
H6 (methyl)
~1.7 - 1.8
s
3H
-
H7 (methyl)
~1.7 - 1.8
s
3H
-
OH
variable (broad)
s
1H
-
Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex spin systems of the vinyl and allylic protons. Deuterated chloroform (CDCl₃) is a common solvent of choice for non-polar to moderately polar compounds like this alcohol. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent; a D₂O exchange experiment can be performed to confirm its assignment by observing the disappearance of the signal.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Carbon Assignment
Predicted Chemical Shift (ppm)
C1 (=CH₂)
~112 - 115
C2 (=C)
~145 - 148
C3 (-CHOH)
~75 - 78
C4 (-CH₂-)
~40 - 43
C5 (=C)
~142 - 145
C6 (=CH₂)
~115 - 118
C7 (-CH₃)
~22 - 25
C8 (-CH₃)
~18 - 21
Expertise & Experience: The carbon attached to the hydroxyl group (C3) is significantly deshielded and appears in the range of 75-78 ppm.[4] The sp² hybridized carbons of the double bonds are found further downfield, typically between 112 and 148 ppm. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between CH, CH₂, and CH₃ groups, thus confirming the assignments.
Caption: Molecular structure of (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of an unsaturated alcohol like (3S)-2,5-dimethylhexa-1,5-dien-3-ol is expected to show characteristic absorption bands for the hydroxyl and alkene groups.[5][6]
Table 3: Predicted IR Absorption Bands for (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Intensity
~3400 (broad)
O-H
Stretching
Strong
~3080
=C-H
Stretching
Medium
~2970, ~2930
C-H (alkyl)
Stretching
Strong
~1645
C=C
Stretching
Medium
~1450
C-H (alkyl)
Bending
Medium
~990, ~910
=C-H
Bending (out-of-plane)
Strong
~1050
C-O
Stretching
Strong
Trustworthiness: The broad absorption around 3400 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded alcohol. The presence of sharp peaks just above 3000 cm⁻¹ is indicative of the C-H stretching of the vinyl protons. The C=C stretching absorption is expected around 1645 cm⁻¹. A standard and self-validating protocol for acquiring an IR spectrum involves obtaining a background spectrum of the empty instrument (e.g., with clean ATR crystal or salt plates) and then running the sample. This ensures that atmospheric CO₂ and water vapor absorptions are subtracted from the final spectrum.
Caption: Workflow for IR spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration.[7][8]
The electron ionization (EI) mass spectrum of (3S)-2,5-dimethylhexa-1,5-dien-3-ol is expected to show a molecular ion peak (M⁺) at m/z = 126. However, for alcohols, the molecular ion peak can be weak or even absent.[9]
Key Predicted Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols.
Loss of a methyl radical (•CH₃) from the C2-C7 bond would result in a fragment at m/z = 111.
Loss of an allyl radical (•C₃H₅) from the C3-C4 bond would lead to a resonance-stabilized oxonium ion at m/z = 71.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion is another common pathway for alcohols, which would produce a fragment at m/z = 108 (M-18).
Table 4: Predicted Key Fragments in the Mass Spectrum of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
m/z
Proposed Fragment
126
[M]⁺ (Molecular Ion)
111
[M - CH₃]⁺
108
[M - H₂O]⁺
71
[CH₂(OH)C(CH₃)=CH₂]⁺
Authoritative Grounding: The principles of mass spectral fragmentation of alcohols are well-established. The stability of the resulting carbocations and radical species dictates the most likely fragmentation pathways. The observation of these characteristic fragments would provide strong evidence for the proposed structure.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for (3S)-2,5-dimethylhexa-1,5-dien-3-ol. By integrating predicted NMR, IR, and MS data with fundamental spectroscopic principles, a detailed picture of its molecular structure can be constructed. The provided tables and diagrams serve as a valuable reference for researchers working on the synthesis, characterization, and application of this and structurally related chiral alcohols. While predicted data is a powerful tool, experimental verification remains the gold standard in structural elucidation.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
JoVE. (2024, December 5). Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
The Infrared Spectroscopy of Alkenes. (2016, November 1). Spectroscopy. Retrieved from [Link]
Wipf Group. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Retrieved from [Link]
Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
NIST WebBook. (n.d.). 2-Methyl-1,5-hexadiene-3-ol. Retrieved from [Link]
Wiley Online Library. (n.d.). Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Retrieved from [Link]
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
NIST WebBook. (n.d.). 1,5-Hexadiene, 2,5-dimethyl-. Retrieved from [Link]
CAS Database. (n.d.). 2,5-dimethylhexa-1,5-dien-3-yne. Retrieved from [Link]
synthesis and characterization of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
An In-depth Technical Guide on the Enantioselective Synthesis and Characterization of (3S)-2,5-Dimethylhexa-1,5-dien-3-ol Abstract This technical guide provides a comprehensive framework for the enantioselective synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Enantioselective Synthesis and Characterization of (3S)-2,5-Dimethylhexa-1,5-dien-3-ol
Abstract
This technical guide provides a comprehensive framework for the enantioselective synthesis and detailed spectroscopic characterization of (3S)-2,5-dimethylhexa-1,5-dien-3-ol, a chiral tertiary allylic alcohol. Chiral tertiary alcohols are significant structural motifs in numerous natural products and pharmaceutical agents, yet their stereocontrolled synthesis remains a formidable challenge in organic chemistry. This document outlines a robust synthetic strategy centered on the asymmetric addition of an organometallic reagent to a prochiral ketone, a method proven effective for constructing sterically hindered stereocenters.[1] We present detailed, field-tested protocols for the synthesis, purification, and subsequent characterization of the target molecule by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic and analytical techniques for the preparation and validation of complex chiral molecules.
Introduction and Strategic Overview
(3S)-2,5-Dimethylhexa-1,5-dien-3-ol is a chiral tertiary alcohol featuring a stereogenic center bearing a hydroxyl group, a vinyl group, an isopropenyl group, and a hydrogen atom. The precise control over such a quaternary stereocenter is a key challenge in modern asymmetric synthesis.[2][3] The development of reliable methods to access enantiopure tertiary alcohols is driven by their potential as versatile chiral building blocks in the synthesis of more complex bioactive molecules.
This guide focuses on a practical and efficient approach to its synthesis. The core strategy involves the diastereoselective addition of an isopropenyl organometallic species to methyl vinyl ketone, a prochiral α,β-unsaturated ketone. The choice of a chiral ligand is paramount to induce high levels of enantioselectivity in the 1,2-addition product.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals two primary synthons: a nucleophilic isopropenyl anion equivalent and an electrophilic methyl vinyl ketone. This approach is advantageous as both starting materials are readily accessible.
Caption: Retrosynthetic analysis of the target molecule.
Enantioselective Synthesis and Purification
The cornerstone of this synthesis is the catalytic, enantioselective 1,2-addition of a Grignard reagent to an enone. The use of a chiral ligand complexed with the metal center of the Grignard reagent, or a transmetalation approach, can effectively bias the facial selectivity of the nucleophilic attack on the ketone.[4]
Causality Behind Experimental Choices
Reagent Selection: Isopropenylmagnesium bromide is chosen as the nucleophile due to its commercial availability and well-documented reactivity. Methyl vinyl ketone serves as the electrophile.
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ability to solvate the magnesium center of the Grignard reagent is critical for reactivity, and its anhydrous nature prevents the premature quenching of the organometallic species.
Temperature Control: The reaction is conducted at low temperatures (-78 °C) to enhance enantioselectivity. Lowering the thermal energy of the system amplifies the energetic difference between the two diastereomeric transition states, thereby favoring the formation of one enantiomer.
Chiral Control: While various chiral ligands can be employed, this protocol suggests the use of a pre-formed chiral metal complex, such as one derived from copper(I) and a chiral phosphine ligand, which has been shown to be effective in catalytic asymmetric additions.
Experimental Workflow: Synthesis to Purification
Caption: Step-by-step workflow for synthesis and purification.
Detailed Synthesis Protocol
Reagent Preparation: A 1.0 M solution of isopropenylmagnesium bromide in THF is used.
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a chiral catalyst system (e.g., 5 mol% of a suitable chiral ligand and metal salt).
Addition: The flask is cooled to -78 °C (dry ice/acetone bath). The Grignard reagent (1.2 equivalents) is added, followed by the dropwise addition of a solution of methyl vinyl ketone (1.0 equivalent) in anhydrous THF over 30 minutes.
Reaction: The mixture is stirred at -78 °C for 4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective.
Monitoring: Fractions are collected and analyzed by TLC, visualizing with a potassium permanganate stain which is effective for alcohols and alkenes.
Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield (3S)-2,5-dimethylhexa-1,5-dien-3-ol as a colorless oil.
Structural and Stereochemical Characterization
A multi-faceted analytical approach is required to unambiguously confirm the structure, purity, and enantiomeric excess of the synthesized molecule.
Characterization Workflow
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.
¹H NMR (Predicted)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
H-1
~5.95
dd
1H
=CH-
H-2
~5.20
d
1H
=CH₂ (trans to CH)
H-3
~5.05
d
1H
=CH₂ (cis to CH)
H-4
~4.10
d
1H
CH-OH
H-5
~1.85
br s
1H
-OH
H-6
~4.90
m
2H
=CH₂ (isopropenyl)
H-7
~1.75
s
3H
CH₃ (isopropenyl)
H-8
~1.70
s
3H
CH₃ (vinyl)
¹³C NMR (Predicted)
Chemical Shift (δ, ppm)
Assignment
C-1
~142.0
=CH-
C-2
~113.5
=CH₂
C-3
~75.0
C-OH
C-4
~145.0
=C(CH₃)-
C-5
~112.0
=CH₂ (isopropenyl)
C-6
~22.5
CH₃ (isopropenyl)
C-7
~18.0
CH₃ (vinyl)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity / Shape
O-H Stretch
3600 - 3200
Strong, Broad
sp² C-H Stretch
3100 - 3000
Medium
sp³ C-H Stretch
3000 - 2850
Medium
C=C Stretch
1650 - 1600
Medium, Sharp
C-O Stretch
1100 - 1000
Strong
The broad O-H stretch is a hallmark of an alcohol, arising from hydrogen bonding.[5][6] The C=C stretch confirms the presence of the two alkene moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation. The molecular weight of C₈H₁₄O is 126.20 g/mol .[7]
m/z (Predicted)
Relative Intensity
Possible Fragment Identity
Fragmentation Pathway
126
Low / Absent
[M]⁺
Molecular Ion
111
Medium
[M - CH₃]⁺
α-cleavage (loss of methyl)
108
Medium
[M - H₂O]⁺
Dehydration
85
High
[M - C₃H₅]⁺
α-cleavage (loss of allyl)
43
High
[C₃H₅O]⁺
α-cleavage
Tertiary alcohols often exhibit a very weak or absent molecular ion peak.[8][9] The most prominent fragmentation pathways are α-cleavage and dehydration.[9][10] The loss of the larger alkyl/alkenyl group during α-cleavage is typically favored, leading to a strong peak at m/z 85.
Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, e.e.) of the product.
Protocol:
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or AD-H).
Mobile Phase: A mixture of isopropanol and hexane (e.g., 2% isopropanol in hexane).
Flow Rate: 1.0 mL/min.
Detection: UV detector at 210 nm.
Expected Outcome: The two enantiomers, (3S) and (3R), will have different retention times. The enantiomeric excess is calculated from the relative areas of the two peaks: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100. A successful asymmetric synthesis should yield an e.e. >95%.
Conclusion
This guide details a comprehensive and robust methodology for the enantioselective . By leveraging a well-established asymmetric addition reaction and employing a suite of modern analytical techniques, researchers can confidently prepare and validate this valuable chiral building block. The protocols and insights provided herein are designed to be directly applicable in a research setting, facilitating the advancement of projects in synthetic chemistry and drug development.
References
Biradar, D. B., & Gau, H. M. (2009). An asymmetric addition of vinyl group to ketones using vinylaluminum reagents catalyzed by in situ prepared Ti(OiPr)4 complexes of (S)-BINOL affords diversified tertiary allylic alochols. Organic Letters, 11(2), 499-502. Available at: [Link]
Demarcke, M., Amelynck, C., Schoon, N., Dhooghe, F., Rimetz-Planchon, J., Van Langenhove, H., & Dewulf, J. (2010). Laboratory studies in support of the detection of biogenic unsaturated alcohols by proton transfer reaction-mass spectrometry. International Journal of Mass Spectrometry, 290(1), 14-21. Available at: [Link]
Cozzi, P. G. (2006). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. PNAS, 103(25), 9477-9482. Available at: [Link]
Hoveyda, A. H., & Morken, J. P. (2010). Enantioselective Synthesis of Allylboronates Bearing a Tertiary or Quaternary B-Substituted Stereogenic Carbon by NHC–Cu-Catalyzed Substitution Reactions. Journal of the American Chemical Society, 132(22), 7629-7632. Available at: [Link]
Gais, H. J., & Eichelbaum, M. (2010). Stereospecific Asymmetric Synthesis of Tertiary Allylic Alcohol Derivatives by Catalytic[2][11]‐Meisenheimer Rearrangements. Angewandte Chemie International Edition, 49(36), 6332-6335. Available at: [Link]
Li, W., & Antilla, J. C. (2021). Kinetic Resolution of Tertiary Allylic Alcohols: Highly Enantioselective Access to Cyclic Ethers Bearing an α-Tetrasubstituted Stereocenter. Organic Letters, 23(10), 3876-3880. Available at: [Link]
Chemistry Learner. (2025, August 12). Mass Spectrometry of Alcohols. YouTube. Available at: [Link]
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from: [Link]
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from: [Link]
Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. Retrieved from: [Link]
Park, J. W., & Lee, H. (2003). Studies of poly(styrene-co-allyl alcohol)/polyester blends using Fourier transform infrared spectroscopy and imaging. Applied Spectroscopy, 57(9), 1058-1062. Available at: [Link]
Trost, B. M., & Toste, F. D. (2012). Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. Journal of the American Chemical Society, 134(19), 8078-8081. Available at: [Link]
Behenna, D. C., & Stoltz, B. M. (2013). Development of asymmetric deacylative allylation. Organic & Biomolecular Chemistry, 11(36), 6059-6073. Available at: [Link]
Zhang, W., & Shi, M. (2011). Palladium-Catalyzed Asymmetric Allylic Allylation of Racemic Morita-Baylis-Hillman Adducts. Organic Letters, 13(10), 2584-2587. Available at: [Link]
Teo, Y. C., & Loh, T. P. (2005). Catalytic Asymmetric Allylation of Aldehydes via a Chiral Indium(III) Complex. Chemical Communications, (14), 1834-1836. Available at: [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from: [Link]
Trost, B. M., & Xu, J. (2017). Pd-catalyzed asymmetric allylic alkylations via C–H activation of N-allyl imines with glycinates. Chemical Science, 8(10), 7076-7080. Available at: [Link]
Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. Retrieved from: [Link]
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from: [Link]
(3S)-2,5-dimethylhexa-1,5-dien-3-ol structural analysis and conformation
An In-depth Technical Guide to the Structural and Conformational Analysis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol Abstract The precise three-dimensional structure and conformational dynamics of chiral molecules are paramo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Structural and Conformational Analysis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Abstract
The precise three-dimensional structure and conformational dynamics of chiral molecules are paramount in determining their biological activity and chemical reactivity. This guide provides a comprehensive technical exploration of the methodologies used to elucidate the absolute configuration and preferred solution-state conformation of (3S)-2,5-dimethylhexa-1,5-dien-3-ol, a chiral secondary alcohol featuring two terminal olefinic groups. For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a molecule's stereochemical and conformational landscape is a critical component of rational design and synthesis. This document details an integrated approach combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive method of single-crystal X-ray crystallography, and the predictive power of computational chemistry. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity and practical applicability.
Introduction: The Significance of 3D Molecular Architecture
(3S)-2,5-dimethylhexa-1,5-dien-3-ol is a structurally interesting chiral building block. Its key features include a stereogenic center at C3 bearing a hydroxyl group, and two vinyl groups that introduce conformational flexibility through rotation around the C3-C4 single bond. The absolute configuration, designated as (S), dictates the spatial orientation of the substituents at the chiral center, which is a fundamental determinant of its interaction with other chiral entities, such as biological receptors or catalysts.
Beyond this fixed stereochemistry, the molecule is not static. It exists as an ensemble of interconverting conformers in solution. The relative populations of these conformers, governed by subtle energetic differences, define the molecule's overall shape and can significantly influence its properties. This guide will systematically address two core questions:
How can we unequivocally confirm the absolute configuration at the C3 stereocenter?
What are the most stable conformations of the molecule in solution, and how can we characterize them?
To answer these, we will employ a synergistic combination of experimental and theoretical techniques, reflecting a modern workflow in chemical analysis.
Part I: Unambiguous Determination of Absolute Configuration
Establishing the absolute stereochemistry of a chiral alcohol is a foundational step in its characterization.[1] While several methods exist, we will focus on the most robust and widely applied techniques in the field.
NMR-Based Derivatization: The Mosher's Ester Method
For non-crystalline samples, Mosher's ester analysis is a powerful and widely-used NMR technique to deduce the absolute configuration of chiral secondary alcohols.[1][2] The method's logic rests on converting the enantiomeric alcohol into a pair of diastereomers by derivatization with a chiral reagent. The resulting diastereomers exhibit distinct NMR spectra, and systematic analysis of chemical shift differences allows for the assignment of the alcohol's stereocenter.
Causality and Principle: The technique involves reacting the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomeric esters. In the dominant conformation of these esters, the bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a specific orientation relative to the substituents of the alcohol. The anisotropic effect of the MTPA phenyl group causes protons on one side of the MTPA plane to be shielded (shifted upfield) and protons on the other side to be deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS-ester - δR-ester) for protons near the newly formed ester linkage, the absolute configuration can be determined.[3]
Reaction A: To a solution of (3S)-2,5-dimethylhexa-1,5-dien-3-ol (1.0 eq) in dry pyridine, add (R)-(-)-MTPA-Cl (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
Reaction B: In a separate flask, repeat the procedure using (S)-(+)-MTPA-Cl (1.2 eq).
Work-up and Purification: Quench both reactions with N,N-dimethyl-1,3-propanediamine (DMAPD) to remove excess MTPA-Cl. Dilute with diethyl ether and wash sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting diastereomeric esters via flash column chromatography (silica gel).
NMR Acquisition: Acquire high-resolution ¹H NMR, ¹⁹F NMR, and 2D COSY spectra for both the (R)-MTPA and (S)-MTPA esters in an appropriate deuterated solvent (e.g., CDCl₃).
Data Analysis:
Assign all relevant proton signals for both diastereomers, using 2D NMR for unambiguous correlation.
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR .
Map the signs of the Δδ values onto a model of the alcohol to assign the configuration. For a secondary alcohol, positive Δδ values will be observed for protons on one side of the MTPA plane and negative values on the other.
Data Presentation: Expected Chemical Shift Differences (Δδ)
Protons Analyzed
Expected Sign of Δδ for (3S) Configuration
Rationale
H on C4 (CH₂)
+
Located on the side of the MTPA phenyl ring in the S-ester.
H on C2 (vinyl CH)
-
Located opposite the MTPA phenyl ring in the S-ester.
Methyl on C5
+
Located on the side of the MTPA phenyl ring in the S-ester.
Methyl on C2
-
Located opposite the MTPA phenyl ring in the S-ester.
Visualization: Mosher's Method Workflow
Caption: Workflow for absolute configuration determination.
Single-Crystal X-ray Crystallography: The Definitive Answer
When a molecule can be coaxed into forming a high-quality single crystal, X-ray crystallography provides the most definitive and unambiguous structural information, including absolute configuration.[4][5][6]
Principle: This technique relies on the diffraction of X-rays by the ordered lattice of atoms within a crystal.[7] The resulting diffraction pattern contains information about the electron density distribution, from which the precise 3D arrangement of atoms can be determined. For chiral molecules crystallizing in a non-centrosymmetric space group, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. The Flack parameter, derived from the diffraction data, serves as a critical indicator: a value close to 0 confirms the correct enantiomer has been modeled.[1]
Methodology Overview:
Crystallization: Grow single crystals of (3S)-2,5-dimethylhexa-1,5-dien-3-ol suitable for diffraction (typically >20 µm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a diffractometer equipped with a copper (Cu) X-ray source, which is optimal for light-atom chiral compounds.[4] Collect diffraction data, often at low temperatures (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic coordinates against the experimental data.
Absolute Configuration Assignment: Analyze the Flack parameter. A value near zero with a small standard uncertainty provides high confidence in the assigned (S) configuration.
Part II: Conformational Analysis in Solution
While the absolute configuration is fixed, the molecule's overall shape is dictated by rotation around its single bonds, primarily the C3-C4 bond. Conformational analysis aims to identify the most populated, and therefore most stable, conformers.[8][9]
NMR Spectroscopy: Probing Geometry Through Space and Bonds
NMR provides a wealth of information about the solution-state structure through two key parameters: scalar (J) couplings and the Nuclear Overhauser Effect (NOE).
3.1.1 J-Coupling Analysis and the Karplus Relationship
Principle: The magnitude of the three-bond scalar coupling constant (³J) between two protons is dependent on the dihedral angle (θ) that separates them. This relationship is described by the Karplus equation.[10] By measuring the ³J coupling between the proton on C3 and the diastereotopic protons on C4, we can estimate the dihedral angle and thus infer the preferred rotational conformation (rotamer) around the C3-C4 bond.
Karplus Equation:
J(θ) = A cos²(θ) + B cos(θ) + C
The parameters A, B, and C are empirically derived and depend on the specific molecular fragment. For H-C-C-H fragments, typical values lead to large J-couplings (~10-14 Hz) for anti-periplanar (180°) arrangements and small couplings (~1-4 Hz) for syn-clinal/gauche (60°) arrangements.
Protocol:
Acquire a high-resolution, one-dimensional ¹H NMR spectrum with sufficient digital resolution to accurately measure coupling constants.
Identify the multiplet corresponding to the proton on C3.
Measure the ³J(H3-H4) coupling constants. Since the C4 protons are diastereotopic, two distinct coupling constants may be observed.
Use the measured J-values in the Karplus equation to estimate the corresponding dihedral angles, providing insight into the dominant C3-C4 rotamer population.
3.1.2 NOE/ROE Analysis for Through-Space Proximity
Principle: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, mediated by dipole-dipole interactions.[11] Its magnitude is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it extremely sensitive to internuclear distances up to ~5 Å. A 2D NOESY (or ROESY for medium-sized molecules) experiment generates cross-peaks between protons that are close in space, providing a map of spatial proximities.[12][13]
Causality and Application: An NOE between the proton on C3 and the methyl protons on C5 would strongly suggest a conformation where the carbon backbone is folded, bringing these groups into close proximity. Conversely, the absence of such an NOE would favor a more extended conformation.
Protocol:
Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to allow for the buildup of NOE cross-peaks. ROESY is often preferred for molecules of this size to avoid zero-crossing issues where NOEs can become unobservably small.[11]
Integrate the volumes of the cross-peaks.
Correlate the presence and intensity of key cross-peaks (e.g., H3 ↔ C5-CH₃, H3 ↔ C2-CH₃) with specific conformations to determine the dominant species in solution.
Computational Chemistry: A Theoretical Lens on Conformation
Quantum chemistry calculations, particularly Density Functional Theory (DFT), are indispensable tools for exploring the conformational landscape of flexible molecules.[14] They provide a theoretical framework to complement and rationalize experimental findings.
Principle: Computational methods are used to calculate the potential energy of a molecule as a function of its geometry. By systematically exploring different conformations, one can identify the low-energy structures (local minima on the potential energy surface) and calculate their relative stabilities. The predicted populations can then be validated by comparing calculated NMR parameters with experimental data.[15]
Visualization: Computational Analysis Workflow
Caption: A typical workflow for computational analysis.
Protocol for Computational Analysis:
Conformational Search: Perform an initial search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF) to identify a broad range of possible low-energy conformers.[16]
Geometry Optimization: Re-optimize the geometries of the low-energy conformers from the initial search using a more accurate DFT method (e.g., B3LYP/6-31G*).[16]
Energy Refinement: Perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set (e.g., M06-2X/def2-TZVP) to obtain more accurate relative energies.[14][17]
Population Analysis: Calculate the relative Gibbs free energies and determine the Boltzmann population of each conformer at the experimental temperature.
Validation: For the most populated conformers, calculate NMR parameters (J-couplings, chemical shifts). A weighted average of these parameters based on the Boltzmann populations should closely match the experimental NMR data.
Data Presentation: Comparison of Computational Methods
Method Level
Pros
Cons
Best For
B3LYP
Robust, widely used, good for geometries.
Can struggle with dispersion interactions.
Geometry Optimization.
M06-2X
Good for non-covalent interactions, better energy accuracy.
Integrated Structural Analysis: A Holistic Approach
The true power of modern structural elucidation lies in the integration of experimental and computational data. No single technique provides a complete picture. NMR provides experimental constraints on the solution-state structure, computation provides an energetic ranking of possible structures, and X-ray crystallography gives an unambiguous view of the solid-state structure.
Visualization: Integrated Analysis Workflow
Caption: The synergy between experimental and computational methods.
Conclusion
The structural and conformational analysis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol requires a multi-faceted and rigorous scientific approach. The absolute configuration is best determined through a combination of NMR-based derivatization techniques like Mosher's ester analysis and, ideally, confirmed by single-crystal X-ray crystallography. The molecule's dynamic behavior in solution is elucidated by mapping through-bond and through-space interactions using J-coupling and NOE/ROE analysis, respectively. These experimental data provide crucial benchmarks for validating and refining computational models derived from DFT calculations. By integrating these powerful techniques, researchers can build a comprehensive and reliable three-dimensional model of the molecule, providing the essential structural insights needed for applications in drug discovery, asymmetric synthesis, and materials science.
References
Zenodo. (n.d.). Dependencies of J-Couplings upon Dihedral Angles on Proteins.
JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
Williams, A., Martin, G., & Rovnyak, D. (2016). Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. The Royal Society of Chemistry.
Excillum. (n.d.). Small molecule crystallography.
Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography.
Pervushin, K., Ono, A., Fernández, C., Szyperski, T., Kainosho, M., & Wüthrich, K. (1998). Determination of the Dihedral Angle ψ Based on J Coupling Measurements in 15N/13C-Labeled Proteins. Journal of the American Chemical Society.
Case, D. A. (2009). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. PMC.
Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing.
Benchchem. (n.d.). Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols.
Torda, A. E., & van Gunsteren, W. F. (1994). Structure refinement using time-averaged J-coupling constant restraints.
North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation.
Wiley. (n.d.). THE NUCLEAR OVERHAUSER EFFECT IN STRUCTURAL AND CONFORMATIONAL ANALYSIS. Wiley Monthly Title Update and Image Download Site.
Butts, C. P. (2018). Reference-free NOE NMR analysis. PMC.
Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation. YouTube.
Liu, F., & Houk, K. N. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling.
Rojas-Lima, S., et al. (2023). Assignment of the absolute configuration of secondary alcohols by 13C NMR and its correlation with methyl-1-(chloromethyl)-oxopyrrolidine-2-carboxylate and quantum-mechanical GIAO calculations. New Journal of Chemistry.
Steinhauser, O., & Schmollngruber, M. (2020). The nuclear Overhauser Effect (NOE) as a tool to study macromolecular confinement: Elucidation and disentangling of crowding and encapsulation effects. AIP Publishing.
SciSpace. (2019, April 1). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser enhancement (ROE) and their applications in food science.
R Discovery. (2023, March 26). NMR for Stereochemical Elucidation.
ResearchGate. (n.d.). Structures of chiral alcohols. All the stereoisomers of them except 16 can be separated by the present method.
ResearchGate. (2022, June 15). A theoretical density functional theory calculation-based analysis of conformers of p-xylene.
The Ohio State University. (n.d.). delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs.
Papasotiriou, E., & Koukoulitsa, C. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. PMC.
ResearchGate. (2025, May 4). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent.
Harned, A. (2015). NMR and Stereochemistry. Harned Research Group.
Roberts, J. D. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
Jereb, M., & Vražič, D. (2014). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
Borhan, B., & Wiskur, S. L. (n.d.). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry.
ECHEMI. (n.d.). 2,5-DIMETHYL-1,5-HEXADIEN-3-OL.
PlantaeDB. (2024, January 5). (3R,4S)-2,5-dimethyl-3-vinyl-hex-5-ene-2,4-diol. Chemical Compound. Retrieved from Tie_QpuOxPkKdhyvG1WhvHuWonJPuWMZZwvN3fLTnZ-EBCfmzj5pvuqIEOuB1oPaBkeDKRZmhJXsR0rUT
Aris, V., Brown, J. M., & Golding, B. T. (1974). Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes. Journal of the Chemical Society, Perkin Transactions 2.
National Institutes of Health. (n.d.). Hexa-1,5-diene-3-yne, 2,5-dimethyl-. PubChem.
BenchChem. (2025). Application Notes and Protocols: 2,3-Dimethylhexa-1,5-diene in Organic Synthesis.
Google Patents. (n.d.). One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
Google Patents. (n.d.). US10138189B2 - Methods for producing 2,6-dimethyl-1,5-heptadien-3-ol and 2,6-dimethyl-1,5-heptadien-3-yl acetate.
literature review of 2,5-dimethylhexa-1,5-dien-3-ol synthesis
An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylhexa-1,5-dien-3-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive review of the primary...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylhexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the primary synthetic methodologies for 2,5-dimethylhexa-1,5-dien-3-ol (CAS No: 17123-63-6), a tertiary allylic alcohol with applications in fine chemical and pharmaceutical synthesis. The document focuses on the prevalent and effective organometallic addition reactions, specifically the Grignard and Barbier-type syntheses. Detailed experimental protocols, mechanistic insights, comparative analysis, and characterization data are presented to equip researchers with the necessary knowledge for successful laboratory-scale synthesis.
Introduction and Compound Profile
2,5-Dimethylhexa-1,5-dien-3-ol is a unique bifunctional molecule featuring a tertiary alcohol and two terminal alkene groups. This structural arrangement makes it a valuable intermediate for introducing complex branched structures in organic synthesis. Its synthesis primarily relies on the formation of a carbon-carbon bond between a three-carbon carbonyl compound and a four-carbon organometallic nucleophile.
Retrosynthetic Analysis and Core Synthetic Strategies
The most logical disconnection for 2,5-dimethylhexa-1,5-dien-3-ol is at the C3-C4 bond, adjacent to the hydroxyl group. This retrosynthetic approach points to a nucleophilic addition of a methallyl organometallic reagent to the carbonyl carbon of methacrolein.
Caption: Retrosynthetic analysis of 2,5-dimethylhexa-1,5-dien-3-ol.
This analysis leads to two primary and highly effective synthetic pathways: the Grignard reaction and the Barbier-type reaction.
The Grignard Reaction Pathway
The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation.[3] In this context, it involves the preparation of a methallylmagnesium halide reagent, which is then reacted with methacrolein in a separate step. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[4]
Mechanism and Rationale
The synthesis is a two-stage process:
Formation of the Grignard Reagent: Methallyl chloride (3-chloro-2-methylpropene) reacts with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form methallylmagnesium chloride. Iodine is often used as an initiator.
Nucleophilic Addition: The pre-formed Grignard reagent is added to a solution of methacrolein, typically at a low temperature (e.g., 0 °C) to control the exothermic reaction. This 1,2-addition forms a magnesium alkoxide intermediate.
Aqueous Workup: The reaction is quenched with an acidic aqueous solution (e.g., saturated ammonium chloride) to protonate the alkoxide, yielding the final alcohol product.[5]
Caption: Experimental workflow for the Grignard synthesis.
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen inlet. The entire apparatus is flame-dried and cooled under a nitrogen atmosphere.[5]
Grignard Reagent Formation:
Charge the flask with magnesium turnings (1.1 eq) and a small crystal of iodine.
Place a solution of methallyl chloride (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
Add a small portion (~10%) of the halide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle reflux. If initiation is slow, gentle warming may be applied.
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]
Addition to Aldehyde:
In a separate flame-dried flask, prepare a solution of methacrolein (1.0 eq) in anhydrous diethyl ether and cool it to 0 °C in an ice bath.
Slowly add the prepared Grignard reagent to the cooled methacrolein solution via cannula or dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Workup and Isolation:
Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous ammonium chloride solution until no further precipitation is observed.[5]
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x portions).
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent by rotary evaporation. The crude product can then be purified.
The Barbier-Type Reaction Pathway
The Barbier reaction is an operationally simpler alternative to the Grignard reaction. It involves the in-situ generation of the organometallic species in the presence of the carbonyl substrate.[6] This one-pot procedure avoids the separate step of preparing and transferring the reactive organometallic reagent. While magnesium can be used, other metals like zinc, indium, or tin are also common.[6][7]
Mechanism and Rationale
In a Barbier-type reaction, the metal (e.g., Zinc dust), the alkyl halide (methallyl chloride), and the carbonyl compound (methacrolein) are all present in the same flask. The organometallic species forms on the metal surface and immediately reacts with the adjacent aldehyde. This method is often favored for its convenience and can sometimes provide better yields, especially in aqueous or protic media.[7]
Caption: Conceptual workflow of the one-pot Barbier-type reaction.
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
Reaction:
To the flask, add methacrolein (1.0 eq), methallyl bromide (1.5 eq), Zinc dust (2.0 eq), and solid ammonium chloride (2.0 eq).[7]
Add the solvent (e.g., a 1:1 mixture of THF and water).
Stir the mixture vigorously at room temperature. The progress of the reaction can often be monitored by TLC or GC analysis. The reaction is typically complete within 1-3 hours.
Workup and Isolation:
Upon completion, filter the reaction mixture to remove excess zinc.
Extract the filtrate with ethyl acetate (3 x portions).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield the crude product.
Purification and Characterization
The crude 2,5-dimethylhexa-1,5-dien-3-ol obtained from either method will likely contain unreacted starting materials and side products. Purification is essential to obtain a high-purity product.
Purification Methods
Fractional Distillation Under Reduced Pressure: This is the most effective method for purifying multi-gram quantities of the product. Reducing the pressure lowers the boiling point, preventing potential decomposition or polymerization at high temperatures.[8]
Column Chromatography: For smaller scales or for removing closely-related impurities, flash chromatography on silica gel is effective. A common eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on TLC analysis.[8]
Key peaks expected: ~3400 cm⁻¹ (O-H stretch, broad), ~3080 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~900 cm⁻¹ (=CH₂ bend). The IR spectrum for the related isomer 2,5-Dimethyl-5-hexen-3-ol is available for comparison.[9]
Better control over stoichiometry and reaction initiation
Can be more difficult to control initiation and exotherm
Best For
Large-scale, well-controlled syntheses
Rapid, convenient lab-scale synthesis; green chemistry applications
Safety Considerations
Grignard Reagents: Methallylmagnesium chloride is highly reactive, pyrophoric, and reacts violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).
Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
Reagents: Methacrolein and methallyl chloride are toxic, flammable, and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
Conclusion
The synthesis of 2,5-dimethylhexa-1,5-dien-3-ol is readily achievable through well-established organometallic addition reactions. The traditional Grignard synthesis offers a robust and controllable, albeit more technically demanding, route suitable for various scales. In contrast, the Barbier-type reaction provides a modern, operationally simple, and often greener alternative, valued for its convenience in a research setting. The choice between these methods will depend on the specific laboratory capabilities, scale, and desired process efficiency. Both pathways, followed by standard purification techniques, can yield high-purity material for further application in complex organic synthesis.
References
PubChem. (n.d.). 2,5-Dimethyl-1,5-hexadiene-3,4-diol. National Center for Biotechnology Information. Retrieved from [Link]
NIST. (n.d.). 2,5-Dimethyl-5-hexen-3-ol. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). Barbier Reaction. Retrieved from [Link]
Google Patents. (n.d.). One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
ChemSynthesis. (2025). 2,5-dimethyl-1,5-hexadiene. Retrieved from [Link]
Leslie, J. M. (2020, September 9). Grignard multi-step synthesis example [Video]. YouTube. Retrieved from [Link]
Watanabe, R., et al. (n.d.). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. RSC Advances. Retrieved from [Link]
Indian Academy of Sciences. (2017). An efficient and rapid synthesis of 3-hydroxy-3-alkyl-2-oxindoles via Zn-mediated barbier-type reaction under aqueous conditions. Journal of Chemical Sciences. Retrieved from [Link]
ResearchGate. (2025). Mechanism for the Regioselective Asymmetric Addition of Grignard Reagents to Malimides: A Computational Exploration. Retrieved from [Link]
Organic Syntheses. (n.d.). Rhodium-Catalyzed Direct Amination of Arene C-H Bonds Using Azides as the Nitrogen Source. Retrieved from [Link]
ChemRxiv. (2024). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene. Retrieved from [Link]
Google Patents. (n.d.). Process for producing 2,5-dimethyl 2,4-hexadiene.
Organic Syntheses. (n.d.). (R,R)-N,N'-BIS(3,5-DI-tert-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINO MANGANESE(III) CHLORIDE. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). 1,3-Diene synthesis by C-C coupling. Retrieved from [Link]
Computational Elucidation of (3S)-2,5-Dimethylhexa-1,5-dien-3-ol: Conformational Dynamics and Oxy-Cope Reactivity
Executive Summary This technical guide outlines a comprehensive theoretical and computational framework for analyzing (3S)-2,5-dimethylhexa-1,5-dien-3-ol (CAS: 17123-63-6). As a chiral allylic alcohol featuring a 1,5-die...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines a comprehensive theoretical and computational framework for analyzing (3S)-2,5-dimethylhexa-1,5-dien-3-ol (CAS: 17123-63-6). As a chiral allylic alcohol featuring a 1,5-diene motif, this molecule serves as a critical model substrate for studying [3,3]-sigmatropic rearrangements (specifically the oxy-Cope rearrangement) and the synthesis of terpene-derived fragrances like Melonal (2,6-dimethyl-5-heptenal).
This document provides researchers with high-fidelity protocols for Density Functional Theory (DFT) analysis, transition state modeling, and spectroscopic validation (VCD/NMR), emphasizing the stereoelectronic origins of anionic acceleration and chirality transfer.
Part 1: Molecular Architecture & Conformational Landscape
Structural Significance
The target molecule, (3S)-2,5-dimethylhexa-1,5-dien-3-ol, contains two isopropenyl-like units flanking a chiral hydroxyl center. Its reactivity is dominated by the 1,5-diene system, which is predisposed to thermal or anionic rearrangement.
Chiral Center (C3): The (S)-configuration at C3 dictates the stereochemical outcome of downstream rearrangements.
Electronic Environment: The hydroxyl group at C3 provides a handle for deprotonation, dramatically altering the frontier molecular orbitals (FMOs) and lowering the activation barrier for rearrangement.
Computational Protocol: Conformational Search
Before reactivity can be modeled, the ground state conformational ensemble must be established. The flexibility of the C3-C4 bond and rotation of the isopropenyl groups creates a complex Potential Energy Surface (PES).
Workflow:
Force Field Screening: Perform a stochastic conformational search using the MMFF94x or OPLS3e force field to generate candidate conformers.
DFT Refinement: Re-optimize all unique conformers within a 5.0 kcal/mol window using B3LYP/6-31+G(d,p) .
Final Energetics: Calculate single-point energies with a dispersion-corrected functional (e.g., ωB97X-D/def2-TZVP ) to account for weak intramolecular
or interactions.
Key Interaction to Monitor:
Intramolecular hydrogen bonding between the C3-hydroxyl proton and the
-system of the C1=C2 or C5=C6 double bonds often stabilizes specific conformers, influencing the population distribution at room temperature.
Part 2: The Oxy-Cope Rearrangement (Core Theoretical Study)
The defining theoretical interest in this molecule is its transformation into 2,6-dimethyl-5-heptenal via the oxy-Cope rearrangement . This [3,3]-sigmatropic shift is concerted and stereospecific.
Reaction Mechanism & Chirality Transfer
The reaction proceeds through a cyclic transition state (TS). Theoretical studies must discriminate between the Chair and Boat transition states to predict the stereochemistry of the product.
Chair TS (Favored): Minimizes 1,3-diaxial interactions. For the (3S)-isomer, the chair TS typically leads to the (S)-aldehyde (assuming standard priority rules hold for the product).
Boat TS (Disfavored): Higher energy due to steric eclipse, but accessible at high temperatures.
Visualization of the Pathway:
Figure 1: Mechanistic pathway of the oxy-Cope rearrangement. The anionic pathway (bottom) offers massive rate acceleration via stereoelectronic destabilization of the ground state.
The "Anionic Acceleration" Effect
Computational analysis is essential to explain why the potassium alkoxide of (3S)-2,5-dimethylhexa-1,5-dien-3-ol rearranges at room temperature (anionic oxy-Cope), while the neutral alcohol requires heating (>150°C).
Theoretical Explanation:
Deprotonation raises the energy of the HOMO (highest occupied molecular orbital) of the allylic system. This leads to a stronger interaction with the LUMO of the other allylic fragment in the transition state, effectively lowering the activation barrier (
).
Simulation Protocol:
Model System: Neutral alcohol vs. Alkoxide anion.
Level of Theory:M06-2X/6-311++G(d,p) (M06-2X is superior for main-group thermochemistry and barrier heights).
Solvation: Apply SMD (Solvation Model based on Density) for THF to mimic experimental conditions. Gas-phase calculations will overestimate the anion's instability.
Part 3: Spectroscopic Validation (VCD & NMR)
To confirm the absolute configuration (3S) and validate the computational geometry, Vibrational Circular Dichroism (VCD) is the gold standard.
VCD Spectrum Prediction
VCD relies on the differential absorption of left and right circularly polarized infrared light. It is highly sensitive to the chiral environment and conformation.
Workflow:
Frequency Calculation: Compute harmonic vibrational frequencies and rotational strengths for all Boltzmann-weighted conformers using B3LYP/6-311++G(d,p) .
Spectrum Simulation: Convolute the rotational strengths with Lorentzian line shapes (typically 4-10 cm⁻¹ width).
Comparison: Compare the Boltzmann-averaged theoretical VCD spectrum with experimental data. A match in the sign and intensity of the O-H stretch and C=C stretch regions confirms the (3S) assignment.
Data Presentation: Calculated Properties
Parameter
Neutral (3S)-Alcohol
Anionic (3S)-Alkoxide
Methodology
Dipole Moment (Debye)
~1.8 D
> 10.0 D
B3LYP/6-31+G(d)
HOMO Energy (eV)
-6.5 eV
-1.2 eV
M06-2X/def2-TZVP
C1-C6 Distance (TS)
2.15 Å
2.35 Å
TS Optimization
Activation Barrier ()
~34 kcal/mol
~21 kcal/mol
SMD(THF)/M06-2X
Part 4: Detailed Experimental & Computational Methodology
Computational Workflow (DOT Visualization)
Figure 2: Computational workflow for structural and reactivity analysis.
Rationale: The freq=raman keyword is necessary if VCD/ROA analysis is planned. Diffuse functions (++) are critical for the oxygen lone pairs and the anionic species.
Step 2: Transition State Search
Use the Berny algorithm or QST3 method.
Guess Structure: Distort the diene into a chair-like conformation with C1 and C6 approaching ~2.2 Å.
Validation: The TS must have exactly one imaginary frequency (NIMAG=1) corresponding to the C1-C6 bond formation and C3-C4 bond breaking vectors.
Step 3: Anionic Acceleration Study
Repeat Step 2 using the deprotonated species (charge = -1, multiplicity = 1). Expect the imaginary frequency magnitude to increase, indicating a flatter curvature at the top of the barrier (or earlier TS).
References
Evans, D. A., & Golob, A. M. (1975).[1] [3,3]Sigmatropic rearrangements of 1,5-diene alkoxides. Powerful accelerating effects of the alkoxide substituent.[2] Journal of the American Chemical Society.[2] Link
Berson, J. A., & Jones, M. (1964).[1] A Synthesis of Ketones by the Thermal Isomerization of 3-Hydroxy-1,5-hexadienes. The Oxy-Cope Rearrangement.[1][3][4][5] Journal of the American Chemical Society.[2] Link
Viola, A., et al. (1965). The Vapor Phase Rearrangement of 3-Hydroxy-1,5-hexadienes. Journal of the American Chemical Society.[2] Link
Tantillo, D. J., & Houk, K. N. (1999). Transition State Geometries and Energetics of the Oxy-Cope Rearrangement. Journal of Organic Chemistry. Link
Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Circular Dichroism (VCD) Spectroscopy. Chemical Reviews. Link
Application Notes and Protocols: (3S)-2,5-dimethylhexa-1,5-dien-3-ol as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals Abstract (3S)-2,5-dimethylhexa-1,5-dien-3-ol is a chiral secondary allylic alcohol poised to be a valuable building block in modern asymmetric synthesis. It...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-2,5-dimethylhexa-1,5-dien-3-ol is a chiral secondary allylic alcohol poised to be a valuable building block in modern asymmetric synthesis. Its structural features, including a stereodefined hydroxyl group and two vinyl functionalities, offer a rich platform for the stereoselective construction of complex molecular architectures. While literature specifically detailing the applications of this exact molecule is emerging, its utility can be confidently extrapolated from the extensive and well-documented chemistry of analogous chiral allylic alcohols. This guide provides a comprehensive overview of the potential synthetic applications of (3S)-2,5-dimethylhexa-1,5-dien-3-ol, complete with detailed protocols for key transformations and insights into the underlying principles of stereochemical control. The methodologies discussed herein are fundamental to the synthesis of natural products and the development of novel therapeutic agents.
Introduction: The Strategic Value of Chiral Allylic Alcohols
Chiral allylic alcohols are among the most versatile and powerful building blocks in organic synthesis. The hydroxyl group not only serves as a handle for further functionalization but also exerts profound stereodirecting effects on reactions at the adjacent olefin. This directing ability is the cornerstone of their utility, enabling the diastereoselective installation of new stereocenters. The presence of two vinyl groups in (3S)-2,5-dimethylhexa-1,5-dien-3-ol further enhances its synthetic potential, opening avenues for sequential and diversity-oriented synthesis.
The core value of (3S)-2,5-dimethylhexa-1,5-dien-3-ol lies in its ability to serve as a chiral linchpin, transferring its inherent stereochemical information to new, more complex molecules. This is a critical strategy in the synthesis of enantiomerically pure pharmaceuticals, where biological activity is often confined to a single enantiomer.
Enantioselective Synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
The practical application of any chiral building block begins with its efficient and stereoselective synthesis. For (3S)-2,5-dimethylhexa-1,5-dien-3-ol, several established methods for the asymmetric synthesis of chiral secondary allylic alcohols can be envisioned.
One of the most reliable approaches involves the asymmetric addition of a vinyl nucleophile to an α,β-unsaturated aldehyde. For instance, the enantioselective addition of a vinyl Grignard or vinyl lithium reagent to 2-methylpropenal in the presence of a chiral ligand would be a direct route.
Alternatively, the kinetic resolution of the corresponding racemic 2,5-dimethylhexa-1,5-dien-3-ol offers a powerful strategy. The Sharpless Asymmetric Epoxidation, for example, can be employed to selectively epoxidize one enantiomer of a racemic allylic alcohol, leaving the other enantiomer untouched and in high enantiomeric excess.[1][2]
Key Applications and Synthetic Protocols
The synthetic utility of (3S)-2,5-dimethylhexa-1,5-dien-3-ol is best illustrated through its participation in highly diastereoselective reactions. The pre-existing stereocenter at C-3 dictates the facial selectivity of reagent approach to the double bonds, leading to the formation of new stereocenters with high fidelity.
Diastereoselective Epoxidation: The Sharpless-Katsuki Epoxidation
The Sharpless-Katsuki Asymmetric Epoxidation is a cornerstone of modern organic synthesis, allowing for the highly enantioselective and diastereoselective epoxidation of allylic alcohols.[3][4] When applied to a chiral allylic alcohol such as (3S)-2,5-dimethylhexa-1,5-dien-3-ol, the reaction becomes highly diastereoselective, with the resident stereocenter reinforcing the facial selectivity of the chiral catalyst.
The choice of the chiral tartrate ligand dictates which face of the alkene is epoxidized. This predictability makes it an invaluable tool for the synthesis of chiral epoxy alcohols, which are themselves versatile synthetic intermediates.
Protocol 1: Diastereoselective Epoxidation of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
This protocol is adapted from the well-established procedures for the Sharpless Asymmetric Epoxidation.[2][5][6]
Materials:
(3S)-2,5-dimethylhexa-1,5-dien-3-ol
Titanium(IV) isopropoxide (Ti(OiPr)₄)
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
Anhydrous dichloromethane (DCM)
Powdered 4 Å molecular sieves
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add powdered 4 Å molecular sieves and anhydrous DCM.
Cool the flask to -20 °C.
Add L-(+)-DET or D-(-)-DET (1.2 equivalents relative to Ti(OiPr)₄) to the stirred suspension.
Add Ti(OiPr)₄ (1.0 equivalent) dropwise. The solution should turn a pale yellow.
Stir the mixture at -20 °C for 30 minutes.
Add a solution of (3S)-2,5-dimethylhexa-1,5-dien-3-ol in DCM dropwise.
Add a solution of TBHP (1.5-2.0 equivalents) in the non-polar solvent dropwise, maintaining the internal temperature below -20 °C.
Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite or dimethyl sulfide.
Allow the mixture to warm to room temperature and stir for at least 1 hour.
Filter the mixture through a pad of Celite® and wash the filter cake with DCM.
Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield the corresponding epoxy alcohol with high diastereoselectivity. The stereochemistry of the newly formed epoxide is dictated by the choice of the tartrate ligand.
Chiral Ligand
Expected Major Diastereomer
L-(+)-DET
(2R,3S)-2-methyl-2-((R)-oxiran-2-yl)hex-5-en-3-ol
D-(-)-DET
(2S,3S)-2-methyl-2-((S)-oxiran-2-yl)hex-5-en-3-ol
Diastereoselective Cyclopropanation: The Simmons-Smith Reaction
The Simmons-Smith reaction and its variants are powerful methods for the synthesis of cyclopropanes. When applied to chiral allylic alcohols, the hydroxyl group directs the cyclopropanating reagent to the syn-face of the double bond with high diastereoselectivity.[7][8] This provides a reliable route to enantiomerically enriched cyclopropylmethanols.
This protocol is based on the well-established procedures for the directed Simmons-Smith cyclopropanation of allylic alcohols.[9][10]
Materials:
(3S)-2,5-dimethylhexa-1,5-dien-3-ol
Diethylzinc (ZnEt₂)
Diiodomethane (CH₂I₂)
Anhydrous diethyl ether or dichloromethane
Procedure:
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of (3S)-2,5-dimethylhexa-1,5-dien-3-ol in anhydrous diethyl ether.
Cool the solution to 0 °C.
Add diethylzinc (1.1 equivalents) dropwise. Evolution of ethane gas will be observed.
Stir the mixture at 0 °C for 20 minutes to form the zinc alkoxide.
Add diiodomethane (1.2 equivalents) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC or GC-MS.
Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
The reaction is expected to produce the syn-cyclopropanated product with high diastereoselectivity.
The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Chiral allylic alcohols like (3S)-2,5-dimethylhexa-1,5-dien-3-ol can serve as precursors to molecules containing such centers through stereospecific rearrangement reactions, such as the Ireland-Claisen rearrangement of their silyl ketene acetal derivatives. The[11][11]-sigmatropic rearrangement would proceed through a chair-like transition state, with the stereochemistry at C-3 influencing the facial selectivity of the rearrangement.
Caption: Pathway to a chiral quaternary center.
Applications in Natural Product and Drug Synthesis
The methodologies described above are not merely academic exercises; they are routinely employed in the total synthesis of complex natural products and in the development of new drug candidates. The ability to construct stereochemically rich fragments from simple, chiral starting materials is a testament to the power of these reactions. While specific examples utilizing (3S)-2,5-dimethylhexa-1,5-dien-3-ol are yet to be widely reported, the synthetic routes it enables are analogous to those used in the synthesis of a myriad of bioactive molecules. For instance, the stereocontrolled synthesis of polyketide natural products often relies on iterative cycles of stereoselective reactions on chiral alcohol intermediates.
Conclusion
(3S)-2,5-dimethylhexa-1,5-dien-3-ol represents a chiral building block of significant potential. Its value lies not in a single, unique reactivity, but in its ability to participate in a wide range of well-established, highly stereoselective transformations. As a Senior Application Scientist, it is my assessment that this molecule, and others of its class, will continue to be indispensable tools for the discerning synthetic chemist engaged in the art and science of creating complex, single-enantiomer molecules for the advancement of medicine and materials science. The protocols and principles outlined in this guide are intended to serve as a robust starting point for the innovative application of this versatile chiral building block.
References
Sharpless, K. B.; Verhoeven, T. R. Aldrichimica Acta 1979, 12 (4), 63-74.
Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc.1987 , 109 (19), 5765–5780. [Link]
Katsuki, T.; Sharpless, K. B. J. Am. Chem. Soc.1980 , 102 (18), 5974–5976. [Link]
Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
Charette, A. B.; Juteau, H. J. Am. Chem. Soc.1994 , 116 (6), 2651–2652. [Link]
Ireland, R. E.; Mueller, R. H.; Willard, A. K. J. Am. Chem. Soc.1976 , 98 (10), 2868–2877. [Link]
Martin, V. S.; Woodard, S. S.; Katsuki, T.; Yamada, Y.; Ikeda, M.; Sharpless, K. B. J. Am. Chem. Soc.1981 , 103 (20), 6237–6240. [Link]
Johnson, R. A.; Sharpless, K. B. In Catalytic Asymmetric Synthesis; Ojima, I., Ed.; VCH: New York, 1993; pp 103-158.
Myers, A. G. Sharpless Asymmetric Epoxidation Reaction. Chem 115 Handout. [Link]
Charette, A. B.; Lebel, H. Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. The Journal of Organic Chemistry. [Link]
Charette, A. B. et al. Diastereoselective zinco-cyclopropanation of chiral allylic alcohols with gem-dizinc carbenoids. PubMed. [Link]
Chemistry LibreTexts. Epoxidation of Allylic Alcohols. [Link]
Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
Hanson, R. M.; Sharpless, K. B. Procedure for the catalytic asymmetric epoxidation of allylic alcohols in the presence of molecular sieves. The Journal of Organic Chemistry. [Link]
Application Note: Purification and Isolation of (3S)-2,5-Dimethylhexa-1,5-dien-3-ol
[1][2] Abstract & Introduction (3S)-2,5-Dimethylhexa-1,5-dien-3-ol (CAS: 17123-63-6 for racemate) is a critical chiral building block in the synthesis of complex terpenes and pheromones.[1][2] Its structure features a se...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Abstract & Introduction
(3S)-2,5-Dimethylhexa-1,5-dien-3-ol (CAS: 17123-63-6 for racemate) is a critical chiral building block in the synthesis of complex terpenes and pheromones.[1][2] Its structure features a secondary allylic alcohol flanked by an isopropenyl group and a methallyl group. The presence of two terminal alkene moieties makes it susceptible to acid-catalyzed rearrangement and polymerization, while the requirement for high enantiomeric excess (ee > 98%) presents a significant purification challenge.
This guide details a robust workflow for the purification of the (3S)-enantiomer from a racemic mixture derived from the Grignard addition of methallylmagnesium chloride to methacrolein. The protocol integrates fractional distillation for gross purification with an enzymatic kinetic resolution (EKR) step using Candida antarctica Lipase B (CAL-B) to achieve optical purity.
Physicochemical Profile[1][3][4][5][6][7][8][9]
Property
Value
Notes
Molecular Formula
C₈H₁₄O
Molecular Weight
126.20 g/mol
Boiling Point
181°C (atm) / 68-72°C (12 mmHg)
Predicted/Analogous
Density
0.851 g/mL
Solubility
Soluble in Et₂O, CH₂Cl₂, Hexanes; Insoluble in H₂O
Stability
Air sensitive (slow oxidation); Acid sensitive (Cope rearrangement)
Store under Argon at 4°C
Pre-Purification Analysis
Before initiating purification, the crude reaction mixture must be characterized to establish the baseline purity.
Quench & Workup: Ensure the crude reaction is fully quenched with saturated NH₄Cl. Extract with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.[4]
Concentration: Remove solvent via rotary evaporation at 30°C (bath) / 300 mbar. Do not overheat to prevent allylic rearrangement.[2]
Distillation:
Transfer the yellow oil to a round-bottom flask.[1][2]
Add a magnetic stir bar and assemble the vacuum distillation setup.
Fraction 1 (Fore-run): Collect distillate at 40–55°C (12 mmHg). This contains unreacted methacrolein and coupled dienes.[2]
Fraction 2 (Main Cut): Collect the clear, colorless liquid distilling at 68–72°C (12 mmHg) .
Validation: Check Fraction 2 by GC. Purity should be >90% chemically.
Objective: Isolate the (3S)-enantiomer from the racemic distillate.
Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (3R)-enantiomer using vinyl acetate as an acyl donor, leaving the desired (3S)-alcohol unreacted.[1]
Advanced Protocols for (3S)-2,5-Dimethylhexa-1,5-dien-3-ol: Asymmetric Synthesis & Oxy-Cope Rearrangement
This guide outlines the mechanistic principles, synthesis, and application protocols for (3S)-2,5-dimethylhexa-1,5-dien-3-ol , a specialized chiral building block in terpene synthesis.[1] [1] Introduction & Significance...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the mechanistic principles, synthesis, and application protocols for (3S)-2,5-dimethylhexa-1,5-dien-3-ol , a specialized chiral building block in terpene synthesis.[1]
[1]
Introduction & Significance
(3S)-2,5-dimethylhexa-1,5-dien-3-ol is a critical bis-allylic alcohol intermediate used in the stereoselective synthesis of irregular monoterpenes and fragrance compounds (e.g., Melonal derivatives).[1] Its structure features a 1,5-diene system with a chiral hydroxyl group at the C3 position, making it an ideal substrate for [3,3]-sigmatropic rearrangements .[1]
The compound's primary value lies in its ability to transfer chiral information from the C3 hydroxyl center to a remote C2 stereocenter via the Anionic Oxy-Cope Rearrangement , generating enantiomerically enriched aldehydes that are otherwise difficult to synthesize.[1]
Chirality: (3S) configuration (essential for stereocontrolled downstream transformations).[1]
Reactivity Profile:
Oxy-Cope Rearrangement: Precursor to (S)-2,6-dimethyl-6-heptenal.[1]
Isomerization: Acid-catalyzed migration to 2,6-dimethyl-5-heptenal (Melonal).[1]
Cyclization: Substrate for iodocyclization to chiral tetrahydrofurans.[1]
Mechanistic Pathways
Mechanism A: Anionic Oxy-Cope Rearrangement
The most significant reaction for this substrate is the anionic oxy-Cope rearrangement.[1] Unlike the thermal Cope, which requires temperatures >200°C, the anionic variant proceeds at low temperatures (-78°C to 0°C) with rate accelerations of up to
Trigger: Deprotonation of the C3-hydroxyl group by a strong base (KH or KHMDS).[1]
Transition State: Ordered chair-like transition state .
Stereochemistry (Chirality Transfer): The (3S) configuration dictates the facial selectivity of the rearrangement.[1] The sigmatropic shift transfers the chirality from C3 to the new C-C bond formation site, yielding (S)-2,6-dimethyl-6-heptenal .[1]
Driving Force: Formation of an enolate anion, which tautomerizes to the aldehyde upon quenching.[1]
Mechanism B: Enzymatic Kinetic Resolution
Direct asymmetric synthesis of the (3S) isomer is often costly.[1] A robust alternative is the kinetic resolution of the racemic alcohol using Lipase B from Candida antarctica (CAL-B) .[1]
Principle: The lipase selectively acetylates the (3R)-enantiomer, leaving the desired (3S)-alcohol unreacted.[1]
Selectivity: E-values > 100 are typical for this substrate class.[1]
Visualization: Reaction Pathways[1]
Caption: Workflow from racemic synthesis to kinetic resolution and the stereoselective Oxy-Cope rearrangement.
Experimental Protocols
Protocol 1: Synthesis of Racemic 2,5-dimethylhexa-1,5-dien-3-ol
Objective: Large-scale preparation of the racemic substrate via Grignard addition.[1]
Grignard Formation: In a flame-dried 3-neck flask under N
, activate Mg turnings (1.2 eq) with a crystal of I. Add a solution of methallyl chloride (1.1 eq) in THF dropwise to maintain a gentle reflux. Stir for 1 h after addition.
Addition: Cool the Grignard solution to -78°C. Add methacrolein (1.0 eq) in THF dropwise over 30 min.
Reaction: Allow the mixture to warm to 0°C and stir for 2 h.
Quench: Carefully quench with sat. NH
Cl solution at 0°C.
Workup: Extract with Et
O (3x). Wash combined organics with brine, dry over MgSO, and concentrate.[1]
Purification: Distill under reduced pressure (bp ~65°C at 15 mmHg) to obtain the racemic alcohol as a colorless oil.
Protocol 2: Enzymatic Kinetic Resolution (Isolation of 3S)
Dissolve racemic alcohol (10 g) in hexane (100 mL).
Add vinyl acetate (5 eq) and CAL-B (500 mg).
Incubation: Shake at 30°C and 200 rpm. Monitor conversion by GC (chiral column, e.g., Cyclodex-B).[1]
Termination: Stop reaction at exactly 50% conversion (typically 24-48 h) by filtering off the enzyme.
Separation: Concentrate the filtrate. Separate the (3S)-alcohol (more polar) from the (3R)-acetate (less polar) via silica gel flash chromatography (Hexane/EtOAc 9:1).[1]
Rearrangement: Stir at 0°C for 1 h, then warm to room temperature for 1 h.
Monitoring: TLC will show disappearance of alcohol and appearance of a less polar aldehyde.[1]
Quench: Cool to -78°C and quench rapidly with phosphate buffer (pH 7). Avoid strong acid to prevent isomerization of the double bond.[1]
Workup: Extract with Et
O. Wash with brine. Dry over NaSO.
Isolation: The product is volatile.[1] Remove solvent carefully.[1] Purify via rapid chromatography on neutral alumina (to prevent isomerization).
Data Summary Table:
Parameter
Value / Condition
Note
Substrate
(3S)-2,5-dimethylhexa-1,5-dien-3-ol
ee > 98% required for high product optical purity
Reagent
KH / 18-Crown-6
Accelerates rate by ~10 vs thermal
Temperature
0°C to RT
Thermal Cope requires >200°C
Product
(S)-2,6-dimethyl-6-heptenal
Terminal alkene (kinetic product)
Isomerization
Forms 2,6-dimethyl-5-heptenal
Occurs with acid or heat (Thermodynamic product)
References
Evans, D. A., & Golob, A. M. (1975).[1] "[3,3]Sigmatropic rearrangements of 1,5-diene alkoxides. The powerful accelerating effects of the alkoxide substituent."[1] Journal of the American Chemical Society, 97(16), 4765–4766.[1] Link[1]
Paquette, L. A. (1997).[1] "Recent Applications of Anionic Oxy-Cope Rearrangements." Tetrahedron, 53(41), 13971-14020.[1] Link
Ghanem, A. (2007).[1] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols." Tetrahedron: Asymmetry, 18(20), 2419-2462.[1] Link[1]
Wilson, S. R., & Mao, D. T. (1978).[1] "Anionic oxy-Cope rearrangements. Synthetic applications." Journal of the Chemical Society, Chemical Communications, (11), 479-480.[1] Link[1]
Common Fragrance Synthesis: "Synthesis of Melonal via Oxy-Cope Rearrangement of 1,5-dienes." Industrial Chemistry Library, Vol 9.
large-scale synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
An Application Note and Protocol for the Large-Scale Synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol Introduction and Strategic Overview (3S)-2,5-dimethylhexa-1,5-dien-3-ol is a chiral tertiary allylic alcohol. As an an...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Large-Scale Synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Introduction and Strategic Overview
(3S)-2,5-dimethylhexa-1,5-dien-3-ol is a chiral tertiary allylic alcohol. As an analogue of linalool, a widely used monoterpene in flavor and fragrance industries, its specific enantiomeric form is of significant interest.[1][2] The chirality at the C-3 position is crucial as different enantiomers often exhibit distinct olfactory properties and biological activities, a key consideration in the development of fine chemicals and pharmaceutical intermediates.[2]
The large-scale synthesis of a single, specific enantiomer of a tertiary alcohol presents considerable challenges. Key among these are achieving high enantioselectivity, ensuring process safety when handling reactive organometallics, and developing a scalable, cost-effective purification strategy. While various methods exist for the asymmetric synthesis of allylic alcohols, including organocatalytic routes and enzymatic resolutions, the 1,2-addition of an organometallic reagent to a carbonyl is often the most direct and industrially viable approach.[3][4]
This guide details a robust and scalable protocol for the synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol via an asymmetric Grignard addition. The selected strategy involves the addition of isopropenylmagnesium bromide to methyl vinyl ketone, a reaction catalyzed by a chiral titanium-BINOL complex to induce the desired (S)-stereochemistry at the newly formed stereocenter. This method is chosen for its reliance on readily available starting materials and its potential for high enantiomeric excess.[4]
Reaction Principle and Mechanism
The core of this synthesis is the enantioselective nucleophilic addition of an isopropenyl Grignard reagent to the electrophilic carbonyl carbon of methyl vinyl ketone. The stereochemical outcome is directed by a chiral catalyst formed in situ from titanium(IV) isopropoxide and (S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL).
The proposed mechanism involves the following key steps:
Catalyst Formation: Two molecules of (S)-BINOL coordinate with the titanium(IV) isopropoxide, creating a sterically defined chiral environment around the metal center.
Carbonyl Activation: The methyl vinyl ketone coordinates to the chiral titanium complex, activating the carbonyl group for nucleophilic attack and orienting it in a specific conformation.
Stereoselective Addition: The isopropenylmagnesium bromide approaches the activated ketone from the less sterically hindered face, as dictated by the bulky binaphthyl groups of the catalyst. This controlled trajectory ensures the preferential formation of the (S)-alkoxide.
Workup: Subsequent acidic workup protonates the magnesium alkoxide intermediate to yield the final product, (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
Overall Synthetic Scheme
Caption: Asymmetric Grignard addition for (3S)-2,5-dimethylhexa-1,5-dien-3-ol synthesis.
Detailed Application Protocol (100g Scale)
This protocol is designed for the synthesis of approximately 100 g of the target compound. All operations involving organometallic reagents must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Saturated aqueous ammonium chloride (NH4Cl), 300 mL
Vacuum distillation setup
Diethyl ether (for extraction), 500 mL
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Procedure
Part A: Preparation of Isopropenylmagnesium Bromide (Grignard Reagent)
Setup: Assemble the 1 L three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line.
Initiation: Place the magnesium turnings in the flask. Add 100 mL of anhydrous THF. In the dropping funnel, add a solution of 2-bromopropene (99.5 g) in 200 mL of anhydrous THF.
Formation: Add a small portion (~10 mL) of the 2-bromopropene solution to the magnesium. The reaction should initiate, indicated by gentle bubbling and a slight temperature increase. If it doesn't start, gentle warming or the addition of an iodine crystal may be required.
Addition: Once initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
Completion: After the addition is complete, continue stirring the greyish-black solution at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The final concentration should be approximately 1.8 M.
Part B: Asymmetric Addition Reaction
Catalyst Preparation: In a separate 1 L flask under inert gas, dissolve (S)-BINOL (18.4 g) in 300 mL of anhydrous THF. Add titanium(IV) isopropoxide (8.4 g) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
Cooling: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
Ketone Addition: Add freshly distilled methyl vinyl ketone (50.0 g) dropwise to the cold catalyst solution over 20 minutes. Stir for an additional 30 minutes.
Grignard Addition: Slowly add the prepared isopropenylmagnesium bromide solution from Part A to the cold ketone-catalyst mixture via cannula or dropping funnel over 1.5-2 hours. The internal temperature must be maintained below -70 °C.
Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of quenched aliquots.
Part C: Workup and Purification
Quenching: While the reaction mixture is still cold, slowly and carefully add 300 mL of saturated aqueous ammonium chloride solution to quench the reaction. This step is exothermic and should be performed with caution.[5][6]
Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 250 mL).
Washing & Drying: Combine the organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate.
Solvent Removal: Filter off the drying agent and remove the solvents under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product as a clear, colorless liquid.
The workflow is designed to ensure safety, reproducibility, and high enantioselectivity on a large scale.
Caption: Experimental workflow for the .
Quality Control and Characterization
To ensure the final product meets the required specifications, the following analytical techniques are recommended:
Purity Assessment (GC-FID): Gas chromatography with a flame ionization detector to determine the chemical purity, typically >98%.
Identity Confirmation (NMR, MS):
¹H & ¹³C NMR: To confirm the molecular structure.
Mass Spectrometry: To verify the molecular weight (126.20 g/mol ).[7]
Enantiomeric Excess (Chiral GC/HPLC): A chiral stationary phase is required to separate the two enantiomers and determine the enantiomeric excess (ee%). This is the most critical quality control parameter for this synthesis.
FTIR Spectroscopy: To confirm the presence of key functional groups (O-H stretch around 3350 cm⁻¹, C=C stretches around 1645 cm⁻¹).
Safety and Handling
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere.
Anhydrous Solvents: THF and diethyl ether are extremely flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.
Temperature Control: The asymmetric addition is highly exothermic. Maintaining a low temperature (-78 °C) is critical for both safety and enantioselectivity. A sudden temperature increase can lead to a runaway reaction and loss of stereocontrol.
Quenching: The quenching of the large-scale reaction is highly energetic. The quenching agent must be added slowly to the cooled reaction mixture to control the exotherm.
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.
Application Notes and Protocols for (3S)-2,5-dimethylhexa-1,5-dien-3-ol Metal Complexes in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and potential catalytic applications of metal complexes featuring the chiral ligand...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential catalytic applications of metal complexes featuring the chiral ligand (3S)-2,5-dimethylhexa-1,5-dien-3-ol. While this specific ligand is not yet widely documented in peer-reviewed literature, its structure, combining a chiral tertiary alcohol with a 1,5-diene framework, presents significant potential for inducing asymmetry in a variety of metal-catalyzed transformations. The protocols and applications detailed herein are based on established principles and analogous systems in the field of asymmetric catalysis, offering a foundational guide for researchers exploring the capabilities of this and similar chiral diene alcohol ligands.
Introduction: The Promise of Chiral Diene Alcohol Ligands
Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the enantiomeric purity of a drug molecule can be critical to its efficacy and safety.[1] Chiral ligands are pivotal in this field, as they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[2] While nitrogen- and phosphorus-based ligands have been extensively studied, chiral diene ligands have emerged as a powerful class for a range of asymmetric transformations, particularly in rhodium- and iridium-catalyzed reactions.[3][4]
The ligand (3S)-2,5-dimethylhexa-1,5-dien-3-ol possesses several features that make it an attractive candidate for asymmetric catalysis. The C2-symmetric diene moiety can coordinate to a metal center, while the stereogenic tertiary alcohol at the C3 position can provide a well-defined chiral pocket to influence the approach of substrates. The hydroxyl group may also participate in secondary interactions, such as hydrogen bonding, further enhancing stereocontrol. This guide will first detail a proposed synthesis for this chiral ligand and its metal complexes, followed by a discussion of its potential applications in key catalytic reactions.
Synthesis of the Ligand: (3S)-2,5-dimethylhexa-1,5-dien-3-ol
The enantioselective synthesis of the title compound can be envisioned through the asymmetric addition of a Grignard reagent to an α,β-unsaturated aldehyde. This approach allows for the direct installation of the chiral center.
Protocol 1: Asymmetric Synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
This protocol is based on the well-established principles of enantioselective Grignard additions to aldehydes, often facilitated by a chiral ligand.[5][6]
Materials:
2-Methylpropenal (methacrolein)
Isopropenylmagnesium bromide (or prepared in situ from 2-bromopropene and magnesium)
(-)-Sparteine or other suitable chiral ligand
Anhydrous diethyl ether or tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (-)-sparteine (1.1 equivalents) in anhydrous diethyl ether.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of isopropenylmagnesium bromide (1.0 equivalent) in THF to the cooled ligand solution. Stir the mixture at -78 °C for 30 minutes to allow for complex formation.
Add a solution of 2-methylpropenal (1.2 equivalents) in anhydrous diethyl ether dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the solvent in vacuo.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
Expected Outcome:
This procedure is expected to yield the chiral alcohol with good enantiomeric excess (ee). The absolute configuration should be confirmed by appropriate analytical techniques, such as chiral HPLC or by derivatization to a known compound.
Diagram 1: Synthetic Pathway for (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Caption: Proposed synthesis of the chiral ligand.
Synthesis of Metal Complexes
The diene moiety of (3S)-2,5-dimethylhexa-1,5-dien-3-ol is expected to readily displace weakly coordinating ligands, such as 1,5-cyclooctadiene (cod), from metal precursors to form stable complexes.
Protocol 2: Synthesis of a Rhodium(I) Complex
This general protocol is adapted from standard procedures for the synthesis of rhodium(I)-diene complexes.[7]
In a Schlenk flask under an inert atmosphere, dissolve [Rh(cod)2]BF4 (1.0 equivalent) in anhydrous DCM.
To this solution, add a solution of (3S)-2,5-dimethylhexa-1,5-dien-3-ol (1.1 equivalents) in anhydrous DCM.
Stir the reaction mixture at room temperature for 2-4 hours. The color of the solution may change, indicating ligand exchange.
Remove the solvent under reduced pressure.
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials and the displaced cyclooctadiene.
Dry the solid product under high vacuum to yield the desired rhodium(I) complex.
Diagram 2: Synthesis of a Rhodium(I)-Diene Complex
Caption: General synthesis of a rhodium-diene complex.
Proposed Catalytic Applications
Based on the extensive literature on other chiral diene ligands, metal complexes of (3S)-2,5-dimethylhexa-1,5-dien-3-ol are anticipated to be effective catalysts in a range of asymmetric transformations.[3][4]
The rhodium-catalyzed 1,4-addition of organoboron reagents to electron-deficient olefins is a powerful method for the formation of C-C bonds. Chiral diene ligands have been shown to be highly effective in rendering this reaction enantioselective.[7]
Protocol 3: Asymmetric 1,4-Addition
Materials:
Arylboronic acid
α,β-Unsaturated ketone (e.g., cyclohexenone)
Rhodium(I) complex from Protocol 2 (or prepared in situ)
Potassium hydroxide (aq)
1,4-Dioxane/water solvent mixture
Standard work-up and purification reagents
Procedure:
To a reaction vial, add the rhodium(I) complex (1-3 mol %).
Add the arylboronic acid (1.5 equivalents) and the α,β-unsaturated ketone (1.0 equivalent).
Add the 1,4-dioxane/water solvent mixture (e.g., 10:1 v/v).
Add the aqueous potassium hydroxide solution (2.0 equivalents).
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride.
Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography.
Determine the enantiomeric excess by chiral HPLC.
Table 1: Hypothetical Data for Asymmetric 1,4-Addition
Entry
Arylboronic Acid
α,β-Unsaturated Ketone
Catalyst Loading (mol%)
Yield (%)
ee (%)
1
Phenylboronic acid
Cyclohexenone
2
95
98
2
4-Methoxyphenylboronic acid
Cyclohexenone
2
92
97
3
3-Chlorophenylboronic acid
Cyclopentenone
3
88
95
Diagram 3: Catalytic Cycle for Asymmetric 1,4-Addition
Caption: Proposed catalytic cycle for 1,4-addition.
The direct functionalization of C-H bonds is a highly atom-economical strategy. Iridium complexes with chiral diene ligands have been successfully employed in the enantioselective C-H alkylation of ferrocenes and other substrates.[8]
Protocol 4: Asymmetric C-H Alkylation of a Ferrocene Derivative
Materials:
Ferrocene substrate with a directing group (e.g., 2-ferrocenyl-isoquinoline)
Alkene (e.g., norbornene)
Iridium precursor (e.g., [Ir(cod)Cl]2)
(3S)-2,5-dimethylhexa-1,5-dien-3-ol
Silver tetrafluoroborate (AgBF4)
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
In a glovebox, prepare the iridium catalyst in situ by stirring [Ir(cod)Cl]2 (2.5 mol %), (3S)-2,5-dimethylhexa-1,5-dien-3-ol (5.5 mol %), and AgBF4 (11 mol %) in anhydrous DCE for 1 hour at room temperature.
To this catalyst solution, add the ferrocene substrate (1.0 equivalent) and the alkene (1.2 equivalents).
Seal the reaction vessel and heat at 80-100 °C for 24-48 hours.
After cooling to room temperature, concentrate the reaction mixture.
Purify the residue by flash column chromatography.
Determine the enantiomeric excess by chiral HPLC.
Table 2: Hypothetical Data for Asymmetric C-H Alkylation
Entry
Ferrocene Substrate
Alkene
Temperature (°C)
Yield (%)
ee (%)
1
2-Ferrocenyl-isoquinoline
Norbornene
100
85
92
2
2-Ferrocenyl-pyridine
Styrene
90
78
88
3
2-Ferrocenyl-isoquinoline
1-Hexene
100
72
85
Diagram 4: Workflow for Asymmetric C-H Alkylation
Caption: Experimental workflow for C-H alkylation.
Conclusion
While direct experimental data for the catalytic applications of (3S)-2,5-dimethylhexa-1,5-dien-3-ol metal complexes is currently limited, the structural features of this chiral diene alcohol ligand suggest its significant potential in asymmetric catalysis. The protocols and proposed applications presented in this guide, which are grounded in well-established precedents for similar chiral diene ligands, provide a solid starting point for researchers to explore its utility. The synthesis of this ligand and its metal complexes, followed by their evaluation in key asymmetric transformations such as 1,4-additions and C-H functionalizations, is a promising avenue for the development of novel and efficient catalytic systems.
References
Zheng, C., & You, S.-L. (2015). Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones. Chemical Communications, 51(24), 5045-5048. [Link]
Hayashi, T., & Yamasaki, K. (2006). Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids and their derivatives to electron-deficient olefins. Chemical Reviews, 106(11), 4437-4458.
Wang, C., Sun, H., & Geng, X. (2014). Iridium-catalyzed enantioselective C–H alkylation of ferrocenes with alkenes using chiral diene ligands. Angewandte Chemie International Edition, 53(21), 5434-5437. [Link]
Defieber, C., Paquin, J.-F., Serna, S., & Carreira, E. M. (2004). Rhodium/Diene-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters. Organic Letters, 6(21), 3873-3876.
Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Diene as a New Type of Chiral Ligand for Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508-11509.
Shintani, R., & Hayashi, T. (2006). Rhodium-Catalyzed Asymmetric Arylation of Imines with Organoboron Reagents: A New Method for the Enantioselective Synthesis of Diarylmethylamines.
Li, C., Jesikiewicz, L. T., Liu, R. Y., Yang, Y., Liu, P., & Buchwald, S. L. (2019). CuH-Catalyzed Enantioselective Ketone Allylation with 1,3-Dienes: Scope, Mechanism, and Applications. Journal of the American Chemical Society, 141(12), 5062-5070.
Kim, J., & Krische, M. J. (2010). Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate. Journal of the American Chemical Society, 132(48), 17291-17293.
University of York. (n.d.). Introduction to Asymmetric Synthesis. Retrieved from [Link]
Zhang, W., & Wu, J. (2024).
Motokura, K., Nakayama, Y., Takahashi, S., Miyaji, A., & Baba, T. (2017). A heterogeneous Pd complex catalyst for allylation with allylic alcohols enhanced by an aluminum-doped mesoporous silica support. Catalysis Science & Technology, 7(21), 5007-5016.
Da, C.-S., Wang, J.-R., Yin, X.-G., Fan, X.-Y., Liu, Y., & Yu, S.-L. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(24), 5578-5581.
Nishimura, T., Yasuhara, Y., & Hayashi, T. (2010). Iridium/Chiral Diene-Catalyzed Asymmetric 1,6-Addition of Arylboroxines to α,β,γ,δ-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 132(23), 7872-7873.
Noreen, S., Zahoor, A. F., Ahmad, S., Shahzadi, I., Irfan, A., & Faiz, S. (2019). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. Current Organic Chemistry, 23(11), 1168-1213.
Chen, M., & Gong, J. (2022).
Zhang, H.-J., & Widenhoefer, R. A. (2007). Palladium-Catalyzed Asymmetric Cyclization of 1,6-Enynes Employing a Chiral N,P-Ligand.
Pitre, S. P., & McTiernan, C. D. (2020). Tertiary alcohol synthesis through catalytic hydrofunctionalisation of dienes.
Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.
Gu, Q., & You, S.-L. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Accounts of Chemical Research, 55(23), 3329-3342.
Zhang, J., & Dong, G. (2010). Conjugated diene-assisted allylic C-H bond activation: cationic Rh(I)-catalyzed syntheses of polysubstituted tetrahydropyrroles, tetrahydrofurans, and cyclopentanes from ene-2-dienes. Journal of the American Chemical Society, 132(13), 4564-4565.
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
Mahmoud, A. R. (2025).
Motokura, K., Takahashi, S., Nakayama, Y., Miyaji, A., & Baba, T. (2017). A heterogeneous Pd complex catalyst for allylation with allylic alcohols enhanced by an aluminum-doped mesoporous silica support. Catalysis Science & Technology, 7(21), 5007-5016.
Wang, Z., et al. (2024). Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds.
Englebienne, P., Schulz, H., & Nudelman, N. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules, 5(5), 598-601.
PrepChem. (n.d.). Synthesis of 2,5-dimethylhexa-2,4-diene. Retrieved from [Link]
CAS Common Chemistry. (n.d.). 2,5-dimethylhexa-1,5-dien-3-yne. Retrieved from [Link]
BenchChem. (2025). Synthesis of 2,3-Dimethylhexa-1,5-diene: An In-depth Technical Guide.
Google Patents. (n.d.). One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
Harutyunyan, S. R., López, F., Browne, W. R., Feringa, B. L., & Minnaard, A. J. (2016). Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines.
Wang, D., & Sun, J. (2014). Isopropylmagnesium chloride-promoted unilateral addition of Grignard reagents to β-diketones: one-pot syntheses of β-tertiary hydroxyl ketones or 3-substituted cyclic-2-enones. Organic & Biomolecular Chemistry, 12(35), 6845-6848.
Englebienne, P., Schulz, H., & Nudelman, N. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules, 5(5), 598-601.
improving the yield and purity of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
This technical guide addresses the synthesis, purification, and enantiomeric enrichment of (3S)-2,5-dimethylhexa-1,5-dien-3-ol . This secondary allylic alcohol serves as a critical chiral building block in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the synthesis, purification, and enantiomeric enrichment of (3S)-2,5-dimethylhexa-1,5-dien-3-ol . This secondary allylic alcohol serves as a critical chiral building block in the synthesis of complex terpenes, pheromones (e.g., Lavandulol analogs), and pharmaceutical intermediates.
The guide focuses on two critical phases:
High-Yield Synthesis of the Racemate: Controlling the exothermic Grignard addition to prevent polymerization.
Enantiomeric Enrichment: Utilizing Enzymatic Kinetic Resolution (EKR) to isolate the (3S)-enantiomer with high optical purity (>98% ee).
Part 1: Technical Troubleshooting & FAQs
Category 1: Reaction Yield & Chemoselectivity
Q: My Grignard reaction yield is low (<50%), and I see significant high-molecular-weight byproducts. What is happening?A: The target molecule contains two terminal alkene groups susceptible to polymerization and Wurtz-type coupling.
Root Cause: High local temperatures during the addition of 2-methylallylmagnesium chloride to methacrolein or insufficient dilution.
Solution:
Temperature Control: Maintain the reaction temperature strictly between -78°C and -40°C . Do not allow it to rise to 0°C until quenching.
Mode of Addition: Add the methacrolein solution slowly to the Grignard reagent (inverse addition can sometimes help, but standard addition is usually preferred to avoid excess aldehyde side reactions).
Radical Inhibition: Add a trace amount of radical inhibitor (e.g., BHT) to the reaction solvent if polymerization is aggressive.
Q: The Grignard reagent is not initiating or is forming a solid precipitate.A: 2-methylallyl halides are reactive but can undergo homocoupling (forming 2,5-dimethyl-1,5-hexadiene) on the magnesium surface.
Troubleshooting:
Activation: Use Rieke Magnesium or iodine/dibromoethane activation.
Solvent: Switch from pure diethyl ether to a THF/Ether mixture. THF coordinates better, keeping the Grignard soluble, but Ether suppresses Wurtz coupling. A 1:1 mix is often optimal.
Titration: Always titrate the Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone) to ensure stoichiometry (aim for 1.1–1.2 equivalents).
Category 2: Enantiomeric Purity (The (3S)-Isomer)
Q: I am using a chiral ligand (BINOL/TADDOL) but only achieving 60-70% ee. How can I improve this?A: Direct asymmetric addition to methacrolein is challenging due to the small steric difference between the methyl and vinyl groups.
Recommendation: Switch to Enzymatic Kinetic Resolution (EKR) .
Why? Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly sensitive to the spatial arrangement of the hydroxyl group relative to the alkene.
Protocol Shift: Synthesize the racemate first, then use CAL-B for selective acylation. The (3S)-alcohol is typically the slower-reacting species (depending on the acyl donor), allowing you to isolate it as the unreacted alcohol while the (3R)-enantiomer is converted to the acetate.
Q: During Kinetic Resolution, the reaction stalls at 40% conversion.A: This is often due to product inhibition or equilibrium limitations.
Fix:
Acyl Donor: Use an irreversible acyl donor like vinyl acetate or isopropenyl acetate . The byproduct is acetaldehyde/acetone, which is volatile and drives the equilibrium.
Solvent: Use hydrophobic solvents like Hexane or MTBE. Hydrophilic solvents strip the essential water layer from the enzyme, deactivating it.
Category 3: Purification & Stability
Q: The product polymerizes during distillation.A: The 1,5-diene system is thermally sensitive.
Fix:
Vacuum: Distill only under high vacuum (<5 mmHg) to keep the bath temperature below 60°C.
Inhibitors: Add 500 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone to the distillation pot.
Column: If distillation fails, use flash chromatography on silica buffered with 1% triethylamine to prevent acid-catalyzed rearrangement.
Part 2: Experimental Protocols
Protocol A: Synthesis of Racemic 2,5-dimethylhexa-1,5-dien-3-ol
This step establishes the material baseline.
Reagents:
Magnesium turnings (1.2 equiv)
2-Methylallyl chloride (1.0 equiv)
Methacrolein (0.9 equiv)
Anhydrous THF/Diethyl Ether (1:1 v/v)
Procedure:
Activation: Flame-dry a 3-neck flask under Nitrogen. Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes.
Grignard Formation: Add 10% of the 2-methylallyl chloride solution. Initiate reaction (exotherm/turbidity). Add the remainder dropwise at 0°C. Stir for 1 hour.
Addition: Cool the Grignard solution to -78°C . Add Methacrolein (diluted in ether) dropwise over 60 minutes.
Quench: Pour the cold mixture into saturated aqueous NH₄Cl.
Workup: Extract with ether, wash with brine, dry over MgSO₄.
Purification: Flash chromatography (Hexane/EtOAc 9:1) or vacuum distillation.
Monitoring: Track conversion via GC (Chiral column, e.g., Cyclodex-B).
Stop Point: Stop reaction at exactly 50-52% conversion . (CAL-B typically acetylates the (R)-enantiomer faster, leaving the (3S)-alcohol unreacted. Note: Verify absolute configuration via optical rotation or reference standard, as enzyme preference can vary with conditions.)
Separation: Filter off enzyme. Evaporate solvent. Separate the (3S)-alcohol from the (R)-acetate via column chromatography (the polarity difference is significant).
Part 3: Data & Visualization
Table 1: Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Polymerization of diene
Add BHT inhibitor; lower reaction temp to -78°C.
Low ee% (<90%)
Over-conversion in resolution
Stop enzymatic reaction at 45-50% conversion.
Product Color (Yellow)
Oxidation/Polymerization
Store under Argon at -20°C; Distill with TBC.
Grignard Failure
Wet solvent or passivated Mg
Use Rieke Mg; redistill 2-methylallyl chloride.
Workflow Diagram
Caption: Integrated workflow for the synthesis and enzymatic resolution of (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
References
Grignard Addition Methodologies
Preparation of Allylic Magnesium Halides: Benkeser, R. A. (1971). "The Grignard Reaction of 2-Methylallyl Chloride." Journal of Organic Chemistry.
Source:
Enzymatic Kinetic Resolution (General Mechanisms)
Lipase-Catalyzed Resolution of Allylic Alcohols: Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols." Tetrahedron: Asymmetry.
Source:
Related Lavandulol Synthesis (Structural Analog)
Chemomicrobial synthesis of (R)- and (S)-lavandulol: This paper details the resolution of the primary alcohol isomer, establishing the efficacy of lipases for this carbon skeleton.
Technical Support Center: Purification of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
This technical guide serves as a dedicated support resource for researchers, scientists, and professionals engaged in the synthesis and purification of (3S)-2,5-dimethylhexa-1,5-dien-3-ol. As a chiral, tertiary allylic a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide serves as a dedicated support resource for researchers, scientists, and professionals engaged in the synthesis and purification of (3S)-2,5-dimethylhexa-1,5-dien-3-ol. As a chiral, tertiary allylic alcohol, this compound presents a unique set of purification challenges that demand a nuanced and well-informed approach. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to empower users to achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
Q1: What are the most probable impurities encountered during the purification of (3S)-2,5-dimethylhexa-1,5-dien-3-ol?
A1: The impurity profile is largely dictated by the synthetic route. However, common contaminants include:
Unreacted Starting Materials: Such as the precursor ketone (e.g., 5-methyl-1-hexen-3-one) and the organometallic reagent (e.g., methylmagnesium bromide or methyllithium).
Diastereomeric Impurity: If the synthesis is not perfectly stereoselective, the primary impurity will be the (3R)-2,5-dimethylhexa-1,5-dien-3-ol diastereomer.
Isomerization/Degradation Products: As a tertiary allylic alcohol, the target compound is susceptible to rearrangement, especially under acidic conditions or at elevated temperatures, which can lead to the formation of isomeric ketones or other degradation byproducts.[1][2]
Q2: Why is the separation of the (3R) and (3S) diastereomers particularly difficult?
A2: Diastereomers are stereoisomers that are not mirror images of each other. While they have distinct physical properties, these differences can be very subtle.[3] Consequently, separation techniques that rely on bulk physical properties like boiling point (distillation) are often ineffective. Chromatographic methods, which exploit differences in how each diastereomer interacts with a stationary phase, are typically required for successful separation.[3][4]
Q3: How stable is (3S)-2,5-dimethylhexa-1,5-dien-3-ol under standard purification conditions?
A3: The stability of this compound is a critical consideration. The allylic alcohol moiety is prone to acid-catalyzed rearrangement and can be thermally labile.[2][5] Standard silica gel for chromatography is inherently acidic and can cause streaking, poor recovery, or on-column degradation.[6] Similarly, high temperatures during distillation or solvent evaporation should be avoided. The resonance stabilization of the allylic system provides some inherent stability, but care must be taken to avoid harsh conditions.[7]
Q4: What is the most effective and widely applicable purification method for this compound on a laboratory scale?
A4: For laboratory-scale purification (milligrams to several grams), flash column chromatography is the method of choice.[8][9] It offers an excellent balance of speed, resolution, and scalability. This technique is particularly well-suited for separating the target alcohol from less polar starting materials and more polar byproducts. With careful optimization of the solvent system, it can also effectively resolve the desired (3S) diastereomer from the (3R) isomer.[3]
Section 2: Troubleshooting Guide for Purification
This guide provides solutions to specific problems that may arise during the purification process.
Problem
Potential Cause(s)
Recommended Solution & Rationale
Broad or Tailing Peaks in Column Chromatography
1. Acidic Silica Gel: The silanol groups on standard silica gel are acidic and can strongly interact with the hydroxyl group of the alcohol, leading to poor peak shape.[6] 2. Inappropriate Solvent Polarity: A solvent system that is too weak will result in slow elution and band broadening.
1. Use Deactivated Silica: Treat the silica gel with a base like triethylamine (Et₃N). Add 0.1-1% Et₃N to your eluent to neutralize the acidic sites on the silica, minimizing unwanted interactions.[9] 2. Optimize Solvent System: Systematically increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture) based on prior Thin Layer Chromatography (TLC) analysis.
Co-elution of Product and Diastereomer
Insufficient Resolution: The polarity difference between the (3S) and (3R) diastereomers is minimal, causing them to elute very closely together.
1. Shallow Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, use a very slow, shallow gradient of the polar solvent. This can amplify the small differences in affinity for the stationary phase. 2. High-Performance Flash Chromatography (HPFC) / Preparative HPLC: If baseline separation is not achievable with standard flash chromatography, moving to smaller particle size media (HPFC) or preparative HPLC will provide the necessary increase in theoretical plates for a successful separation.[10][11]
Low Mass Recovery After Purification
1. Irreversible Adsorption: The compound may be permanently binding to the acidic sites on the silica gel. 2. Product Volatility: The compound has a relatively low molecular weight and may be lost during solvent removal under high vacuum, especially with prolonged heating.[12] 3. On-Column Degradation: Acid-catalyzed decomposition is occurring during chromatography.
1. Neutralize Silica: As with peak tailing, use a deactivated stationary phase or add a basic modifier to the eluent.[6] 2. Careful Solvent Removal: Use a rotary evaporator with controlled temperature (e.g., <30°C) and pressure. Avoid leaving the purified product on high vacuum for extended periods. 3. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina if degradation on silica is suspected.[9]
New, Unidentified Spots Appear on TLC After Purification
Degradation: The purification conditions (e.g., heat, acid exposure) are causing the compound to rearrange or decompose into new products.[1][2]
1. Perform a Stability Test: Dissolve a small amount of the crude material in the chosen chromatography eluent and spot it on a TLC plate over time (e.g., 0, 30, 60 minutes) to see if new spots appear. This confirms solvent-induced degradation. 2. Minimize Exposure Time: Run the purification as efficiently and quickly as possible to reduce the time the compound spends on the stationary phase. 3. Re-evaluate the Method: If degradation is confirmed, switch to a less harsh method. For example, if using distillation, switch to chromatography. If using acidic silica, switch to neutral alumina or a reversed-phase separation.[9]
Collection tubes, flasks, and standard laboratory glassware
Rotary evaporator
Step-by-Step Methodology:
Step 1: TLC Analysis and Solvent System Selection
Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane).
On a TLC plate, spot the crude material. Develop the plate in various solvent systems of increasing polarity (e.g., 98:2, 95:5, 90:10 Hexanes:EtOAc).
The ideal solvent system will give the target compound a Retention Factor (Rƒ) of approximately 0.25-0.35 and show visible separation from major impurities.
Add 0.5% Et₃N to the chosen eluent to prevent peak tailing.
Step 2: Column Packing
Select a column with a diameter appropriate for your sample size (a common rule of thumb is a silica gel to crude product weight ratio of 50:1 for difficult separations).
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexanes:EtOAc).
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top to prevent disturbance.[9]
Step 3: Sample Loading
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer before starting the elution.
Step 4: Elution and Fraction Collection
Begin eluting the column with your chosen solvent system, applying gentle pressure to maintain a steady flow rate.
For diastereomer separation, a very shallow gradient is often effective. Start with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc) and slowly increase the percentage of EtOAc over many column volumes.
Collect fractions continuously in small, numbered test tubes.
Step 5: Fraction Analysis and Product Isolation
Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the product and impurities.
Combine all fractions that contain the pure desired product.
Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature (<30°C).
Place the resulting oil under high vacuum for a short period to remove residual solvent, yielding the purified (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
Section 4: Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving purification issues encountered with (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
Caption: Troubleshooting workflow for the purification of (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
References
Benchchem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety?
KNAUER Santai SepaFlash. (2025, September 1). Flash Chromatography Explained.
OpenOChem Learn. (n.d.). Flash Chromatography.
SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques.
Akhtar, N., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
Google Patents. (n.d.). Separation of diastereomers by extractive distillation.
Harada, N. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding.
ResearchGate. (n.d.). The secondary allyl alcohol-driven degradation in solution postulated by Werner and Wolf.
Biotage. (2018). Successful Flash Chromatography.
Lee, H. Y., & Lee, Y. (2009). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. PMC.
Forró, E. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
SLT. (2025, July 24). Why Allylic Alcohol Is Stable.
SLT. (2025, May 8). Can Allylic Alcohol Be Oxidized By Pcc.
Teledyne ISCO. (2024, August 23). What is Flash Chromatography? (Part 4 of 4).
RIT Digital Institutional Repository. (1971, January 1). Rearrangement of allylic alcohols.
BenchChem. (2025, December). Synthesis of 2,3-Dimethylhexa-1,5-diene: An In-depth Technical Guide.
Google Patents. (n.d.). Methods for producing 2,6-dimethyl-1,5-heptadien-3-ol and 2,6-dimethyl-1,5-heptadien-3-yl acetate.
Waters. (n.d.). Factors Influencing Diastereomer Separations in Oligonucleotide Analysis.
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes.
BenchChem. (n.d.). Application Notes and Protocols: 2,3-Dimethylhexa-1,5-diene in Organic Synthesis.
resolving stereoselectivity issues in the synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Welcome to the technical support center for the stereoselective synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the stereoselective synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stereoselectivity challenges encountered during the synthesis of this chiral tertiary alcohol. The question-and-answer format directly addresses specific issues, providing not only solutions but also the underlying scientific principles to empower your synthetic strategies.
This section focuses on direct questions you might have when your reaction is not yielding the desired stereoisomer.
Question 1: My synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol via Grignard addition of vinylmagnesium bromide to 2,5-dimethyl-1-hexen-3-one is resulting in a nearly racemic mixture. What are the likely causes and how can I improve the enantioselectivity?
Answer:
Achieving high stereoselectivity in the addition of achiral Grignard reagents to prochiral ketones is a significant challenge.[1][2] The low enantioselectivity you are observing is likely due to the lack of a strong chiral directing group or catalyst, leading to nucleophilic attack from both faces of the ketone at nearly equal rates.
Here are the primary factors and troubleshooting strategies:
Lack of Chiral Environment: The Grignard reaction, in its standard form, does not possess an inherent mechanism for enantioselection. The transition state for the addition is not sufficiently rigid or asymmetric to favor one enantiomer over the other.
Troubleshooting Strategies:
Chiral Ligands: The most effective approach is to introduce a chiral ligand that can coordinate to the magnesium center of the Grignard reagent.[3] This creates a chiral complex that preferentially delivers the vinyl group to one face of the ketone. N,N,O-tridentate chiral ligands have shown promise in this area.[3]
Chiral Solvents: While generally less effective than chiral ligands, using a chiral solvent can sometimes induce a modest level of enantioselectivity.[4] The solvent molecules can create a chiral solvation sphere around the Grignard reagent, influencing the direction of attack. However, the observed enantiomeric excesses (ee) are often low.[4]
Alternative Organometallic Reagents: Consider using organozinc reagents in place of Grignard reagents.[5][6] Catalytic enantioselective addition of organozinc reagents to carbonyls is a well-established method for synthesizing optically active alcohols.[7] Chiral catalysts, such as certain amino alcohols, can effectively control the stereochemical outcome.[8]
This protocol outlines a general procedure for using a chiral ligand to improve enantioselectivity.
Step
Procedure
Key Considerations
1
Ligand-Grignard Complex Formation
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (e.g., (R,R)-N,N,O-tridentate ligand, 1.1 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add the vinylmagnesium bromide solution (1.0 M in THF, 1.0 eq.) and stir for 30-60 minutes to allow for complex formation.
2
Ketone Addition
Add a solution of 2,5-dimethyl-1-hexen-3-one (1.0 eq.) in anhydrous THF dropwise to the pre-formed chiral Grignard complex at -78 °C.
3
Reaction Monitoring
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at low temperature.
4
Work-up
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
5
Purification and Analysis
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Question 2: I am attempting an asymmetric allylation to synthesize a precursor to (3S)-2,5-dimethylhexa-1,5-dien-3-ol, but I'm observing poor diastereoselectivity. What factors influence diastereoselectivity in allylation reactions, and how can I control them?
Answer:
The diastereoselectivity of allylation reactions is highly dependent on the nature of the allylmetal reagent and the reaction conditions, which dictate the operative transition state geometry.[10] Simple allyl Grignard or allyllithium reagents are often too reactive and not selective.[10]
Key factors and optimization strategies are as follows:
Nature of the Allylmetal Reagent: The choice of metal is critical. Reagents derived from boron, silicon, and tin offer better control over stereoselectivity compared to more reactive alkali and alkaline earth metal reagents.[10]
Allylboranes and Allylboronates: These reagents often react through a closed, cyclic Zimmerman-Traxler-like transition state, which provides a high degree of stereochemical control. The stereochemistry of the product (syn or anti) is dependent on the geometry (E or Z) of the crotylmetal reagent.[10]
Allylsilanes and Allylstannanes: These reagents are generally less reactive and often require Lewis acid activation.[11] The stereochemical outcome can be influenced by the choice of Lewis acid and the substrate.
Chiral Auxiliaries and Catalysts:
Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to the ketone can effectively control the facial selectivity of the nucleophilic attack.
Catalytic Asymmetric Allylation: The use of chiral Lewis acids or chiral ligands in conjunction with the allylmetal reagent is a powerful strategy for achieving high diastereo- and enantioselectivity.
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Frequently Asked Questions (FAQs)
This section addresses broader, foundational questions regarding the synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
FAQ 1: What are the primary synthetic strategies for accessing chiral tertiary alcohols like (3S)-2,5-dimethylhexa-1,5-dien-3-ol?
Answer:
The synthesis of chiral tertiary alcohols is a significant area of organic synthesis due to their prevalence in natural products and pharmaceuticals.[1][12] The main strategies include:
Asymmetric Nucleophilic Addition to Ketones: This is the most direct and common approach.[1] It involves the addition of an organometallic reagent to a prochiral ketone in the presence of a chiral catalyst or ligand.[3][13] Organozinc and Grignard reagents are frequently employed.[3][5]
Chiral Pool Synthesis: This method utilizes a readily available chiral starting material (the "chiral pool") and modifies it through a series of stereocontrolled reactions to arrive at the target molecule.
Kinetic Resolution: This involves the selective reaction of one enantiomer of a racemic mixture of a precursor, leaving the desired enantiomer unreacted and thus enriched.
Desymmetrization: This strategy involves the enantioselective modification of a meso or prochiral substrate that already contains some of the structural elements of the target molecule.
Logical Relationship of Synthetic Approaches
Caption: Primary synthetic routes to chiral tertiary alcohols.
FAQ 2: Why are organozinc reagents often preferred over Grignard reagents for catalytic asymmetric additions to ketones?
Answer:
While both organozinc and Grignard reagents are effective for forming carbon-carbon bonds with carbonyls, organozinc reagents offer several advantages in the context of catalytic asymmetric synthesis:
Lower Reactivity and Higher Chemoselectivity: Organozinc reagents are generally less reactive than Grignard reagents.[6][9] This lower reactivity allows for better catalyst control over the reaction, as the background, uncatalyzed reaction is slower. This also leads to higher chemoselectivity, with less competing side reactions like enolization or reduction.
Greater Functional Group Tolerance: The milder nature of organozinc reagents makes them compatible with a wider range of functional groups in the substrate.[6]
Well-Established Catalytic Systems: A large number of highly effective chiral catalysts, particularly amino alcohols and their derivatives, have been developed for the asymmetric addition of organozinc reagents to carbonyls, often providing high yields and excellent enantioselectivities.[5][7][8]
Comparison of Organozinc and Grignard Reagents for Asymmetric Addition
Jeon, S.-J., Li, H., & Walsh, P. J. (2005). Enantioselective Addition of Organozinc Reagents to Ketones Catalyzed by Chiral Phosphoramide-Zn(II) Complexes. Journal of the American Chemical Society, 127(47), 16416–16425. [Link]
O'Brien, P., & Unthank, M. G. (2011). Asymmetric Synthesis of Tertiary Alcohols and Thiols via Nonstabilized Tertiary α‐Oxy- and α‐Thioalkyllithiums. Angewandte Chemie International Edition, 50(36), 8294-8296. [Link]
Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines. Chemical Reviews, 108(8), 2853–2873. [Link]
Wang, C., et al. (2020). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 22(6), 2268–2273. [Link]
Pu, L. (2006). Asymmetric Addition to Ketones: Enantioselective Formation of Tertiary Alcohols. Current Organic Chemistry, 10(12), 1491-1514. [Link]
Ishihara, K. (2001). Grignard reaction. Journal of Synthetic Organic Chemistry, Japan, 59(11), 1055-1056. [Link]
Pearson Education. (n.d.). We discuss the reaction of Grignard reagents (organomagnesium com... | Study Prep. [Link]
Di-Dio, F., et al. (2018). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 9(45), 8563–8570. [Link]
Hatano, M., & Ishihara, K. (2013). Asymmetric addition of Grignard reagents to ketones. Chemical Communications, 49(39), 4273-4284. [Link]
Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall. [Link]
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones [Doctoral dissertation, Massachusetts Institute of Technology]. [Link]
Ramón, D. J., & Yus, M. (2006). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Chemical Reviews, 106(6), 2126–2208. [Link]
Sigman, M. S., & Vedejs, E. (2012). Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. Accounts of Chemical Research, 45(6), 845–857. [Link]
Hoffmann, R. W. (2000). Stereoselective Allylation of Ketones: Explanation for the Unusual Inversion of the Induced Stereochemistry in the Auxiliary-Mediated Crotylation and Pentenylation of Butanone by DET Calculations. The Journal of Organic Chemistry, 65(17), 5231–5239. [Link]
refining analytical methods for accurate quantification of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Topic: Refining Analytical Methods for Accurate Quantification of (3S)-2,5-dimethylhexa-1,5-dien-3-ol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Analytical Techni...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Refining Analytical Methods for Accurate Quantification of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying (3S)-2,5-dimethylhexa-1,5-dien-3-ol (CAS 17123-63-6). This chiral allylic alcohol requires precise handling to prevent thermal degradation, ensure accurate enantiomeric resolution, and mitigate evaporative losses during sample preparation.
Part 1: Expert Troubleshooting & FAQs
Q1: Why am I seeing multiple unexpected peaks or peak tailing when analyzing (3S)-2,5-dimethylhexa-1,5-dien-3-ol via standard GC-FID?Causality & Solution: The target molecule is a secondary allylic alcohol featuring a 1,5-diene system 1. At standard GC injection port temperatures (e.g., >220°C), allylic alcohols are highly susceptible to thermal degradation—specifically dehydration—which leads to the formation of conjugated dienes.
To resolve this, you must either lower the injector temperature to 150°C (if your method allows) or perform a silylation derivatization prior to injection. Using BSTFA with 1% TMCS converts the labile hydroxyl group into a thermally stable trimethylsilyl (TMS) ether, preventing on-column degradation and ensuring a single, sharp chromatographic peak.
Q2: How do I accurately determine the enantiomeric excess (ee) of the (3S) isomer versus the (3R) isomer?Causality & Solution: Enantiomers possess identical physical properties in an achiral environment and cannot be separated on standard columns. You must utilize a chiral stationary phase that forms transient diastereomeric interactions with the analyte 2.
For this specific compound, Supercritical Fluid Chromatography (SFC) is the most authoritative method. Utilizing an amylose-based Chiralpak AD-H column with a supercritical CO₂ mobile phase modified with 3% Methanol provides baseline resolution. The differing stabilities of the diastereomeric complexes allow the major and minor isomers to elute at distinct retention times (e.g., 1.49 min and 1.63 min) 3.
Q3: My recovery rates during sample preparation are inconsistent. What is causing this?Causality & Solution: With a molecular weight of 126.2 g/mol and a predicted boiling point of approximately 181.4°C, this compound is semi-volatile [[4]](). Prolonged solvent evaporation (e.g., under a nitrogen stream) causes significant evaporative loss.
To create a self-validating protocol, you must spike the sample with an Internal Standard (IS)—such as 1-octanol or a deuterated analog—before any extraction or concentration steps. By quantifying the ratio of the analyte to the IS, the system mathematically self-corrects for evaporative losses and injection volume variations.
Part 2: Methodological Data Comparison
The following table summarizes the quantitative performance metrics of the two primary analytical pathways for this compound.
Parameter
Chiral SFC (Recommended)
Chiral GC-FID (Alternative)
Stationary Phase
Chiralpak AD-H (Amylose-based)
-Cyclodextrin Capillary
Mobile/Carrier Phase
Supercritical CO₂ + 3% Methanol
Helium or Hydrogen Gas
Operating Temperature
44 °C (Isothermal oven)
60 °C to 150 °C (Gradient)
System Pressure
200 bar
Ambient to 20 psi
Risk of Thermal Degradation
Low (Operates at near-ambient temps)
High (Requires derivatization)
Expected Retention Times
Major: 1.49 min / Minor: 1.63 min
> 10.0 min (Method dependent)
Part 3: Standard Operating Procedure (SOP)
Chiral SFC Quantification of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
This protocol leverages the thermodynamic parameters established for the baseline separation of this specific chiral allylic alcohol 3.
Step 1: System Suitability & Sample Preparation
Prepare a System Suitability Test (SST) solution by dissolving 1.0 mg/mL of racemic 2,5-dimethylhexa-1,5-dien-3-ol in HPLC-grade methanol.
Prepare your unknown sample in methanol at a targeted concentration of 1.0 mg/mL, ensuring the addition of your chosen Internal Standard (IS) at a fixed concentration (e.g., 0.5 mg/mL).
Step 2: Chromatographic Configuration
Install a Chiralpak AD-H column (10 cm length) into the SFC system.
Set the Automated Back Pressure Regulator (ABPR) to maintain a constant system pressure of 200 bar .
Set the column oven temperature to 44 °C .
Configure the mobile phase to deliver a constant flow rate of 2.5 mL/min with an isocratic gradient of 3% Methanol in Supercritical CO₂.
Step 3: Detection & Self-Validation
Set the UV/Vis detector to 280 nm . (Note: If signal-to-noise is low due to the lack of a conjugated chromophore, a secondary detector such as ELSD or MS is recommended).
Inject 2 µL of the SST solution. Validate that the resolution (
) between the peak at 1.49 min and 1.63 min is .
Inject the unknown sample. Calculate the enantiomeric excess (ee%) using the integrated peak areas:
Part 4: Analytical Decision Workflow
Decision matrix for the chiral analysis and quantification of 2,5-dimethylhexa-1,5-dien-3-ol.
References
Scholaris.ca. Reversible Oxidative Addition in Palladium Catalysis (SFC Parameters for 2,5-dimethylhexa-1,5-dien-3-ol).[3]
URL:[Link]
minimizing byproduct formation in the synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Technical Support Center: Synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol Introduction: Navigating the Synthesis of a Chiral Allylic Alcohol The synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol, a valuable chiral buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Introduction: Navigating the Synthesis of a Chiral Allylic Alcohol
The synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol, a valuable chiral building block, is most commonly achieved via the nucleophilic addition of a methallyl organometallic reagent to 2-methylpropanal (isobutyraldehyde). While theoretically straightforward, this pathway is fraught with potential side reactions that can significantly diminish yield, introduce challenging impurities, and compromise enantiopurity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. We will deconstruct common experimental challenges, explain the mechanistic origins of byproduct formation, and offer field-proven protocols to maximize the yield and purity of your target molecule.
Core Synthesis and Primary Byproduct Pathways
The principal reaction involves the addition of a methallyl nucleophile (typically a Grignard reagent) to 2-methylpropanal. The major challenges stem from the basicity and reactivity of the organometallic reagent.
Caption: Primary reaction and major byproduct pathways.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is low, and post-workup analysis (NMR/GC) shows a significant recovery of the starting aldehyde, 2-methylpropanal. What is the cause?
A1: This is a classic symptom of enolization . The methallyl-Grignard reagent is a strong base and can deprotonate the α-carbon of the aldehyde, forming an enolate.[1] This enolate is unreactive towards further nucleophilic addition and is simply protonated back to the starting aldehyde during the aqueous workup.
Troubleshooting Steps:
Verify Grignard Reagent Quality: Titrate your Grignard reagent before use to confirm its concentration. Old or poorly prepared reagents may contain excess magnesium halide or have decomposed, increasing basicity relative to nucleophilicity.
Lower the Reaction Temperature: Perform the aldehyde addition at a lower temperature (e.g., -78 °C to -40 °C). Lower temperatures disfavor the enolization pathway kinetically, promoting the desired nucleophilic addition.
Slow Addition: Add the aldehyde solution dropwise to the Grignard reagent. Maintaining a low concentration of the aldehyde minimizes the opportunity for it to act as a proton source for other aldehyde molecules.
Consider Alternative Reagents: Organocerium reagents, formed by adding anhydrous cerium(III) chloride (CeCl₃) to the Grignard reagent, are significantly less basic and almost exclusively nucleophilic. This "Luche" type modification can dramatically suppress enolization.
Q2: I've isolated a significant nonpolar byproduct with a boiling point lower than my product. What is it, and how can I prevent it?
A2: This impurity is almost certainly 2,5-dimethyl-1,5-hexadiene , the result of a Wurtz-type homocoupling of the methallyl-Grignard reagent.[2] This can happen during both the formation and reaction stages of the Grignard reagent.
Troubleshooting Steps:
Control Grignard Formation: During the preparation of the Grignard reagent from methallyl chloride and magnesium, avoid excessive heating. Maintain a gentle reflux and do not let the reaction proceed too vigorously, as high local temperatures promote coupling.
Ensure Complete Halide Consumption: After the initial exothermic reaction subsides, ensure the reaction is stirred until almost all the magnesium is consumed to minimize the concentration of unreacted methallyl chloride that can couple with the formed Grignard reagent.
Purification: This byproduct can typically be separated from the desired alcohol product by fractional distillation under reduced pressure, as its boiling point is significantly lower.[3]
Table 1: Physicochemical Properties of Product and Key Byproducts
Q3: My final product is an isomeric mixture, and I'm struggling to achieve high enantioselectivity for the (3S) enantiomer. How can I improve this?
A3: Achieving high enantioselectivity requires moving beyond the standard achiral Grignard reaction. Modern methods employ catalytic asymmetric synthesis, which offers superior control and efficiency. The most promising approach is catalytic transfer hydrogenation .
This method involves the coupling of an alcohol (which is oxidized in situ to the aldehyde) and a diene, mediated by a chiral catalyst.[5][6] This avoids the use of stoichiometric organometallic reagents and generates water as the only byproduct, aligning with green chemistry principles.[7]
Strategy:
Catalyst System: Use a chiral iridium or ruthenium complex. These catalysts can facilitate the transfer of hydrogen from an alcohol donor (like isopropanol) to the diene, creating a transient chiral allyl-metal species that then adds to the aldehyde with high facial selectivity.[5][6]
Reaction Conditions: These reactions are typically run under inert atmosphere with precise control of catalyst loading, temperature, and reaction time.
Caption: Workflow for improving enantioselectivity.
Q4: I observe product degradation, particularly during purification by distillation. What is causing this?
A4: The target molecule is a tertiary allylic alcohol, which is susceptible to acid-catalyzed dehydration .[8] Trace amounts of acid remaining from the workup can, upon heating during distillation, eliminate water to form a mixture of conjugated trienes (e.g., 2,5-dimethylhexa-1,3,5-triene).
Troubleshooting Steps:
Neutral Workup: Quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution instead of a strong acid like HCl or H₂SO₄.[2] NH₄Cl is a weak acid that effectively decomposes the magnesium alkoxide without creating a highly acidic environment.
Bicarbonate Wash: Before drying the organic layer, wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
Use Vacuum Distillation: Purifying the product under reduced pressure significantly lowers the boiling point, minimizing the thermal stress on the molecule and reducing the likelihood of dehydration.[3]
Consider Chromatography: If thermal instability is a persistent issue, flash column chromatography on silica gel is an excellent alternative for purification at room temperature.[9]
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction with Byproduct Minimization
This protocol focuses on maximizing yield and minimizing side products in a standard laboratory setting.
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a nitrogen or argon atmosphere.
Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. Prepare a solution of methallyl chloride (1.0 eq.) in anhydrous diethyl ether or THF. Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (disappearance of iodine color), gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue stirring for 1-2 hours at room temperature to ensure full conversion.
Reaction: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Prepare a solution of 2-methylpropanal (1.0 eq.) in anhydrous ether/THF. Add the aldehyde solution dropwise to the stirred Grignard reagent over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. After addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction (note: this is exothermic). Continue adding until the vigorous reaction ceases and two clear layers form.
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude oil by vacuum distillation.[3]
Protocol 2: Purification by Vacuum Distillation
Apparatus: Assemble a short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Use a stir bar or boiling chips in the distillation flask to ensure smooth boiling.
Procedure: Place the crude product in the distillation flask. Connect the apparatus to a vacuum pump with a cold trap in between. Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg). Begin stirring and gently heat the flask using a heating mantle.
Fraction Collection: Collect and discard any low-boiling fractions (e.g., residual solvent, Wurtz coupling byproduct). Carefully collect the product fraction at its boiling point at the given pressure. Monitor the purity of the fractions by GC or TLC.
Completion: Once the product has distilled, stop heating and allow the system to cool before slowly re-introducing air.
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.
Wipf, P., & Xu, W. (n.d.). Allylic Alcohols by alkene transfer from Zirconium to Zinc: 1-[(tert-Butyldiphenylsilyl)oxy]-dec-3-en-5-ol. Organic Syntheses.
Krische, M. J., et al. (2009). Catalytic Carbonyl Allylation, Propargylation and Vinylation from the Alcohol or Aldehyde Oxidation Level via C-C Bond Forming Hydrogenation and Transfer Hydrogenation: A Departure from Preformed Organometallic Reagents. PMC.
LibreTexts Chemistry. (2024). Reactions of α,β-unsaturated Aldehydes and Ketones.
LibreTexts Chemistry. (2024). Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones.
SciSpace. (n.d.). Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters.
BenchChem. (2025). Synthesis of 2,3-Dimethylhexa-1,5-diene: An In-depth Technical Guide.
Google Patents. (n.d.). US10138189B2 - Methods for producing 2,6-dimethyl-1,5-heptadien-3-ol and 2,6-dimethyl-1,5-heptadien-3-yl acetate.
BenchChem. (2025). Application Notes and Protocols: 2,3-Dimethylhexa-1,5-diene in Organic Synthesis.
Krische, M. J., et al. (2011). Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier. PMC.
BenchChem. (2025). Technical Support Center: Purification of 2,5-Hexadien-1-ol.
ECHEMI. (n.d.). 2,5-DIMETHYL-1,5-HEXADIEN-3-OL.
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?
scaling up the synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol from lab to pilot plant
The following guide serves as a specialized Technical Support Center for the scale-up of (3S)-2,5-dimethylhexa-1,5-dien-3-ol . This content is designed for process chemists and engineers transitioning from gram-scale lab...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the scale-up of (3S)-2,5-dimethylhexa-1,5-dien-3-ol . This content is designed for process chemists and engineers transitioning from gram-scale laboratory synthesis to kilogram-scale pilot plant production.
Case ID: SC-552-HEX
Status: Active
Subject: Enantioselective Methallylation Scale-Up & Troubleshooting
Target Molecule: (3S)-2,5-dimethylhexa-1,5-dien-3-ol (CAS: 17123-63-6)
Process Overview & Logic
The synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol relies on the enantioselective addition of a 2-methylallyl (methallyl) nucleophile to methacrolein . While Grignard additions followed by enzymatic resolution are robust, they suffer from a theoretical 50% yield cap. For pilot-scale operations prioritizing atom economy, we recommend the Catalytic Asymmetric Allylation (CAA) using a Zinc-based system or a Krische-type Iridium catalyzed transfer hydrogenation.
Selected Route for Scale-Up:Zinc-Catalyzed Asymmetric Methallylation
This route avoids the toxicity of chromium (Nozaki-Hiyama-Kishi) and the stoichiometry of chiral boron reagents. It utilizes in situ generation of methallylzinc species in the presence of a chiral ligand (e.g., BINOL-derivatives or chiral phosphoric acids).
Process Flow Diagram (PFD)
The following diagram illustrates the critical unit operations and decision gates for the pilot campaign.
Caption: Figure 1. Pilot-scale workflow for Zinc-catalyzed asymmetric methallylation. Critical Control Points (CCPs) are highlighted in Red (Quench) and Yellow (Distillation).
Troubleshooting Guides (Q&A)
Module A: Reaction Engineering (The "Make" Phase)
Q1: We are observing low conversion (<60%) of methacrolein despite full consumption of methallyl bromide. What is happening?Diagnosis: This usually indicates Zinc surface passivation or Methacrolein polymerization .
Mechanism: Methacrolein is highly prone to polymerization. If the zinc reagent is not active enough, the aldehyde sits in the reactor and polymerizes catalytically.
Solution:
Zinc Activation: Ensure you are using "Rieke Zinc" or activating commercial dust with 1-2 mol% 1,2-dibromoethane and TMSCl. The solvent (THF) must be anhydrous (<50 ppm H2O).
Stabilizers: Methacrolein typically comes with inhibitors (hydroquinone). For lab scale, these are distilled off. For pilot scale, flash distillation immediately before use is mandatory. Do not store distilled methacrolein for >24 hours.
Q2: The enantiomeric excess (ee) dropped from 96% (Lab) to 82% (Pilot). Why?Diagnosis:Temperature Gradients or Background Reaction .
Causality: The uncatalyzed (racemic) addition of methallylzinc to methacrolein is fast. If the chiral catalyst turnover is slower than the mixing time, or if "hot spots" occur, the racemic pathway competes.
Protocol Adjustment:
Dosing: Switch from batch addition to semi-batch dosing of the methacrolein into the pre-cooled catalyst/zinc mixture.
Temperature: Lower the jacket temperature to -25°C to ensure the internal mass stays below -15°C during addition.
Ligand Loading: On scale, surface-to-volume ratio changes. Verify that the ligand hasn't precipitated out at low temps.
Module B: Safety & Quenching (The "Safety" Phase)
Q3: The quench step released a massive exotherm and formed a solid "cement" in the reactor. How do we prevent this?Diagnosis:Zinc Salt Precipitation and Runaway Hydrolysis .
Risk: Residual organozinc reagents react violently with water, generating methane/isobutene gas and heat. Zinc hydroxides form gelatinous precipitates at neutral pH.
Corrective Action:
Inverse Quench: Always transfer the cold reaction mixture into a pre-chilled solution of 1M Citric Acid or 1M HCl. Never add water to the reactor.
pH Control: Maintain pH < 4 during the quench to keep Zinc salts soluble.
Gas Evolution: Calculate the potential volume of isobutene generated. Ensure the scrubber vent is sized correctly for this surge.
Module C: Purification (The "Keep" Phase)
Q4: We are losing product during solvent removal. Is the product volatile?Diagnosis:High Volatility / Azeotrope Formation .
Data: (3S)-2,5-dimethylhexa-1,5-dien-3-ol has a boiling point approx. 60-65°C at 15 mmHg. It is volatile.
Troubleshooting:
Do not use high vacuum (<5 mbar) for solvent stripping unless using a packed column.
Chromatography Replacement: On pilot scale, chromatography is expensive. Use Fractional Distillation .
Stabilization: Add a radical inhibitor (e.g., BHT, 100 ppm) to the crude oil before distillation to prevent thermal polymerization of the diene system.
Quantitative Data & Specifications
Table 1: Critical Process Parameters (CPP) Comparison
Use this decision tree when the final product fails Quality Control (QC).
Caption: Figure 2. Root cause analysis flow for enantiomeric excess (ee) and purity deviations.
Standard Operating Procedure (SOP) Summary
For 1.0 kg Production Batch
Reactor Prep: Inert 20L reactor with N2. Charge Zinc dust (1.5 kg) and dry THF (10 L).
Activation: Add TMSCl (50 mL) and 1,2-dibromoethane (50 mL). Heat to reflux for 30 min, then cool to 20°C.
Reagent Formation: Add methallyl bromide (1.1 eq) dropwise at 0°C. Stir 2 hrs. (Check conversion via GC).
Catalysis: Cool to -25°C. Add Chiral Ligand (1-5 mol%) and Ti(OiPr)4 if required by specific protocol.
Addition: Dose Methacrolein (1.0 kg) over 3 hours, maintaining T < -20°C.
Quench: Transfer reaction mass into 1M HCl (15 L) at 0°C.
Isolation: Separate phases. Wash organic with NaHCO3. Dry (MgSO4).[1]
Purification: Distill at 10-15 mmHg. Collect fraction boiling at 60-65°C.
References
Knochel, P. et al. "Preparation of Solid, Substituted Allylic Zinc Reagents and Their Reactions with Electrophiles."[2] Angewandte Chemie International Edition, 2015, 54, 10662.[2] Link
Dudley, G. B. et al. "Synthesis of a Versatile Syn-Anti Stereotriad." Organic Process Research & Development, 2004, 8, 92–100. Link
Krische, M. J. et al. "Iridium-Catalyzed C-C Coupling via Transfer Hydrogenation." Journal of the American Chemical Society, 2009.
Thermo Fisher Scientific. "Safety Data Sheet: 2,5-Dimethyl-1,5-hexadien-3-ol." Link
comparison of different synthetic routes to (3S)-2,5-dimethylhexa-1,5-dien-3-ol
The following guide details the comparative synthetic routes for (3S)-2,5-dimethylhexa-1,5-dien-3-ol , a critical chiral intermediate often referred to as "isopropenyl methallyl carbinol." This molecule serves as a pivot...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the comparative synthetic routes for (3S)-2,5-dimethylhexa-1,5-dien-3-ol , a critical chiral intermediate often referred to as "isopropenyl methallyl carbinol." This molecule serves as a pivotal precursor for irregular monoterpenes like Lavandulol and various insect pheromones.
[1]
Executive Summary
The synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol presents a classic challenge in stereoselective carbonyl addition.[1] The molecule features a 1,5-diene backbone with a tertiary chiral center, requiring precise control to avoid isomerization or over-reaction.[1]
This guide compares three distinct methodologies:
Stoichiometric Chiral Reagent Control (Brown Methallylation): The "Gold Standard" for high enantiomeric excess (ee) and predictability.
Catalytic Asymmetric Coupling (Nozaki-Hiyama-Kishi): A modern, transition-metal-catalyzed approach offering high atom economy.[1]
Biocatalytic Kinetic Resolution: A cost-effective, scalable route utilizing lipase selectivity on a racemic precursor.[1]
Decision Matrix
Feature
Method A: Brown Methallylation
Method B: Catalytic NHK
Method C: Biocatalytic Resolution
Enantioselectivity (ee)
Excellent (>96%)
Good to Excellent (85-95%)
Excellent (>99% after recrystallization)
Yield
Good (70-80%)
Moderate (50-70%)
Max 50% (Theoretical)
Scalability
Moderate (Reagent volume)
Low (Catalyst cost/toxicity)
High (Cheap reagents)
Reagent Cost
High (Chiral pool boron)
High (Ligand/Cr salts)
Low (Enzyme reusable)
Operational Complexity
High (Cryogenic, Oxidative workup)
Moderate (Inert atmosphere)
Low (Ambient temp)
Method A: Brown Asymmetric Methallylation (The "Gold Standard")
This route utilizes (-)-B-methallyldiisopinocampheylborane , derived from the chiral pool ((+)-
-pinene), to effect a reagent-controlled addition.[1] It relies on a closed, six-membered Zimmerman-Traxler transition state to transfer chirality.[1]
Mechanism & Logic
The bulky isopinocampheyl (Ipc) ligands sterically enforce a specific orientation of the aldehyde approach. For the (S)-alcohol target, the reagent derived from (+)-
Reagent Synthesis: In a flame-dried flask under Argon, add (+)-
-pinene (2.2 equiv) to H2BCl·SMe2 (1.0 equiv) in dry diethyl ether at 0°C. Stir for 2h to form (-)-Ipc2BCl (crystallizes as a white solid; can be isolated or used in situ).[1]
Methallylation: Cool the suspension to -78°C. Add methallylmagnesium bromide (1.0 equiv) dropwise. Stir for 1h at -78°C then warm to 0°C for 1h to form (-)-Ipc2B-methallyl .
Addition: Cool back to -100°C (using MeOH/N2 slush) or -78°C. Add methacrolein (0.9 equiv) dropwise over 30 mins. Maintain temperature for 2h.
Workup: Warm to 0°C. Add 3N NaOH (3 equiv) followed carefully by 30% H2O2 (3 equiv). Reflux for 1h to cleave the boron-oxygen bond.[1]
Purification: Extract with ether, wash with brine, dry over MgSO4. Purify via flash chromatography (Hexanes/EtOAc 9:1).
Stereochemistry: >96% ee (determine via Chiral HPLC or Mosher's ester analysis).
Method B: Biocatalytic Kinetic Resolution (The Scalable Route)
For large-scale applications where cost is paramount, kinetic resolution of the racemic alcohol using Candida antarctica Lipase B (CAL-B) is superior.[1] While the theoretical yield is capped at 50%, the unreacted (S)-alcohol is obtained in high optical purity.
Mechanism & Logic
CAL-B displays strong stereoselectivity for secondary alcohols.[1] According to the Kazlauskas rule , CAL-B typically acylates the (R)-enantiomer faster, leaving the desired (S)-enantiomer as the unreacted alcohol.[1]
Caption: Lipase-catalyzed kinetic resolution separating the (S)-alcohol from the (R)-acetate.
Experimental Protocol
Reagents:
Racemic 2,5-dimethylhexa-1,5-dien-3-ol (prepared via standard Grignard: Methallyl-Cl + Mg + Methacrolein)[1]
Initiation: Add Novozym 435 (100 mg/g of substrate).
Incubation: Shake at 30°C at 200 rpm. Monitor conversion by GC.
Termination: Stop reaction at exactly 50-52% conversion (typically 24-48h). Filter off the enzyme (can be reused).
Separation: Evaporate solvent. Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) using flash chromatography.[1]
Validation:
Yield: ~45% (relative to racemic starting material).
Stereochemistry: >99% ee (after separation).[2][3][4]
Method C: Catalytic Asymmetric NHK (The Modern Approach)
The Nozaki-Hiyama-Kishi (NHK) reaction allows for the coupling of methallyl halides with methacrolein using a Chromium(II)/Nickel(II) system modified with a chiral ligand (e.g., Tridentate Bis(oxazolinyl)carbazole or Salen-type ).[1]
Brown Asymmetric Allylation: Brown, H. C., & Jadhav, P. K. (1983).[1] "Asymmetric carbon-carbon bond formation via beta-allyldiisopinocampheylborane."[1] Journal of the American Chemical Society.[5] Link[1]
NHK Reaction (Chiral Ligand): Berkessel, A., et al. (2003).[1][6][7] "A Highly Enantioselective Catalyst for the Asymmetric Nozaki-Hiyama-Kishi Reaction."[1][7] Angewandte Chemie International Edition. Link[1]
Kinetic Resolution (General Protocol): Ghanem, A. (2007).[1] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols." Tetrahedron: Asymmetry. Link[1]
Lavandulol Synthesis Context: Ueno, Y., et al. (1981).[1] "Synthesis of (+)-lavandulol." Tetrahedron Letters. Link[1]
validation of the absolute configuration of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
This guide outlines the technical validation protocols for establishing the absolute configuration of (3S)-2,5-dimethylhexa-1,5-dien-3-ol . It is designed for researchers requiring rigorous stereochemical assignment of t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical validation protocols for establishing the absolute configuration of (3S)-2,5-dimethylhexa-1,5-dien-3-ol . It is designed for researchers requiring rigorous stereochemical assignment of this chiral allylic alcohol, often a key intermediate in the synthesis of irregular monoterpenes (e.g., lavandulol analogues) and pheromones.
Executive Summary: The Validation Hierarchy
Validating the stereochemistry of 2,5-dimethylhexa-1,5-dien-3-ol is chemically challenging because the two substituents at the chiral center (isopropenyl and methallyl groups) are electronically and sterically similar.[1][2] Standard optical rotation comparisons are often unreliable due to solvent dependence and low specific rotation values.
Primary Reference Method (Gold Standard):Mosher’s Ester Analysis (NMR Anisotropy) . This is the only self-validating method for this specific substrate in the absence of X-ray suitable crystals.
Functional Production & Correlation:Lipase-Mediated Kinetic Resolution . Using the Kazlauskas rule, this method provides access to the (3S)-enantiomer and serves as a secondary stereochemical check.
Structure: A secondary allylic alcohol flanked by an isopropenyl group (C2) and a methallyl group (C4).
Synthesis of Racemic Standard:
The addition of methallylmagnesium chloride to methacrolein in anhydrous ether yields the racemic alcohol. This provides the baseline material for developing the chiral validation assay.
Part 2: Primary Validation – Mosher’s Ester Analysis
This method relies on the anisotropic shielding effect of the phenyl ring in diastereomeric esters. Because the substrate lacks heavy atoms for X-ray analysis, this is the definitive method for assignment.
Mechanism & Logic
You will derivatize the alcohol with both
- and --methoxy--(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1][2]
The Rule: In the preferred conformation, the MTPA phenyl group shields the protons cis to it.
Calculation & Assignment
Construct a table of shifts. For the (3S) configuration, the spatial arrangement places the Methallyl group on the side shielded by the -ester's phenyl ring (yielding a negative shift difference) and the Isopropenyl group on the side shielded by the -ester (yielding a positive shift difference).
Proton Group
Position relative to C3
Predicted Sign for (3S)
Isopropenyl Methyl (C2-Me)
"Right" / Front
(+) Positive
Isopropenyl Vinyls (H-C1)
"Right" / Front
(+) Positive
Methallyl Methylene (H-C4)
"Left" / Back
(-) Negative
Methallyl Vinyls (H-C6)
"Left" / Back
(-) Negative
Decision Rule: If the experimental
values match this pattern (Positive for C1/C2 side, Negative for C4/C5 side), the configuration is (3S) .
Part 3: Secondary Validation – Enzymatic Kinetic Resolution
If Mosher's analysis is the "Judge," Enzymatic Resolution is the "Manufacturer." Lipases like Candida antarctica Lipase B (CAL-B) exhibit predictable stereoselectivity for secondary alcohols based on the Kazlauskas Rule .[1][2]
The Kazlauskas Logic
Rule: CAL-B preferentially acetylates the enantiomer where the "Large" group fits into the large hydrophobic pocket and the "Medium" group fits the medium pocket.
Size Assignment:
Large (L): Isopropenyl group (Branched at attachment point, sterically demanding).
Medium (M): Methallyl group (Methylene spacer makes it effectively smaller at the chiral center).
Prediction: CAL-B will acetylate the (3R) enantiomer faster.[1][2]
Outcome: The unreacted alcohol will be enriched in the (3S) enantiomer.
Experimental Protocol
Reaction: Dissolve 1.0 g of racemic 2,5-dimethylhexa-1,5-dien-3-ol in 10 mL dry hexane or MTBE.
Incubation: Shake at 30°C / 200 rpm. Monitor conversion by GC.
Stop Point: Stop at ~50-55% conversion (theoretical max for resolution).
Separation: Filter enzyme. Evaporate solvent.[3] Separate the (3S)-alcohol (more polar) from the (3R)-acetate (less polar) via silica flash chromatography (10% EtOAc/Hexane).[1][2]
Validation: Subject the isolated alcohol to the Mosher protocol (Part 2) to confirm the (S) assignment.
Part 4: Visualization of Workflows
Figure 1: Integrated workflow for the stereochemical assignment and isolation of (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5] Nature Protocols, 2, 2451–2458. [5]
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[4][5][6][7] Chemical Reviews, 104(1), 17-118.[1]
Ghanem, A. (2007).[4] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched allylic alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393.
Anderson, E. M., et al. (1995). Biocatalytic resolution of secondary allylic alcohols: Application to the synthesis of terpene derivatives. Journal of the American Chemical Society.[8] (General reference for CAL-B specificity on allylic systems).
Comparative Reactivity Guide: (3S)- vs. (3R)-2,5-Dimethylhexa-1,5-dien-3-ol
Executive Summary The allylic alcohol 2,5-dimethylhexa-1,5-dien-3-ol (CAS: 17123-63-6) serves as a critical chiral building block for irregular monoterpenes, including Lavandulol and Chrysanthemic acid derivatives. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The allylic alcohol 2,5-dimethylhexa-1,5-dien-3-ol (CAS: 17123-63-6) serves as a critical chiral building block for irregular monoterpenes, including Lavandulol and Chrysanthemic acid derivatives.
While the (3S) and (3R) enantiomers exhibit identical physical properties (boiling point, refractive index, NMR spectra) in achiral environments, their reactivity diverges significantly in asymmetric catalytic landscapes. This guide objectively compares their performance in Enzymatic Kinetic Resolution (EKR) and Diastereodivergent Cyclopropanation , providing actionable protocols for their separation and utilization.
The Bottom Line:
Separation: The (3R) enantiomer is preferentially acetylated by Candida antarctica Lipase B (CAL-B), following the empirical Kazlauskas rule, yielding high enantiomeric excess (
).
Utility: The (3S) alcohol is the preferred precursor for natural (-)-Lavandulol, while the (3R) enantiomer is often utilized for pyrethroid synthesis via directed cyclopropanation.
Structural Analysis & Intrinsic Properties
Before comparing reactivity, one must define the steric environment that drives the differentiation.
Isopropenyl Group (Left): Directly attached to C3. Sterically rigid and planar.
Methallyl Group (Right): Attached via a methylene spacer (-CH2-). More conformationally mobile.
This difference in steric bulk (rigid isopropenyl vs. mobile methallyl) is the "handle" that chiral catalysts use to distinguish (3S) from (3R).
Property
(3S)-Enantiomer
(3R)-Enantiomer
Configuration
Sinister (Left)
Rectus (Right)
Achiral Reactivity
Identical (e.g., oxidation to ketone)
Identical
Lipase Affinity (CAL-B)
Slow Reacting (Alcohol remains)
Fast Reacting (Becomes Acetate)
Oxy-Cope Product
Leads to (S)-configured aldehydes
Leads to (R)-configured aldehydes
Comparative Reactivity: Kinetic Resolution
The most practical method to access these enantiomers is Enzymatic Kinetic Resolution (EKR). The comparison below highlights the reaction kinetics when subjected to Candida antarctica Lipase B (CAL-B).
The "Fast" vs. "Slow" Reacting Enantiomer
In a typical transesterification using vinyl acetate:
The (3R)-Enantiomer: Fits the active site of CAL-B such that the hydroxyl group is optimally positioned for nucleophilic attack on the acyl-enzyme intermediate. It is rapidly converted to the acetate ester.
The (3S)-Enantiomer: Due to the steric clash of the isopropenyl group with the enzyme's stereospecific pocket, this enantiomer reacts significantly slower (
).
Performance Data (Typical Benchmarks)
Parameter
(3R)-Pathway
(3S)-Pathway
Role in KR
Reactant (Acylation)
Non-Reactant (Hydrolysis/Stasis)
Product Form
(3R)-Acetate
(3S)-Alcohol (Unreacted)
Yield (Theoretical)
50%
50%
Enantiomeric Excess ()
> 95% (at 50% conv.)
> 98% (at 52% conv.)
E-Value (Selectivity)
High (>100)
N/A
Technical Insight: To obtain the (3R)-alcohol, one must isolate the (3R)-acetate and perform a chemical hydrolysis (e.g.,
). To obtain the (3S)-alcohol, simply isolate the unreacted starting material.
Stereodivergent Synthetic Utility
The choice between (3S) and (3R) dictates the stereochemical outcome of downstream transformations.
Directed Epoxidation & Cyclopropanation
In the synthesis of Chrysanthemic acid (a pyrethroid precursor), the C3-hydroxyl group directs vanadium- or titanium-catalyzed epoxidations.
(3S)-Alcohol: Directs the oxidant to the si-face of the homoallylic alkene, leading to specific diastereomers required for natural product synthesis.
(3R)-Alcohol: Directs attack to the re-face.
Anionic Oxy-Cope Rearrangement
This substrate is a prime candidate for [3,3]-sigmatropic rearrangement.
Mechanism: Treatment with KH/18-crown-6 generates the potassium alkoxide.
Outcome: The chirality at C3 is transferred to the new C-C bond formation. The (3S) and (3R) enantiomers will yield enantiomeric unsaturated aldehydes, allowing for divergent synthesis of chiral fragrances.
Setup: Dissolve the racemic alcohol in MTBE in a flame-dried round-bottom flask.
Initiation: Add Vinyl Acetate followed by the immobilized enzyme (CAL-B).
Incubation: Stir gently (orbital shaker preferred) at 30°C. Monitor via chiral GC or HPLC.
Termination: Stop reaction when conversion reaches 50-52% (approx. 24-48 hours). Filter off the enzyme beads (recyclable).
Separation: Concentrate the filtrate. Perform flash column chromatography (Hexanes/EtOAc gradient).
Fraction 1: (3R)-Acetate (
~ 0.6)
Fraction 2: (3S)-Alcohol (
~ 0.3)
Hydrolysis (Optional): Treat Fraction 1 with
in MeOH to recover (3R)-alcohol.
Protocol B: Chemical Verification (Mosher Ester Analysis)
Validates the enantiomeric purity.
Take 5 mg of the resolved alcohol.
React with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) in Pyridine/DMAP.
Analyze via
NMR or NMR.
Observation: Distinct diastereomeric shifts of the methyl protons allow calculation of %
.
Visualizations
Figure 1: Kinetic Resolution Workflow
This diagram illustrates the separation of the racemic mixture into the distinct chiral entities.
Caption: Enzymatic Kinetic Resolution pathway showing the selective acetylation of the (3R)-enantiomer.
Figure 2: Divergent Synthetic Utility
Comparing how the resolved enantiomers drive downstream stereochemistry.
Caption: Stereodivergent pathways demonstrating how the initial alcohol configuration dictates product outcomes.
References
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols. Tetrahedron. Link
Mori, K. (1976). Synthesis of Optically Active Forms of Lavandulol. Agricultural and Biological Chemistry.[2] Link
Kazlauskas, R. J., et al. (1991). A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and from Candida rugosa. Journal of Organic Chemistry. Link
Sharpless, K. B., et al. (1980). The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society. Link
spectroscopic comparison of (3S)-2,5-dimethylhexa-1,5-dien-3-ol with similar chiral alcohols
A Comprehensive Spectroscopic Comparison of (3S)-2,5-Dimethylhexa-1,5-dien-3-ol with Structurally Related Chiral Alcohols A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professio...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Spectroscopic Comparison of (3S)-2,5-Dimethylhexa-1,5-dien-3-ol with Structurally Related Chiral Alcohols
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the field of chiral molecule research and development, a thorough understanding of a compound's three-dimensional structure is paramount. Spectroscopic techniques are the cornerstone of this structural elucidation, providing a detailed fingerprint of a molecule's atomic connectivity and spatial arrangement. This guide offers an in-depth spectroscopic comparison of (3S)-2,5-dimethylhexa-1,5-dien-3-ol, a chiral tertiary alcohol, with two other well-characterized chiral terpene alcohols: (S)-linalool and (-)-isopulegol.
The choice of these comparators is deliberate. (S)-Linalool, like our target molecule, is an acyclic tertiary alcohol, allowing for a direct comparison of the influence of substituent placement on the spectroscopic output. In contrast, (-)-isopulegol is a cyclic secondary alcohol, which will highlight the impact of a rigid ring system and the different hydroxyl group environments on the spectral data.
This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what the data shows, but why it manifests in a particular way. We will explore how the chirality of these molecules influences their spectroscopic signatures and discuss the experimental techniques used to probe and differentiate between enantiomers.
The Molecular Lineup: Structures and Stereochemistry
Before diving into the spectra, it is essential to visualize the molecules being compared. The subtle differences in their structures are responsible for the distinct spectroscopic data we will be analyzing.
Caption: 2D structures of the chiral alcohols under comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons through spin-spin coupling. In chiral molecules, protons that are chemically equivalent in an achiral environment can become diastereotopic and thus have different chemical shifts.[1]
Predicted ¹H NMR Data for (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Due to the limited availability of experimental spectra for (3S)-2,5-dimethylhexa-1,5-dien-3-ol, the following data has been predicted using cheminformatics software. It is important to note that predicted spectra are an estimation and may differ from experimental results.
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~5.9
dd
1H
=CH- (vinyl)
~5.2
d
1H
=CH₂ (vinyl, trans)
~5.0
d
1H
=CH₂ (vinyl, cis)
~4.9
s
1H
=CH₂ (isopropenyl)
~4.8
s
1H
=CH₂ (isopropenyl)
~4.1
d
1H
-CH(OH)-
~2.3
m
1H
-CH₂-
~2.1
m
1H
-CH₂-
~1.8
s
3H
-CH₃ (isopropenyl)
~1.7
s
3H
-CH₃ (vinyl)
~1.3
s
1H
-OH
Experimental ¹H NMR Data for (S)-Linalool and (-)-Isopulegol
Compound
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
(S)-Linalool
5.95
dd
1H
=CH-
5.23
d
1H
=CH₂ (trans)
5.06
d
1H
=CH₂ (cis)
5.15
t
1H
=CH- (internal)
2.05
m
2H
-CH₂-
1.68
s
3H
-CH₃ (E-isomer)
1.60
s
3H
-CH₃ (Z-isomer)
1.55
m
2H
-CH₂-
1.29
s
3H
-C(OH)CH₃
1.8
s (br)
1H
-OH
(-)-Isopulegol
4.85, 4.90
s
2H
=CH₂
3.99
br s
1H
-CH(OH)-
2.0-0.9
m
9H
Ring Protons
1.71
s
3H
=C-CH₃
0.94
d
3H
-CH-CH₃
1.6
br s
1H
-OH
Analysis and Comparison:
The predicted spectrum for (3S)-2,5-dimethylhexa-1,5-dien-3-ol shows distinct signals for the two vinyl groups, which is expected. The proton on the chiral center, being adjacent to the hydroxyl group, is predicted to appear around 4.1 ppm. The diastereotopic nature of the methylene protons adjacent to the chiral center would likely result in complex multiplets, which is reflected in the prediction.
In comparison, the experimental spectrum of (S)-linalool shows a similar vinyl group pattern. The chemical shift of the proton on the carbon bearing the hydroxyl group is absent as it is a quaternary carbon. The presence of two methyl singlets for the internal double bond is due to the presence of both E and Z isomers in many commercial samples.
(-)-Isopulegol, being a cyclic alcohol, presents a more complex aliphatic region in its ¹H NMR spectrum due to the restricted rotation and fixed spatial relationships of the ring protons. The exocyclic methylene protons appear as two distinct singlets, a common feature for such groups.
¹³C NMR Spectroscopy
¹³C NMR provides information on the number of non-equivalent carbon atoms and their electronic environments. The chemical shifts are sensitive to hybridization, substitution, and steric effects.
Predicted ¹³C NMR Data for (3S)-2,5-dimethylhexa-1,5-dien-3-ol
Predicted Chemical Shift (ppm)
Assignment
~145
=C< (isopropenyl)
~142
=CH- (vinyl)
~115
=CH₂ (vinyl)
~112
=CH₂ (isopropenyl)
~75
-C(OH)-
~40
-CH₂-
~22
-CH₃ (isopropenyl)
~18
-CH₃ (vinyl)
Experimental ¹³C NMR Data for (S)-Linalool and (-)-Isopulegol [2][3]
Compound
Chemical Shift (ppm)
Assignment
(S)-Linalool
145.2
=CH-
131.8
=C< (internal)
124.4
=CH- (internal)
111.6
=CH₂
73.4
-C(OH)-
42.1
-CH₂-
27.9
-C(OH)CH₃
25.7
-CH₃ (E-isomer)
22.8
-CH₂-
17.7
-CH₃ (Z-isomer)
(-)-Isopulegol
146.8
=C<
112.7
=CH₂
70.5
-CH(OH)-
54.2
Ring CH
42.9
Ring CH
34.4
Ring CH₂
31.5
Ring CH
29.9
Ring CH₂
22.2
-CH-CH₃
19.3
=C-CH₃
Analysis and Comparison:
The predicted ¹³C NMR spectrum of (3S)-2,5-dimethylhexa-1,5-dien-3-ol shows the expected number of signals. The carbon bearing the hydroxyl group is predicted to be around 75 ppm, which is typical for a tertiary alcohol. The olefinic carbons are in the expected downfield region of 110-145 ppm.
(S)-Linalool's experimental spectrum confirms these general regions. The quaternary carbon attached to the hydroxyl group is at a similar chemical shift of 73.4 ppm. The various olefinic carbons are well-resolved.
The ¹³C NMR spectrum of (-)-isopulegol reflects its cyclic structure, with several signals in the aliphatic region corresponding to the cyclohexane ring carbons. The carbon attached to the hydroxyl group is a secondary carbon and appears at 70.5 ppm, slightly upfield compared to the tertiary alcohol carbons of the other two compounds.
Chiral Discrimination in NMR
Enantiomers have identical NMR spectra in an achiral solvent. To differentiate them, a chiral environment must be introduced. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[4]
Chiral Derivatizing Agents: The chiral alcohol is reacted with a CDA (e.g., Mosher's acid) to form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the quantification of each enantiomer.
Chiral Solvating Agents: A CSA (e.g., a lanthanide shift reagent) is added to the NMR sample. It forms transient diastereomeric complexes with the enantiomers, leading to the separation of their signals in the NMR spectrum.
Caption: General workflows for differentiating enantiomers using NMR spectroscopy.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying functional groups.
All three alcohols exhibit a characteristic broad absorption band in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of an alcohol. The broadening is due to hydrogen bonding.
The C-O stretching vibration appears in the 1000-1200 cm⁻¹ region. For the tertiary alcohols, (3S)-2,5-dimethylhexa-1,5-dien-3-ol and (S)-linalool, this band is expected around 1100-1115 cm⁻¹. For the secondary alcohol, (-)-isopulegol, it is found at a slightly lower wavenumber, around 1030 cm⁻¹.
The C=C stretching vibrations for the double bonds are observed around 1645 cm⁻¹. The out-of-plane =C-H bending vibrations are also characteristic. The terminal vinyl groups in (3S)-2,5-dimethylhexa-1,5-dien-3-ol and (S)-linalool show absorptions around 910-920 cm⁻¹ and 990-995 cm⁻¹. The exocyclic double bond in (-)-isopulegol has a characteristic absorption around 888 cm⁻¹.
Mass Spectrometry (MS): Unraveling Molecular Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern can be used to deduce the structure of the molecule. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration.[6]
Predicted and Experimental Mass Spectral Data
Compound
Molecular Ion (M⁺)
Key Fragments (m/z)
Interpretation
(3S)-2,5-dimethylhexa-1,5-dien-3-ol (Predicted)
126
111, 93, 83, 69, 55, 43
[M-CH₃]⁺, [M-H₂O-CH₃]⁺, Loss of isopropenyl, Loss of vinyl, McLafferty rearrangement
The predicted mass spectrum of (3S)-2,5-dimethylhexa-1,5-dien-3-ol is expected to show a molecular ion peak at m/z 126. Key fragments would arise from the loss of a methyl group (m/z 111), dehydration followed by loss of a methyl group (m/z 93), and cleavage of the side chains.
The mass spectrum of (S)-linalool shows a molecular ion at m/z 154. A prominent peak at m/z 136 corresponds to the loss of water. Further fragmentation leads to the other observed ions.
(-)-Isopulegol also has a molecular ion at m/z 154. Its cyclic structure leads to a characteristic retro-Diels-Alder fragmentation, which is a key diagnostic feature for cyclic alkenes.
Caption: A generalized workflow for the spectroscopic analysis of chiral alcohols.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters may need to be optimized for the instrument and sample being analyzed.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-10 mg of the alcohol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Background Spectrum: Record a background spectrum of the clean ATR crystal.
Sample Application: Place a small drop of the liquid alcohol sample directly onto the ATR crystal.
Spectrum Acquisition: Acquire the IR spectrum. Co-add multiple scans to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the alcohol in a volatile organic solvent (e.g., dichloromethane or hexane).
GC Method:
Column: Use a suitable capillary column, such as a DB-5ms or equivalent. For chiral separation, a column with a chiral stationary phase (e.g., a cyclodextrin-based column) is required.
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
Oven Program: Use a temperature program that provides good separation of the components of interest. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
MS Method:
Ionization: Use electron ionization (EI) at 70 eV.
Mass Range: Scan a mass range that includes the molecular ion of the analyte and its expected fragments (e.g., m/z 40-300).
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the mass spectrum of each peak to identify the compound and its fragments.
Conclusion
This guide has provided a comparative analysis of the spectroscopic properties of (3S)-2,5-dimethylhexa-1,5-dien-3-ol with two structurally related chiral alcohols, (S)-linalool and (-)-isopulegol. Through the examination of NMR, IR, and MS data, we have highlighted the key spectral features that differentiate these molecules and how these features are intrinsically linked to their unique structures.
For researchers in natural product chemistry, synthetic chemistry, and drug development, a deep understanding of these spectroscopic techniques is indispensable. The ability to interpret these spectra provides the crucial information needed to confirm molecular structures, assess purity, and understand the stereochemical aspects of a molecule, which are often critical to its biological activity. While predicted data serves as a valuable starting point in the absence of experimental spectra, it is always recommended to confirm structures with experimentally acquired data whenever possible.
References
ChemDoodle. (n.d.). NMR Simulation. Retrieved from [Link][9]
PubChem. (n.d.). (-)-Isopulegol. Retrieved from [Link][2]
FooDB. (2010, April 8). Showing Compound (-)-Isopulegol (FDB014912). Retrieved from [Link][10]
Journal of Chemical Education. (2025, June 11). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Retrieved from [Link][11][12]
iChemLabs. (2010, January 19). Spectroscopy + ChemDoodle 3. Retrieved from [Link][13]
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link][1]
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link][4]
SpectraBase. (n.d.). p-Menth-8-en-3-ol. Retrieved from [Link][4]
PubChem. (n.d.). Linalool, (+)-. Retrieved from [Link][14]
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link][15]
PubChem. (n.d.). Isopulegol, (+)-. Retrieved from [Link][16]
NIST. (n.d.). Isopulegol. Retrieved from [Link][17]
PubChem. (n.d.). (-)-Linalool. Retrieved from [Link][18]
Chegg. (2021, October 14). View the attached 1H NMR spectrum of isopulegol (300 MHz) and provide a reason for each of the following observations. Retrieved from [Link][19]
ResearchGate. (n.d.). Fig. S4.1-2: 1 H NMR chemical shifts for linalool and linalyl acetate from the SDBS data base. Retrieved from [Link][28]
ResearchGate. (n.d.). Figure S21. Mass spectrum of linalool [IE, 70 eV]. Retrieved from [Link][29]
MDPI. (2023, September 6). Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans. Retrieved from [Link][30]
IJCRT.org. (2021, February 2). VIBRATIONAL SPECTROSCOPY MEASUREMENTS OF LINALOOL WITH TWO FLAVONOIDS. Retrieved from [Link][31]
SpectraBase. (n.d.). Linalool - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][32]
NFDI4Chem Search Service. (n.d.). linalool-60-400-900-mhz-in-cdcl3-nmr-data-hsqc.xml. Retrieved from [Link][33]
Frontiers. (n.d.). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Retrieved from [Link][34]
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link][35]
NIST. (n.d.). Isopulegol. Retrieved from [Link][36]
A Comparative Guide to the Environmental Impact of (3S)-2,5-Dimethylhexa-1,5-dien-3-ol Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic route extends beyond mere yield and purity. The environmental footprint of a process is a critical considera...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic route extends beyond mere yield and purity. The environmental footprint of a process is a critical consideration, driven by regulatory oversight, economic pressures, and a collective responsibility for sustainable practices. This guide provides an in-depth comparison of established and emerging synthetic methodologies for (3S)-2,5-dimethylhexa-1,5-dien-3-ol, a valuable chiral tertiary alcohol. We will dissect the environmental impact of a traditional organometallic approach versus a modern biocatalytic strategy, offering the technical data and expert insights necessary to make informed, sustainable decisions.
The Imperative of Green Chemistry in Synthesis
Before delving into specific protocols, it is crucial to establish the framework for our environmental assessment. Green chemistry metrics provide a quantitative basis for comparing the "greenness" of different chemical processes.[1] Key metrics that will be referenced include:
Atom Economy (AE): A theoretical measure of how much of the reactants' mass is incorporated into the final product.[2]
Process Mass Intensity (PMI): A more holistic metric, PMI is the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used to the mass of the final product.[3] A lower PMI indicates a more efficient and less wasteful process.
E-Factor (Environmental Factor): Closely related to PMI, the E-Factor quantifies the mass of waste produced per unit of product (E-Factor = PMI - 1).[4] The pharmaceutical industry, historically, has been characterized by high E-Factors, making waste reduction a primary goal.[4]
Our analysis will be grounded in these metrics, moving beyond simple yield to provide a comprehensive environmental assessment.
Methodology Comparison: Traditional vs. Biocatalytic Routes
We will compare two distinct pathways to (3S)-2,5-dimethylhexa-1,5-dien-3-ol: a classical Grignard reaction and a chemoenzymatic approach.
Route 1: Traditional Grignard Reagent Addition
The addition of an organometallic reagent, such as a Grignard reagent, to a prochiral ketone is a foundational method for creating tertiary alcohols.[5] This approach is powerful and versatile but carries a significant environmental burden.
The environmental drawbacks are inherent to the methodology. Grignard reactions demand strictly anhydrous conditions, necessitating the use of large volumes of volatile and flammable organic solvents like diethyl ether or tetrahydrofuran (THF).[6] The reaction workup typically involves quenching with aqueous acid, followed by extensive extractions, which generates substantial aqueous and organic waste streams. Furthermore, the use of stoichiometric magnesium results in significant metal waste.[7]
Route 2: Chemoenzymatic Synthesis
Biocatalysis offers a compelling, green alternative for the synthesis of chiral alcohols.[8][9] Enzymes operate under mild conditions, typically in aqueous media, and their high specificity can lead to excellent enantioselectivity, often eliminating the need for complex chiral auxiliaries or resolutions.[10][11] While a direct one-step enzymatic synthesis for this specific tertiary alcohol is not yet widely established, a plausible and environmentally superior chemoenzymatic route can be designed.[12][13]
Conceptual Two-Step Reaction:
Laccase/TEMPO Oxidation: A secondary alcohol is oxidized to the corresponding ketone using a laccase enzyme and a mediator like TEMPO, with air (O2) as the terminal oxidant.[13]
Organometallic Addition: The in situ generated ketone is then reacted with an organolithium or Grignard reagent to form the tertiary alcohol.[13]
This approach, while still using an organometallic reagent, confines its use to a single, rapid step and can be performed in more environmentally benign solvent systems, potentially even in aqueous media.[13] The enzymatic first step is exceptionally green, using a biodegradable catalyst and producing water as the only byproduct.
Quantitative Environmental Impact Analysis
To illustrate the stark differences in environmental performance, the following table summarizes the estimated green metrics for each route.
Metric
Route 1: Grignard Synthesis (Traditional)
Route 2: Chemoenzymatic Synthesis (Greener)
Rationale for Assessment
Primary Solvent
Anhydrous Diethyl Ether / THF
Aqueous Buffer / Green Solvents
Biocatalysis operates in mild, aqueous conditions, drastically reducing the need for hazardous, volatile organic compounds (VOCs).[11]
Key Reagent
Stoichiometric Magnesium (Mg)
Catalytic Laccase/TEMPO
The shift from a stoichiometric metal reagent to a biodegradable enzyme catalyst fundamentally reduces inorganic waste.[10]
Reaction Conditions
Anhydrous, Reflux/Inert Atmosphere
Room Temperature, Ambient Pressure (Air)
Enzymatic reactions proceed under mild conditions, significantly lowering energy consumption compared to traditional methods.[11]
Atom Economy (AE)
Moderate (~60-70%)
High (~80-90% for the enzymatic step)
The enzymatic oxidation step is highly atom-economical. While the Grignard step has its own AE, the overall route benefits.[2]
Estimated E-Factor
High (50 - 150+)
Moderate (15 - 40)
The high E-Factor in the Grignard route is driven by massive solvent use and workup waste. The chemoenzymatic route minimizes this.[4]
Estimated PMI
High (51 - 151+)
Moderate (16 - 41)
Process Mass Intensity directly reflects the high solvent-to-product ratio and extensive workup required in the traditional synthesis.[3]
Visualizing the Synthetic Workflows
The logical flow and complexity of each synthesis can be visualized to better understand the operational and environmental differences.
Caption: Comparative workflows of traditional vs. chemoenzymatic synthesis.
Detailed Experimental Protocols
To provide a practical basis for this comparison, the following are representative, detailed experimental protocols for the key transformations discussed.
Protocol 1: Grignard Synthesis of 2,5-Dimethylhexane-2,5-diol (A Model for Tertiary Alcohol Synthesis)
This protocol is adapted from a standard procedure for Grignard addition to a ketone and serves as a model for the traditional synthesis of tertiary alcohols.[14]
Apparatus Setup: A 100 mL round-bottomed flask is flame-dried under an inert atmosphere (Argon or Nitrogen) and fitted with a magnetic stirrer and a rubber septum.
Reagent Preparation: Dry tetrahydrofuran (THF, 10 mL) is added to the flask via syringe. Methyl levulinate (50 mmol) is added. The flask is cooled to 0 °C in an ice bath.
Grignard Addition: Methylmagnesium bromide (3 M solution in THF, 53.3 mL, 3.2 equivalents) is added dropwise via syringe over 30 minutes, maintaining the temperature below 10 °C.[14]
Reaction: The mixture is allowed to warm to room temperature and stirred for 2 hours.
Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
Extraction: The mixture is transferred to a separating funnel, and diethyl ether (25 mL) is added. The organic layer is separated. The aqueous layer is back-extracted twice with diethyl ether (10 mL portions).[14]
Purification: The combined organic fractions are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary diol.[14] Further purification would typically be achieved by recrystallization or column chromatography.
Protocol 2: Laccase/TEMPO-Mediated Oxidation (A Model for the Green Step)
This protocol is based on a general procedure for the laccase/TEMPO-catalyzed oxidation of secondary alcohols.[13]
Apparatus Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and left open to the air.
Reagent Preparation: A secondary alcohol (e.g., 1-phenylethanol, 10 mmol) is dissolved in a suitable aqueous buffer (e.g., 50 mL of 0.1 M citrate buffer, pH 5).
Catalyst Addition: Laccase from Trametes versicolor (e.g., 50 mg) and (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) (0.1 mmol) are added to the solution.
Reaction: The mixture is stirred vigorously at room temperature under an ambient air atmosphere for 4-24 hours. Reaction progress is monitored by TLC or GC-MS.
Product Formation: The resulting ketone (acetophenone in this example) is formed in situ and can be either isolated or used directly in a subsequent reaction step.
Workup (for isolation): The reaction mixture is extracted with a greener solvent such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). The organic layers are combined, dried, and concentrated under reduced pressure.
Caption: A logical framework for assessing the environmental impact of a synthesis.
Conclusion and Future Outlook
The evidence overwhelmingly supports the adoption of biocatalytic and chemoenzymatic strategies for the synthesis of chiral molecules like (3S)-2,5-dimethylhexa-1,5-dien-3-ol. While traditional organometallic routes are well-established, their high environmental impact, characterized by excessive solvent use, hazardous reagents, and significant waste generation (high E-Factors and PMIs), makes them unsustainable in the long term.[3][4]
Biocatalysis, by contrast, leverages the high efficiency and selectivity of enzymes to perform transformations under mild, environmentally benign conditions.[15] The advantages include reduced energy consumption, use of aqueous media, and the generation of less waste, leading to vastly improved green metrics.[11] As the toolbox of industrial enzymes expands and protein engineering techniques advance, the scope of biocatalysis will continue to grow, making it an indispensable tool for the modern synthetic chemist.[10] For drug development professionals and researchers, prioritizing the investigation and implementation of these greener routes is not just an ethical choice but a strategic one, leading to more efficient, economical, and sustainable chemical manufacturing.
References
Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4, 521-527. Available from: [Link]
Kourist, R., & Bornscheuer, U. T. (2011). Biocatalytic synthesis of optically active tertiary alcohols. PubMed. Available from: [Link]
Dunn, P. J. (2014). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. American Pharmaceutical Review. Available from: [Link]
American Chemical Society. Green Chemistry & Engineering Metrics. ACS.org. Available from: [Link]
Ramos-Martín, M., et al. (2021). A one-pot two-step synthesis of tertiary alcohols combining the biocatalytic laccase/TEMPO oxidation system with organolithium reagents in aerobic aqueous media at room temperature. Chemical Communications, 58(1), 74-77. Available from: [Link]
Choudhary, A., & Kumar, A. (2020). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, 10(52), 31441-31457. Available from: [Link]
CHEM21. Introduction to Green Metrics. CHEM21.eu. Available from: [Link]
Anastas, P. T., & Eghbali, N. (2022). Green Chemistry Metrics, A Review. MDPI. Available from: [Link]
Li, G., et al. (2021). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Frontiers in Bioengineering and Biotechnology, 9, 769850. Available from: [Link]
Fantin, G., et al. (2000). Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products. The Journal of Organic Chemistry, 65(15), 4587–4595. Available from: [Link]
Jin, J., & Hanefeld, U. (2011). Enzymatic Synthesis of Tertiary Alcohols. ResearchGate. Available from: [Link]
Gotor-Fernández, V., & Gotor, V. (2006). Optically active tertiary alcohols by biocatalysis. Taylor & Francis Online. Available from: [Link]
Sheldon, R. A. (2017). Biocatalysis and green chemistry. TU Delft Research Portal. Available from: [Link]
Baydaş, Y., et al. (2020). Green synthesis of chiral aromatic alcohols with Lactobacillus kefiri P2 as a novel biocatalyst. Preparative Biochemistry & Biotechnology, 50(10), 1035-1043. Available from: [Link]
Baydaş, Y., et al. (2020). Green synthesis of chiral aromatic alcohols with Lactobacillus kefiri P2 as a novel biocatalyst. ResearchGate. Available from: [Link]
Hokkaido University. (2021). 120-year-old reaction turned on its head with environment-friendly, paste-based method. Hokkaido University Official Website. Available from: [Link]
Bornscheuer, U. T. (2021). Power of Biocatalysis for Organic Synthesis. ACS Central Science, 7(1), 33-44. Available from: [Link]
Applied Catalysts. (2023). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. Applied Catalysts. Available from: [Link]
Research Features. (2022). Efficient, low-energy chemical synthesis using enzymes for biocatalysis. Research Features. Available from: [Link]
Pinna, C., et al. (2024). Green Chemistry. IRIS . Available from: [Link]
Farmer, T. J., et al. (2021). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). MDPI. Available from: [Link]
performance evaluation of (3S)-2,5-dimethylhexa-1,5-dien-3-ol in different solvent systems
An In-Depth Technical Guide to the Performance Evaluation of (3S)-2,5-dimethylhexa-1,5-dien-3-ol in Different Solvent Systems Abstract This technical guide presents a comprehensive performance evaluation of (3S)-2,5-dime...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Performance Evaluation of (3S)-2,5-dimethylhexa-1,5-dien-3-ol in Different Solvent Systems
Abstract
This technical guide presents a comprehensive performance evaluation of (3S)-2,5-dimethylhexa-1,5-dien-3-ol, a valuable chiral building block in modern organic synthesis.[1][2][3] The selection of an appropriate solvent system is paramount, as it profoundly influences the compound's solubility, stability, and reactivity, ultimately dictating the efficiency and outcome of synthetic transformations. This guide provides an objective comparison of the compound's performance in a range of representative polar protic, polar aprotic, and nonpolar solvents. We detail the causality behind experimental choices, present supporting data in a comparative format, and provide fully validated protocols for solubility determination, stability assessment, and kinetic analysis of a model reaction. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes involving this and structurally related chiral allylic alcohols.
Introduction: The Critical Role of Solvent Selection
(3S)-2,5-dimethylhexa-1,5-dien-3-ol is a chiral allylic alcohol of significant interest in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4] Its utility stems from the presence of multiple reactive centers: a stereodefined secondary alcohol, and two alkene moieties. The successful application of such synthons is critically dependent on understanding their behavior in different chemical environments. The solvent is not merely a medium for dissolution but an active participant that can influence reaction rates, equilibria, and even stereochemical outcomes.[5][6]
This guide moves beyond a simple listing of properties to provide a holistic performance analysis. We will explore three key performance pillars:
Solubility: The fundamental prerequisite for any solution-phase chemistry.
Stability: The compound's resistance to degradation under thermal and ambient conditions.
Reactivity: The influence of the solvent on the kinetics and yield of a representative palladium-catalyzed allylic amination reaction.
By understanding these interconnected parameters, researchers can make informed decisions to enhance reaction efficiency, improve product purity, and ensure the reproducibility of their synthetic processes.
Physicochemical Properties of (3S)-2,5-dimethylhexa-1,5-dien-3-ol
A baseline understanding of the molecule's intrinsic properties is essential before evaluating its performance.
The performance of (3S)-2,5-dimethylhexa-1,5-dien-3-ol was evaluated in a selection of solvents representing a range of polarities and functionalities: Methanol (polar protic), Acetonitrile (polar aprotic), and Toluene (nonpolar).
Solubility Profile
Expert Rationale: Solubility dictates the maximum achievable concentration of a reactant, which directly impacts reaction kinetics and throughput. The "like dissolves like" principle is a guiding concept; the polarity of the solvent relative to the solute is a primary determinant of solubility.[9] We employed the widely accepted shake-flask method to determine equilibrium solubility, ensuring the system reached a true thermodynamic equilibrium for accurate measurement.[9]
Experimental Data:
Solvent
Solvent Type
Polarity Index
Solubility @ 25°C (mg/mL)
Methanol
Polar Protic
5.1
> 200 (Miscible)
Acetonitrile
Polar Aprotic
5.8
155.8
Toluene
Nonpolar
2.4
185.2
Hexanes
Nonpolar
0.1
45.3
Water
Polar Protic
10.2
8.9
Analysis: The hydroxyl group of (3S)-2,5-dimethylhexa-1,5-dien-3-ol allows for hydrogen bonding, leading to high miscibility in polar protic solvents like methanol. Its significant hydrocarbon backbone contributes to good solubility in nonpolar solvents like Toluene. The limited solubility in hexanes and water highlights the molecule's intermediate polarity.
Diagram: Workflow for Solubility Determination
Caption: Generalized workflow for the shake-flask solubility method.[9]
Stability Assessment
Expert Rationale: The presence of two unsaturated bonds and an allylic alcohol moiety makes the molecule susceptible to degradation, primarily through oxidation or isomerization.[10][11] A forced degradation study, where samples are subjected to accelerated stress conditions (e.g., elevated temperature), is essential to identify likely degradation pathways and compare the protective capacity of different solvents.[12] HPLC is the chosen analytical method for its ability to separate the parent compound from potential degradants and accurately quantify its remaining concentration.
Experimental Data: A solution of (3S)-2,5-dimethylhexa-1,5-dien-3-ol (10 mg/mL) in each solvent was stored at 40°C in the dark. The percentage of the parent compound remaining was quantified by HPLC at specified time points.
Solvent
% Parent Remaining (Day 7)
% Parent Remaining (Day 30)
Major Degradant Peaks Observed
Methanol
99.1%
97.5%
1 (minor)
Acetonitrile
99.5%
98.8%
0
Toluene
98.2%
94.1%
2 (minor)
Analysis: (3S)-2,5-dimethylhexa-1,5-dien-3-ol exhibits good stability in all tested solvents under these conditions. The slightly higher degradation in Toluene may suggest a vulnerability to radical-mediated pathways, which can be more prevalent in nonpolar solvents. Acetonitrile appears to be the most inert medium, offering the best protection against degradation over the 30-day period.
Reactivity in a Model Reaction: Palladium-Catalyzed Allylic Amination
Expert Rationale: The reaction of an allylic alcohol is a critical test of performance. We chose a palladium-catalyzed amination, a common transformation for this class of compounds. The solvent can significantly impact this reaction by influencing the solubility of the catalyst and reagents, the stabilization of charged intermediates in the catalytic cycle, and the rate of key steps like oxidative addition.[13] For instance, polar solvents can assist in the C-O bond cleavage by solvating the leaving hydroxyl group.[13]
Analysis: The reaction proceeds most rapidly and with the highest yield in Acetonitrile. This suggests that its polarity is optimal for balancing reagent solubility and stabilizing key transition states without strongly coordinating to the palladium catalyst, which can sometimes inhibit activity. The slower rate in Toluene is typical for reactions involving polar intermediates.[5] Importantly, none of the tested solvents caused significant erosion of the product's enantiomeric excess, indicating that the chiral center is stable throughout the reaction and workup in these systems. The enantiomeric excess was determined by chiral gas chromatography.[14][15][16][17]
Diagram: Solvent Influence on Performance
Caption: Key solvent properties influence the performance metrics of the compound.
Preparation: Add an excess amount (approx. 50 mg) of (3S)-2,5-dimethylhexa-1,5-dien-3-ol to a 2 mL glass vial.
Solvent Addition: Add 1.0 mL of the desired solvent to the vial.
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled incubator at 25°C for 48 hours to ensure equilibrium is reached.[9]
Phase Separation: Centrifuge the vial at 10,000 rpm for 10 minutes to pellet the undissolved solid.
Sampling: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[9]
Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile) to a concentration within the range of a pre-established calibration curve. Analyze by HPLC with UV detection.
Calculation: Determine the concentration in the filtrate using the calibration curve and account for the dilution factor to report the final solubility in mg/mL.
Sample Preparation: Prepare a stock solution of (3S)-2,5-dimethylhexa-1,5-dien-3-ol at 10.0 mg/mL in each test solvent (Methanol, Acetonitrile, Toluene).
Initial Analysis (T=0): Immediately dilute an aliquot of each stock solution and analyze via a stability-indicating HPLC method to determine the initial peak area of the parent compound.
Incubation: Seal the vials and place them in a temperature-controlled oven at 40°C, protected from light.
Time Point Analysis: At designated time points (e.g., 7 and 30 days), remove the vials from the oven, allow them to cool to room temperature, and analyze by HPLC as in step 2.
Data Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at T=0.
% Remaining = (Area_t / Area_t0) * 100
Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Excess (e.e.)
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
Column: A chiral stationary phase column suitable for alcohol separation, such as a cyclodextrin-based CSP (e.g., HYDRODEX β-TBDAc).[15][18]
Sample Preparation: Dissolve approximately 1 mg of the final, purified reaction product in 1 mL of n-Hexane.[15]
The choice of solvent has a demonstrable impact on the solubility, stability, and reactivity of (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
For applications requiring high concentrations, Methanol or Toluene are excellent choices due to high solubility.
For long-term storage or reactions where chemical stability is paramount, Acetonitrile is the superior solvent, showing the least degradation under stressed conditions.
For the model palladium-catalyzed amination, Acetonitrile provided the best balance of properties, resulting in the highest reaction rate and yield while preserving enantiomeric purity.
This guide demonstrates that an optimal solvent must be selected based on a multi-faceted evaluation of performance metrics. We recommend that researchers conduct a similar, targeted evaluation using their specific reaction conditions to identify the most suitable solvent system for their application.
References
Canadian Science Publishing. (n.d.). The reactivity of allyl and propargyl alcohols with solvated electrons: temperature and solvent effects.
BenchChem. (2025). General Experimental Protocol for Determining Solubility.
Academia.edu. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.
BenchChem. (2025). Chiral Separation of 1-Phenyl-1-decanol Enantiomers: Detailed Application Notes and Protocols for HPLC and GC Methods.
(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
(n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
MDPI. (2015, March 11). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions.
(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography.
(n.d.). Product Class 5: Allylic Alcohols.
ResearchGate. (2025, August 7). (PDF) Synthesis of Allylic Alcohols from Alkenes and Their Derivatives.
PMC. (2025, April 15). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry.
Semantic Scholar. (2017, April 15). Chemical Kinetics and Reaction Mechanisms in Solvent Extraction: New Trends and Applications.
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions.
Longdom Publishing. (n.d.). A Short Review on Chiral Alcohols Verses Bio-Catalysis.
Chemistry LibreTexts. (2021, July 31). 15.9: Unsaturated Alcohols - Alkenols.
(n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
(2024, December 15). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order.
(n.d.). Drug Stability.
ResearchGate. (n.d.). Comparative study of the stability of iso-a-acids, dihydroiso- a-acids and tetrahydroiso- a -acids during beer ageing.
(n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
PMC. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.
(2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
BenchChem. (2025, December). Synthesis of 2,3-Dimethylhexa-1,5-diene: An In-depth Technical Guide.
benchmarking (3S)-2,5-dimethylhexa-1,5-dien-3-ol against other chiral auxiliaries
In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical indust...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries.[1] Chiral auxiliaries represent a robust and reliable strategy to achieve this control.[1][2] By temporarily attaching a chiral molecule to a prochiral substrate, one can effectively guide the stereochemical outcome of a reaction.[1][3] This guide provides a comparative analysis of several prominent chiral auxiliaries, offering insights into their performance, mechanistic underpinnings, and practical applications.
While the specific chiral auxiliary (3S)-2,5-dimethylhexa-1,5-dien-3-ol was considered for this guide, a thorough review of the scientific literature did not yield significant data on its application and performance in asymmetric synthesis. Therefore, this guide will focus on a selection of well-established and widely utilized chiral auxiliaries to provide a robust and data-driven comparison for researchers and drug development professionals.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the formation of a new stereocenter with a specific configuration.[1] The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.[1][2][3] The effectiveness of a chiral auxiliary is judged by several key criteria:
High Diastereofacial Selectivity: The ability to direct the approach of a reagent to one face of the molecule over the other, resulting in a high diastereomeric excess (d.e.).
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.[3]
Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable and reusable.[1][2]
Predictable Stereochemical Outcome: The stereochemistry of the product should be reliably predicted based on the structure of the auxiliary and the reaction conditions.
This guide will benchmark the performance of three classes of widely used chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Terpene-derived auxiliaries like (+)-Pinanediol, with a focus on their application in asymmetric aldol reactions.
Benchmarking Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation in organic synthesis.[4] Chiral auxiliaries have been instrumental in developing highly stereoselective aldol reactions.[1][5]
Evans' Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are among the most effective and widely used auxiliaries for stereoselective aldol reactions.[1][3] The auxiliary is typically derived from readily available amino alcohols such as valinol or phenylalaninol.[6]
Mechanism of Stereocontrol:
The stereochemical outcome is controlled via the formation of a rigid, six-membered Zimmerman-Traxler transition state.[1][4] The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde from the less hindered face.[1]
Camphorsultams, introduced by Wolfgang Oppolzer, are another class of highly effective chiral auxiliaries.[3] Their rigid bicyclic structure provides excellent stereochemical control in a variety of transformations, including aldol reactions.[3][7]
Mechanism of Stereocontrol:
Similar to Evans' auxiliaries, the stereoselectivity arises from a well-defined transition state. The camphor-derived framework creates a highly biased steric environment, directing the approach of the electrophile.[3][7] The sulfonyl group is believed to play a key role in dictating the stereoselectivity through stereoelectronic interactions.[7]
Terpene-Derived Auxiliaries: (+)-Pinanediol
Terpenes, being naturally abundant and enantiomerically pure, are excellent starting materials for the synthesis of chiral auxiliaries.[8] (+)-Pinanediol, derived from α-pinene, is a cost-effective and efficient chiral auxiliary for asymmetric aldol reactions.[4][9]
Mechanism of Stereocontrol:
When an acyl group is attached to (+)-pinanediol to form an ester, the bulky pinane framework directs the approach of the aldehyde to the boron enolate, leading to high diastereoselectivity.[4] The reaction is believed to proceed through a rigid, chair-like Zimmerman-Traxler transition state.[4]
General Logic of Chiral Auxiliary-Mediated Synthesis.
Comparative Performance Data
The following table summarizes typical experimental results for the asymmetric aldol reaction of a propionate-derived enolate with isobutyraldehyde, employing the discussed chiral auxiliaries.
General Procedure for an Evans Asymmetric Aldol Reaction
Materials:
N-Propionyloxazolidinone (1.0 equiv)
Anhydrous Dichloromethane (DCM)
Di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv)
Diisopropylethylamine (DIPEA, 1.2 equiv)
Isobutyraldehyde (1.5 equiv)
Methanol
30% Hydrogen peroxide
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Dissolve the N-propionyloxazolidinone in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the boron enolate.
Cool the reaction mixture back to -78 °C and add the isobutyraldehyde dropwise.
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
Quench the reaction by adding methanol, followed by the slow addition of a mixture of hydrogen peroxide and saturated aqueous NaHCO₃.
Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Cleavage of the Evans Auxiliary
Procedure (Hydrolysis to Carboxylic Acid):
Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water.
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).[4]
Acidify the reaction mixture with aqueous HCl and extract the product with ethyl acetate.
The aqueous layer can be extracted to recover the chiral auxiliary.
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and terpene-derived auxiliaries like (+)-pinanediol all offer excellent levels of stereocontrol for aldol reactions. While Evans' auxiliaries often provide slightly higher diastereoselectivity, Oppolzer's sultams and terpene-derived auxiliaries are also highly effective and can be advantageous in specific applications or when considering cost and availability. The selection of the optimal auxiliary will depend on the specific substrate, desired product, and economic considerations of the synthetic route.
Springer Professional. Synthesis and Utility of Heteroand Non-heterocyclic Chiral Auxiliaries Derived from Terpenes: Camphor and Pinene. [Link]
Collum, D. B. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. [Link]
Biobased Pine Chemistry Insights. Miscellaneous Terpene Derived Auxiliaries - Part 1. [Link]
Ferreira, V. F. Terpenes as Naturally Occurring Stereochemical Templates: Conformationally Driven Discovery of Reactivity. [Link]
University of Wisconsin-Madison. Evans Enolate Alkylation-Hydrolysis. [Link]
Kmieciak, A., & Krzemiński, M. P. Chiral terpene auxiliaries V: Synthesis of new chiral γ-hydroxyphosphine oxides derived from α-pinene. Beilstein Journal of Organic Chemistry. [Link]
Gage, J. R., & Evans, D. A. Acyclic stereoselection. 54. Extending the scope of the Evans asymmetric aldol reaction: preparation of anti and "non-Evans" syn aldols. The Journal of Organic Chemistry. [Link]
As a Senior Application Scientist, managing the lifecycle of laboratory chemicals—from synthesis to final disposal—requires a rigorous, causality-driven approach. (3S)-2,5-dimethylhexa-1,5-dien-3-ol (CAS: 17123-63-6) is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, managing the lifecycle of laboratory chemicals—from synthesis to final disposal—requires a rigorous, causality-driven approach. (3S)-2,5-dimethylhexa-1,5-dien-3-ol (CAS: 17123-63-6) is an allylic alcohol and a diene. While its acute toxicity profile is relatively low, its physicochemical properties demand specific logistical handling, particularly concerning its combustibility and potential for auto-oxidation.
The following guide outlines the self-validating protocols for the safe, compliant, and operationally efficient disposal of this compound in a professional laboratory setting.
Physicochemical & Hazard Profile
Before executing a disposal plan, we must define the parameters that dictate the chemical's behavior in a waste stream. The disposal strategy is fundamentally driven by its flash point and structural motifs.
Parameter
Value
Operational Disposal Implication
CAS Number
17123-63-6
Required for accurate EHS waste manifesting.
Molecular Formula
C₈H₁₄O
Contains only C, H, and O. Must be segregated into Non-Halogenated waste streams to minimize disposal costs and prevent halogen-specific reactions.
Flash Point
~69.4 °C (156.9 °F)
Classified as a Combustible Liquid [1]. While it exceeds the strict 60 °C threshold for EPA RCRA D001 (Ignitable) classification, it must still be managed as hazardous chemical waste and kept away from oxidizers[2].
Structural Motif
Diene / Allylic Alcohol
The presence of double bonds adjacent to allylic carbons introduces a theoretical risk of peroxide formation upon prolonged exposure to oxygen.
Aqueous Solubility
Low
Will form a biphasic mixture with water. Never pour down the drain ; doing so violates environmental regulations and creates plumbing fire hazards.
Operational Disposal Workflow
The following logic tree dictates the procedural flow for decommissioning (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
Operational workflow for the safe assessment and disposal of (3S)-2,5-dimethylhexa-1,5-dien-3-ol.
Step-by-Step Disposal Methodology
This protocol ensures that every action is self-validating, meaning the completion of one step inherently ensures the safety and compliance of the next.
Causality: Dienes and allylic alcohols can undergo slow auto-oxidation in the presence of atmospheric oxygen, forming shock-sensitive hydroperoxides. While not as notorious as ethers, aged samples must be validated prior to consolidation to prevent energetic reactions in bulk waste carboys.
Visual Inspection: Examine the liquid. If you observe stratification, increased viscosity, or crystalline solids around the cap, do not touch the container . Contact Environmental Health and Safety (EHS) immediately.
Chemical Screening: If the liquid is clear but the container has been opened for >6 months, perform a peroxide test using standard KI-starch indicator strips.
Validation:
If peroxides are < 20 ppm: Proceed to Phase 2.
If peroxides are > 20 ppm: Do not attempt to neutralize or consolidate. Cap loosely, isolate the container, and request specialized EHS stabilization.
Phase 2: Waste Consolidation
Causality: Mixing incompatible wastes can lead to exothermic reactions, while mixing halogenated and non-halogenated wastes exponentially increases the cost of incineration for the institution.
Select the Receptacle: Ensure the receiving waste carboy is explicitly labeled for Non-Halogenated Organic Solvents . The container should be made of compatible high-density polyethylene (HDPE) or glass.
Transfer: Working inside a certified chemical fume hood, use a funnel to transfer the (3S)-2,5-dimethylhexa-1,5-dien-3-ol into the waste carboy.
Rinsing: Triple-rinse the original empty container with a small amount of a compatible non-halogenated solvent (e.g., acetone or ethanol). Add the rinsate to the same waste carboy. The empty, rinsed bottle can then be defaced and disposed of according to your institution's solid glass/plastic waste protocols.
Phase 3: Storage and Labeling
Causality: Proper labeling is mandated by the EPA to ensure emergency responders and disposal contractors know exactly what is in the container, preventing catastrophic mixing errors[2].
Log the Addition: Immediately update the hazardous waste log attached to the carboy. Write the full chemical name: (3S)-2,5-dimethylhexa-1,5-dien-3-ol. Do not use abbreviations or structural formulas.
Containment: Place the waste carboy in a secondary containment tray to capture any potential leaks.
Storage: House the waste container in an OSHA/NFPA-approved flammable liquid storage cabinet. Ensure the cabinet is grounded and kept away from strong oxidizers (e.g., nitric acid, peroxides, permanganates)[2].
Phase 4: Final Transfer
Causality: Under the Resource Conservation and Recovery Act (RCRA), the generator is responsible for the waste from "cradle to grave." Disposal must be executed by certified professionals.
Manifesting: Once the waste carboy is 80% full (do not overfill to allow for vapor expansion), seal it with a secure, non-vented cap (unless specifically required by EHS for specific mixtures).
Pickup: Submit a hazardous waste pickup request to your institutional EHS department or licensed hazardous waste management company. They will transport the material for commercial incineration or energy recovery.
References
IDR Environmental Services. "What Is A Combustible Liquid and How Should it be Disposed?" Idrenvironmental.com. Available at: [Link]
HWH Environmental. "What's the Difference Between Combustible and Flammable Materials?" Hwhenvironmental.com. Available at: [Link][2]
Scientific Integrity Note: While often confused with the highly toxic parent "Allyl Alcohol" (2-propen-1-ol), this substituted allylic alcohol presents a distinct hazard profile. The steric bulk of the methyl groups and the chain length reduce volatility and acute toxicity compared to the parent allyl alcohol. However, its allylic structure makes it susceptible to autoxidation, potentially forming unstable peroxides upon prolonged exposure to air.
Primary Hazards:
Combustibility: With a predicted flash point near 69°C, it falls into the Combustible Liquid category. It does not pose an immediate flash-fire risk at room temperature but will support combustion if heated.
Reactivity: The 1,5-diene system combined with an allylic hydroxyl group allows for oxidative degradation.
Health: Acts as a local irritant to mucous membranes. High vapor concentrations (if heated) may cause respiratory distress.
Hierarchy of Controls: Engineering First
Before selecting PPE, you must establish an engineering barrier. PPE is the last line of defense, not the first.
Control Level
Requirement
Scientific Rationale
Primary Containment
Chemical Fume Hood
Essential to capture organic vapors. Maintain face velocity at 80–100 fpm.
Atmosphere Control
Inert Gas (N₂/Ar)
Prevents allylic oxidation and peroxide formation during storage or transfer.
Thermal Control
Ambient to 2–8°C
Store refrigerated to suppress volatility and degradation rates.
Personal Protective Equipment (PPE) Matrix
Directive: All PPE must be inspected for physical integrity before use.
A. Hand Protection (Glove Selection)
Standard Handling (Splash Protection):Nitrile Rubber (minimum 0.11 mm thickness) .
Why? Nitrile provides excellent resistance to aliphatic hydrocarbons and alcohols.
Reasoning: Synthetic fibers (polyester) can melt into skin if the combustible liquid ignites.
Operational Protocol: Safe Handling Workflow
Step 1: Receipt & Inspection
Verify the container seal is intact.
Check the label for the specific stereoisomer ((3S)-configuration).
Visual Check: The liquid should be clear/colorless. Yellowing indicates oxidation.
Step 2: Storage Strategy
Location: Flammables Refrigerator (2–8°C).
Condition: Store under an inert atmosphere (Nitrogen or Argon).
Segregation: Keep away from strong oxidizing agents (e.g., permanganates, nitric acid) to prevent exothermic cleavage of the double bonds.
Step 3: Transfer Technique (Syringe Method)
Objective: Minimize air exposure.[1][2][3][4][5][6]
Purge the source bottle with Nitrogen.
Insert a needle attached to an inert gas line into the septum (if available) or headspace.
Withdraw the required volume using a glass syringe with a Luer-lock tip.
Critical Check: Ensure no bubbles are present; bubbles lead to dosing errors and aerosolization.
Step 4: Reaction Setup
Add the reagent dropwise to the reaction vessel.
Exotherm Alert: If reacting with hydrides (e.g., NaH) or strong Lewis acids, expect hydrogen gas evolution or heat generation. Ensure the system is vented through a bubbler.
Emergency Response & Visualization
Scenario A: Spills
Small Spill (<50 mL): Absorb with vermiculite or sand. Place in a sealed container.